DMT-LNA-G phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H48N7O8P |
|---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38-,40-,57?/m1/s1 |
InChI Key |
FWLGFXLWSNDRLS-NVONNAQSSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |
Origin of Product |
United States |
Foundational & Exploratory
DMT-LNA-G phosphoramidite chemical structure and properties
An In-depth Technical Guide to DMT-LNA-G Phosphoramidite for Researchers and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented thermal stability and specificity in hybridization.[1][2] LNA is a class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the furanose ring in an N-type (C3'-endo) conformation typical of RNA.[2][3] This conformational rigidity pre-organizes the phosphate backbone, enhancing binding affinity and resistance to nucleolytic degradation.[2][3]
This compound is the fundamental building block for introducing guanine LNA monomers into synthetic oligonucleotides. It is a derivative of the LNA guanosine nucleoside, modified with a 4,4'-dimethoxytrityl (DMT) group at the 5'-position and a phosphoramidite moiety at the 3'-position.[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development.
Chemical Structure
The this compound molecule is comprised of four key components, each with a specific function in automated solid-phase oligonucleotide synthesis.
-
5'-O-Dimethoxytrityl (DMT) Group : A bulky acid-labile protecting group attached to the 5'-hydroxyl function. Its primary role is to prevent unwanted polymerization during the coupling step.[5] Its removal in a mild acid wash generates a bright orange trityl cation, which allows for quantitative monitoring of the synthesis efficiency.[5]
-
LNA Guanosine Core : This is the central part of the molecule.
-
Guanine Base (B) : The nucleobase is protected with a group like dimethylformamidine (dmf) to prevent side reactions during synthesis.[6]
-
Locked Ribose Sugar : The defining feature of LNA, a 2'-O, 4'-C methylene bridge, restricts the sugar's conformation, leading to enhanced hybridization properties.[1]
-
-
3'-O-Phosphoramidite Group : The reactive moiety that enables the formation of the internucleotide phosphodiester bond. It is typically a diisopropylamino group and a 2-cyanoethyl protecting group, which is stable under coupling conditions but easily removed during final deprotection.[4][7]
Properties of this compound and LNA-Modified Oligonucleotides
The unique structure of LNA confers significant advantages over standard DNA or RNA, which are summarized below.
Physicochemical Properties
LNA phosphoramidites are designed for stability and compatibility with standard synthesis protocols.
| Property | Description | Reference(s) |
| Appearance | Typically a white to off-white powder. | [8] |
| Solubility | Soluble in anhydrous acetonitrile for use on automated synthesizers. Oligonucleotides containing LNA are water-soluble. | [1][6] |
| Stability in Solution | LNA phosphoramidites demonstrate exceptional stability in acetonitrile solution, showing no significant decomposition after two months, which prolongs their effective lifetime on the synthesizer. | [7][9] |
| Storage | Stored as a solid under an inert atmosphere (e.g., argon) at -20°C to minimize degradation from oxidation and hydrolysis. | [8][10] |
| Purity | Typically supplied with a purity of ≥95%, as verified by HPLC and NMR. | [8] |
Impact on Oligonucleotide Properties
Incorporating LNA monomers into an oligonucleotide dramatically alters its performance in hybridization assays.
| Property | Quantitative Impact | Reference(s) |
| Thermal Stability (Tm) | Increases melting temperature (Tm) by +3 to +8 °C per LNA modification when hybridized to complementary DNA or RNA. This allows for the use of shorter, more specific probes. | [2] |
| Binding Affinity | Unprecedented hybridization affinity towards complementary single-stranded RNA and DNA. | [3][11][12] |
| Mismatch Discrimination | Excellent discrimination between perfectly matched and mismatched targets, making it ideal for applications like SNP genotyping. | [1][6] |
| Nuclease Resistance | Significantly enhanced resistance to degradation by nucleases compared to unmodified DNA, prolonging the half-life of LNA-containing oligonucleotides in biological systems. | [3][13][14] |
| In Vivo Toxicity | While offering high potency, some studies have shown that extensive LNA modification can lead to hepatotoxicity in animal models, a critical consideration for therapeutic design. | [15] |
Experimental Protocols
Preparation of LNA Phosphoramidites
A critical step in LNA monomer synthesis is the final phosphitylation of the 3'-hydroxyl group of the DMT-protected LNA nucleoside. An efficient and scalable method has been developed for this conversion.[7][9]
Methodology: The synthesis involves the reaction of the 5'-O-DMT-LNA-G nucleoside with a phosphitylating agent, such as 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI).[7][16]
-
Dissolution : The 5'-O-DMT-N-dmf-LNA-G nucleoside (1 equivalent) is dissolved in anhydrous dichloromethane.[7]
-
Activation : The activator, DCI (e.g., 0.7 equivalents), is added to the solution.[7][9]
-
Phosphitylation : The phosphitylating agent (e.g., 1.2 equivalents) is added dropwise at room temperature.[7]
-
Monitoring : The reaction progress is monitored by analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Workup : Once the reaction is complete, it is quenched and subjected to an aqueous bicarbonate workup, dried, filtered, and concentrated in vacuo to yield the final phosphoramidite product as a colorless foam.[7] The resulting phosphoramidite is often of high enough quality to be used in oligonucleotide synthesis without further purification.[9][16]
Automated Solid-Phase Oligonucleotide Synthesis
LNA phosphoramidites are compatible with standard automated DNA synthesizers.[1] The synthesis cycle involves four main steps, with minor modifications to optimize the incorporation of the sterically hindered LNA monomers.
Protocol:
-
Preparation : Dissolve this compound in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M).[1]
-
Synthesis Cycle :
-
Step A: Detritylation (Deblocking) : The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the next coupling reaction.[5][17]
-
Step B: Coupling : The activated LNA phosphoramidite is coupled to the free 5'-hydroxyl group. Due to steric hindrance, LNA monomers require a longer coupling time than standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[1]
-
Step C: Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which terminates failure sequences.[17]
-
Step D: Oxidation : The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution. This step should also be extended, with 45 seconds being an optimal time.[1][17]
-
-
Cleavage and Deprotection : After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases and phosphate backbone) are removed using a base, typically concentrated ammonium hydroxide.[2]
-
Purification : The final LNA-containing oligonucleotide is purified using methods such as HPLC or gel electrophoresis.[6][15]
Applications in Research and Drug Development
The superior properties of LNA make it a powerful tool for developing highly specific and stable oligonucleotides for a range of applications.
-
Antisense Therapeutics : LNA-modified antisense oligonucleotides (ASOs) can be designed to bind with very high affinity to target mRNA, leading to its degradation via RNase H or steric blocking of translation. This approach is used to silence disease-causing genes.[3][18] The enhanced stability of LNA-ASOs improves their in vivo half-life.[13]
-
Diagnostics and Molecular Probes : The high binding affinity allows for the design of very short probes, which is advantageous for detecting small targets or for use in multiplex assays.[6] Applications include:
-
SNP Genotyping : LNA's high specificity enables reliable discrimination between alleles differing by a single nucleotide.[1]
-
In Situ Hybridization (ISH) : LNA probes provide superior signal-to-noise ratios for visualizing RNA in tissue samples.[6]
-
microRNA Analysis : LNA-based probes are highly effective for the detection and quantification of short non-coding RNAs like microRNAs.[3]
-
-
siRNA Modification : Incorporating LNA into small interfering RNA (siRNA) duplexes can enhance their metabolic stability and reduce off-target effects, improving their therapeutic potential.[3]
Conclusion
This compound is a vital reagent that enables the incorporation of LNA's powerful chemical properties into synthetic nucleic acids. Its compatibility with standard synthesis platforms, combined with the dramatic improvements it confers in binding affinity, specificity, and nuclease resistance, has established LNA as a cornerstone technology. For researchers and drug developers, LNA-modified oligonucleotides offer an advanced tool for creating highly potent antisense therapeutics, specific diagnostic probes, and next-generation RNAi agents.[3][18] While challenges such as potential toxicity must be carefully managed in therapeutic design, the unique advantages of LNA continue to drive innovation in molecular biology and medicine.[15]
References
- 1. glenresearch.com [glenresearch.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. DMT-2'-O-MOE-G(dmf)-CE Phosphoramidite (RNOP-0035) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Application of PNA and LNA oligomers to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. ebiotrade.com [ebiotrade.com]
Synthesis and Purification of DMT-LNA-Guanosine Phosphoramidite: A Technical Guide
Introduction
Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that has garnered significant attention in the fields of diagnostics, antisense therapy, and other areas of drug development.[1] LNA monomers contain a methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo (RNA-like) conformation.[2] This conformational rigidity leads to unprecedented thermal stability and hybridization affinity when incorporated into oligonucleotides.[1]
The successful synthesis of high-quality LNA-modified oligonucleotides is critically dependent on the purity of the constituent phosphoramidite monomers.[3] The synthesis of the guanosine LNA phosphoramidite (DMT-LNA-G) is particularly challenging due to potential side reactions associated with the guanine nucleobase.[3][4] This technical guide provides an in-depth, state-of-the-art protocol for the synthesis and purification of DMT-LNA-G phosphoramidite, focusing on a high-yield, scalable, and efficient methodology.
Synthesis Pathway and Key Reagents
The conversion of a protected LNA-guanosine nucleoside to its corresponding 3'-phosphoramidite is achieved through a critical phosphitylation step. The modern approach prioritizes reagents that maximize yield and purity while minimizing reaction time and complex purification steps.[5]
The overall workflow involves the phosphitylation of the 3'-hydroxyl group of the 5'-DMT, N²-protected LNA-guanosine nucleoside, followed by an aqueous workup and optional purification.
Caption: High-level workflow for the synthesis of this compound.
Reagent Selection Rationale
The success of the synthesis hinges on the appropriate choice of the phosphitylating agent and activator.
| Reagent | Abbreviation | Function & Rationale |
| Starting Nucleoside | DMT-LNA-G(iBu) | The 5'-hydroxyl is protected with an acid-labile dimethoxytrityl (DMT) group. The exocyclic amine of guanine is protected with an isobutyryl (iBu) group to prevent side reactions.[6] |
| Phosphitylating Agent | PN2 | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. Preferred over the more reactive PCl (chlorophosphoramidite) as it avoids unwanted side reactions on the guanine base, leading to higher purity and yields.[1] |
| Activator | DCI | 4,5-Dicyanoimidazole. A mildly acidic, nucleophilic activator that enables fast and high-yielding phosphitylation with PN2.[1][5] It is superior to traditional activators like 1H-Tetrazole, which can cause undesired removal of the DMT group.[1] |
| Solvent | CH₂Cl₂ / MeCN | Anhydrous dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) are used to maintain the water-free conditions necessary for the moisture-sensitive phosphitylation reaction.[3] |
Detailed Experimental Protocols
This protocol is adapted from highly efficient methods developed for LNA phosphoramidite synthesis.[3][4] All operations should be performed under an inert atmosphere (e.g., argon) using anhydrous solvents.
A. Phosphitylation Reaction
-
Preparation: Dissolve the starting 5'-DMT-N²-isobutyryl-LNA-Guanosine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) to create a 0.2 M solution in a dried reaction vessel under argon.[3]
-
Activator Addition: Add a 1.0 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile (0.7 equivalents) to the stirred nucleoside solution.[1][5]
-
Phosphitylation: Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (PN2) (1.0 equivalent) dropwise to the reaction mixture.[1] Using a stoichiometric amount of PN2 is critical to minimize residual impurities that are difficult to remove.[1]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours.[1][5] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting nucleoside is fully consumed.
B. Aqueous Workup
-
Quenching: Once the reaction is complete, dilute the mixture with dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash twice with saturated aqueous sodium bicarbonate (NaHCO₃) solution and once with brine.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a colorless or slightly yellow foam.[3] For many applications, the crude product is of sufficient purity (>95%) for direct use in oligonucleotide synthesis.[1][5]
C. Purification (Optional)
If higher purity is required, the crude product can be purified using Dry Column Vacuum Chromatography.[3][4]
-
Column Preparation: Prepare a silica gel column pre-treated with 5% triethylamine in n-heptane (v/v).
-
Elution: Elute the product using a gradient of ethyl acetate in n-heptane (e.g., 0% to 70%).
-
Fraction Collection: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent in vacuo to yield the purified phosphoramidite as a crisp, colorless foam.[3]
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final this compound.
Caption: Logical diagram of the DCI-activated phosphitylation reaction.
Analytical Data
| Analysis Method | Expected Result | Purpose |
| ³¹P NMR | Two distinct singlets observed between δ 149 ppm and 151 ppm.[7][8] | Confirms the formation of the trivalent phosphoramidite. The two signals represent the two diastereomers at the chiral phosphorus center.[7][9] The absence of signals in the P(V) region (-25 to 99 ppm) indicates minimal hydrolysis.[9] |
| HPLC | Purity typically ≥98%, often >99% after purification. | Quantifies the purity of the final product and detects any remaining starting material or side products. |
| Mass Spectrometry (ESI-MS) | Confirms the calculated molecular weight of the final product. | Provides definitive structural confirmation of the target molecule. |
Quantitative Data Summary
The modern phosphitylation method using PN2 and DCI offers significant advantages over older techniques, particularly for sensitive nucleosides like guanosine.
| Method | Phosphitylating Agent / Activator | Typical Reaction Time | Reported Yield (LNA-G) | Key Advantages / Disadvantages |
| Modern Method | PN2 / DCI | 2–4 hours [1][5] | >95% (crude) ,[3] 84% (purified) [3] | High yield, fast, clean reaction, avoids guanine side reactions, stable reagents. [3][5] |
| Older Method | PCl / Diisopropylethylamine | Up to 24 hours[5] | ~64%[3][4][10] | Prone to O⁶ phosphitylation of guanine, requiring a slow rearrangement to the desired product; lower yields and purity.[3][4] |
| Alternative Method | PN2 / 1H-Tetrazole | ~5 hours (LNA-T)[1] | 88% (LNA-T)[1] | Slower than DCI; 1H-Tetrazole is acidic and can cause undesired DMT deprotection.[1] |
The synthesis of this compound is most effectively and efficiently achieved through the phosphitylation of the protected LNA-guanosine nucleoside using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (PN2) as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as the activator.[1][5] This method is rapid, high-yielding, and minimizes the formation of impurities, particularly avoiding the problematic side reactions on the guanine base that plagued earlier synthetic routes.[3][11] The resulting high-purity phosphoramidite is ideal for the automated solid-phase synthesis of LNA-containing oligonucleotides for research and therapeutic applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US7153954B2 - Method for preparation of LNA phosphoramidites - Google Patents [patents.google.com]
- 6. US8541569B2 - Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-end ligands, chromophores and modifications of synthetic RNA - Google Patents [patents.google.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE - Google Patents [patents.google.com]
- 9. usp.org [usp.org]
- 10. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Depth Technical Guide to DMT-LNA-G Phosphoramidite: Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMT-LNA-G phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. It covers the fundamental properties of this compound, including its CAS number and molecular weight, and details the experimental protocols for its incorporation into synthetic oligonucleotides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics.
Core Properties of this compound
This compound is a modified guanosine building block used in solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This conformational rigidity significantly enhances the binding affinity and thermal stability of LNA-containing oligonucleotides towards their complementary DNA and RNA targets. The 5'-dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl function, essential for the stepwise synthesis process. The specific properties of this compound can vary depending on the protecting group used for the exocyclic amine of guanine, most commonly dimethylformamidine (dmf) or isobutyryl (ibu).
| Property | DMT-LNA-G(dmf) Phosphoramidite | DMT-LNA-G(ibu) Phosphoramidite |
| CAS Number | 709541-79-2[1] | 206055-77-8 |
| Molecular Formula | C44H53N8O8P[1][2] | C45H54N7O9P |
| Molecular Weight | 852.92 g/mol [1] | 867.93 g/mol [3] |
Solid-Phase Synthesis of LNA Oligonucleotides: An Experimental Protocol
The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process involves a series of cyclical steps to sequentially add nucleotide residues to a growing chain attached to a solid support, typically controlled pore glass (CPG). Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard DNA/RNA synthesis protocols are necessary to achieve high coupling efficiencies.
Key Reagents and Solutions:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Phosphoramidite Solution: 0.1 M solution of this compound and other required phosphoramidites in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
Synthesis Cycle:
The synthesis of an LNA oligonucleotide proceeds in the 3' to 5' direction through a repeated cycle of four main steps for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A typical coupling time for LNA phosphoramidites is 180-250 seconds.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This step is crucial to prevent the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidation solution. The oxidation step for LNA linkages is also slower than for standard DNA and requires a longer reaction time, typically around 45 seconds.[4]
This cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection:
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed. This is typically achieved by incubation with a cleavage and deprotection solution at an elevated temperature. The choice of deprotection conditions depends on the specific protecting groups used for the nucleobases. For oligonucleotides containing LNA monomers, standard deprotection protocols are generally applicable.[4] However, it is advisable to avoid methylamine when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent potential side reactions.[4]
Experimental Workflow for LNA Oligonucleotide Synthesis
The following diagram illustrates the key stages in the solid-phase synthesis of an LNA-containing oligonucleotide.
Caption: Workflow of LNA Oligonucleotide Synthesis.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical dependencies and flow of the key chemical transformations during a single cycle of LNA phosphoramidite addition.
Caption: Chemical Logic of a Synthesis Cycle.
References
Unlocking Enhanced Stability: A Technical Guide to the Thermodynamic Properties of LNA-G Modified Oligonucleotides
For researchers, scientists, and professionals in drug development, the precise control of oligonucleotide properties is paramount. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the thermal stability and binding affinity of oligonucleotides. This in-depth technical guide focuses on the thermodynamic contributions of LNA-G modifications, providing a comprehensive overview of their impact on duplex stability, detailed experimental protocols for characterization, and a clear visualization of the analytical workflow.
The introduction of LNA nucleotides, which feature a methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, pre-organizes the sugar moiety into a C3'-endo (A-type) conformation. This conformational restriction significantly enhances the binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets.[1][2] The resulting increase in thermal stability is a key factor in the design of potent antisense oligonucleotides, siRNAs, and diagnostic probes.[2][3]
The Thermodynamic Signature of LNA-G Modifications
The enhanced stability of LNA-modified duplexes, including those containing LNA-G, is rooted in favorable thermodynamic changes. The hybridization of an LNA-modified oligonucleotide to its target is characterized by a significant favorable change in enthalpy (ΔH°) that outweighs the unfavorable entropy change (ΔS°).[1][4] This enthalpic benefit is attributed to improved base stacking and hydrogen bonding interactions within the duplex.[1][5]
The overall stabilizing effect of an LNA modification is context-dependent, influenced by the identity of the neighboring bases.[6][7] For instance, the stabilizing effect of an LNA residue is often greater when adjacent to a purine.[6][7]
Quantitative Thermodynamic Data
The following tables summarize the quantitative thermodynamic data for LNA-G modified oligonucleotides, highlighting the changes in melting temperature (Tm) and Gibbs free energy (ΔG°).
| Modification Context | Change in Melting Temperature (ΔTm) per LNA-G Modification (°C) | Reference |
| LNA-G in DNA/DNA duplex | Increases duplex stability | [8] |
| LNA-G in G-quadruplexes | Stabilizes tetrameric G-quadruplexes | [9] |
Note: Specific ΔTm values for LNA-G are often presented in the context of a particular sequence and experimental conditions. The provided information indicates a general stabilizing effect.
| LNA Doublet | Change in Gibbs Free Energy (ΔΔG°37) (kcal/mol) | Reference |
| +G+G/CC | -2.0 | [1] |
This value represents the change in Gibbs free energy for a duplex containing two consecutive LNA-G modifications opposite two cytosine residues compared to the unmodified DNA duplex.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of LNA-G modified oligonucleotides relies on precise experimental techniques. The most common methods are UV melting analysis and calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).[4][10][11][12]
UV Melting Analysis
UV melting is a widely used method to determine the melting temperature (Tm) of an oligonucleotide duplex.[10]
Methodology:
-
Sample Preparation: An equimolar solution of the LNA-G modified oligonucleotide and its complementary strand is prepared in a buffer solution (e.g., 100 mM NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0).[3][8] The final duplex concentration is typically in the micromolar range (e.g., 1 µM).[8]
-
Instrumentation: The analysis is performed using a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.[8][10]
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a controlled rate (e.g., 1°C/min).[8] This process is typically repeated through several heating and cooling cycles to ensure the formation of a stable duplex.[8]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the peak of the first derivative of the melting curve (absorbance vs. temperature).[8] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from the analysis of melting curves obtained at different oligonucleotide concentrations.[3]
Calorimetry
Calorimetric methods provide a more direct measurement of the heat changes associated with duplex formation, allowing for a complete thermodynamic profile.[4]
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference. As the oligonucleotide duplex melts, it absorbs heat, resulting in a detectable peak in the DSC thermogram.[11]
-
Methodology: A solution of the LNA-G modified duplex is heated at a constant rate in the DSC instrument. The resulting thermogram plots the excess heat capacity as a function of temperature.
-
Data Analysis: The peak of the thermogram corresponds to the Tm, and the area under the peak is proportional to the calorimetric enthalpy (ΔH°) of the transition.[11]
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during the binding of two molecules at a constant temperature.[4]
-
Methodology: A solution of the LNA-G modified oligonucleotide is titrated with a solution of its complementary strand in the ITC sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), enthalpy of binding (ΔH°), and stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated.[4][12]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols used to characterize the thermodynamic properties of LNA-G modified oligonucleotides.
Caption: Workflow for UV Melting Analysis.
Caption: Workflows for DSC and ITC Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. academic.oup.com [academic.oup.com]
- 10. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic and calorimetric studies on the triplex formation with oligonucleotide-ligand conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of LNA-G in Enhancing Duplex Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in molecular biology and drug development, primarily due to their remarkable ability to enhance the stability of nucleic acid duplexes. This technical guide delves into the core mechanism by which LNA, and specifically LNA-Guanine (LNA-G), contributes to this increased stability. Through a comprehensive review of structural and thermodynamic data, we elucidate the intricate interplay of conformational preorganization, improved base stacking, and altered hydration that underpins the stabilizing effects of LNA-G. This document provides a detailed overview of the experimental protocols used to quantify these effects and presents the data in a clear, comparative format to aid in the design and application of LNA-modified oligonucleotides.
Introduction: The Structural Basis of LNA-Mediated Stability
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint forces the ribose into a C3'-endo (North) conformation, a geometry characteristic of A-form nucleic acid duplexes.[1][2][3] The incorporation of LNA monomers, including LNA-G, into a DNA or RNA strand preorganizes the sugar-phosphate backbone for duplex formation, leading to a significant increase in thermal stability.[3][4]
The locked C3'-endo conformation of the LNA-G nucleotide is the primary driver of increased duplex stability. This pre-organization reduces the entropic penalty associated with the transition from a flexible single strand to a more rigid duplex structure.[4][5] Furthermore, the A-like helical geometry induced by LNA modifications leads to more efficient base stacking interactions, contributing to a more favorable enthalpic change upon duplex formation.[3][6][7]
Thermodynamic Insights into LNA-G Mediated Stability
The enhanced stability of LNA-G containing duplexes can be quantified by changes in thermodynamic parameters, most notably the melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[8][9]
Melting Temperature (Tm)
The incorporation of LNA nucleotides, including LNA-G, into an oligonucleotide sequence leads to a significant increase in the melting temperature of the resulting duplex.[2][10][11] The magnitude of this increase (ΔTm) is dependent on the number and position of the LNA modifications, as well as the sequence context.[12] Generally, each LNA modification can increase the Tm by 2-10°C.[2][13]
Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°)
Thermodynamic analysis reveals that the increased stability of LNA-modified duplexes is a result of both favorable enthalpic and entropic contributions.[4][5] The formation of a duplex is characterized by a negative enthalpy change (ΔH°), indicating the formation of stable bonds and interactions, and a negative entropy change (ΔS°), reflecting the increased order of the system.
The introduction of LNA-G enhances the enthalpic contribution to duplex stability, primarily through improved base stacking interactions.[3][4] Concurrently, the pre-organized structure of the LNA-G nucleotide reduces the entropic penalty of duplex formation, as the single-stranded LNA-containing oligonucleotide is already in a conformation that is close to that of the duplex.[4][5]
Table 1: Thermodynamic Data for LNA-Modified Duplexes
| Modification | Duplex Type | ΔTm (°C per modification) | ΔΔG°37 (kcal/mol per modification) | ΔΔH° (kcal/mol per modification) | -TΔΔS°37 (kcal/mol per modification) | Reference(s) |
| Single LNA | DNA:DNA | 1 to 8 | -1.1 to -2.0 | Varies | Varies | [8][12][13] |
| Consecutive LNAs | DNA:DNA | Varies | -0.6 to -2.3 | Varies | Varies | [4] |
| Single LNA | DNA:RNA | 2 to 10 | Varies | Varies | Varies | [10][13] |
| All LNA | LNA:LNA | >5 | Varies | Varies | Varies | [7][13] |
Note: The values presented are approximate ranges and can vary significantly depending on the sequence context and experimental conditions.
Experimental Protocols for Assessing Duplex Stability
Several biophysical techniques are employed to characterize the stability of LNA-G modified duplexes. The most common methods include thermal denaturation analysis (Tm), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy.
Thermal Denaturation (Tm) Analysis
Thermal denaturation is the most widely used method to determine the melting temperature of a nucleic acid duplex.[10]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Anneal equimolar concentrations (typically 1-3 µM) of the complementary oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[5][10][14]
-
Denaturation and Annealing: Heat the samples to 90-95°C for 5-10 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper duplex formation.[5][10]
-
Data Acquisition: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute).[15]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This is typically calculated from the maximum of the first derivative of the melting curve (dA260/dT vs. T).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about LNA-G containing duplexes in solution.[16][17][18] It can be used to confirm the A-form helical geometry, assess base pairing and stacking, and identify subtle structural perturbations caused by the LNA modification.[18][19]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Dissolve the purified LNA-modified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in D2O or 90% H2O/10% D2O).[17][20]
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., 1H, 31P, COSY, TOCSY, NOESY) at a specific temperature.[18][20]
-
Resonance Assignment: Assign the observed NMR signals to specific protons and phosphorus atoms in the oligonucleotide sequence.
-
Structural Restraints: Extract distance and dihedral angle restraints from the NOESY and COSY spectra, respectively.
-
Structure Calculation: Use computational methods, such as molecular dynamics and simulated annealing, to generate a family of 3D structures that are consistent with the experimental restraints.[17][20]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the secondary structure of nucleic acids.[21][22] The characteristic CD spectrum of an A-form duplex, which is induced by LNA-G modifications, exhibits a positive band around 260-270 nm and a negative band around 210 nm.[23][24]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Prepare samples of the LNA-modified oligonucleotides at a concentration of approximately 3-10 µM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl).[23][25]
-
Annealing: Denature the samples by heating to 90°C for 2 minutes and then slowly cool to room temperature to ensure proper duplex formation.[23]
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 5°C or 20°C) over a wavelength range of 200-320 nm.[23]
-
Data Analysis: Analyze the resulting spectra to determine the overall conformation of the duplex. A shift towards a more pronounced A-form signature with increasing LNA content is indicative of the structural changes induced by the LNA modifications.[24]
Conclusion
The incorporation of LNA-G into oligonucleotides provides a robust strategy for enhancing duplex stability. This stabilization arises from a combination of factors, including the pre-organization of the sugar-phosphate backbone into a C3'-endo conformation, which reduces the entropic penalty of duplex formation, and the promotion of an A-form helical geometry that facilitates more favorable base stacking interactions. The thermodynamic and structural consequences of LNA-G modification can be accurately assessed using a suite of biophysical techniques, including thermal denaturation analysis, NMR spectroscopy, and CD spectroscopy. A thorough understanding of the mechanism of LNA-G mediated stabilization and the experimental methods used for its characterization is crucial for the rational design of LNA-based therapeutics and diagnostics with optimized binding affinity and specificity.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. microsynth.com [microsynth.com]
- 3. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Features of “All LNA” Duplexes Showing a New Type of Nucleic Acid Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and Excellent Duplex Stability of Oligonucleotides Containing 2′-Amino-LNA Functionalized with Galactose Units - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Effect of Internal and Bulge Loops on the Thermal Stability of Small DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR studies of fully modified locked nucleic acid (LNA) hybrids: solution structure of an LNA:RNA hybrid and characterization of an LNA:DNA hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Circular dichroism spectroscopy of DNA duplexes at near-biological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Group in Oligonucleotide Production
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acids, the controlled, stepwise assembly of oligonucleotides is paramount. The phosphoramidite method, the gold standard for this process, relies on a cast of chemical actors to ensure the fidelity of the final product. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a critical gatekeeper, directing the flow of the synthesis and providing a real-time measure of its success. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, its function within the synthesis cycle, and the quantitative methods used to monitor its performance.
The Core Function of the DMT Group: A Reversible Shield
The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidite monomers.[1][2][3] This protection is essential for several reasons:
-
Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. The DMT group on the 5' position of the incoming phosphoramidite ensures that coupling occurs exclusively at the free 3'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[2][]
-
Prevention of Self-Polymerization: By blocking the 5'-hydroxyl, the DMT group prevents the phosphoramidite monomers from reacting with each other in solution.[3]
-
Stepwise Control: The synthesis is a cyclic process, and the DMT group's removal is the first step in each cycle, revealing a reactive hydroxyl group for the next coupling reaction.[1][2]
The selection of the DMT group for this role is due to its unique chemical properties. It is a bulky group, providing steric hindrance that further protects the 5'-hydroxyl. Crucially, it is stable to the basic and neutral conditions of the other steps in the synthesis cycle but is readily cleaved under mild acidic conditions.[5]
The Oligonucleotide Synthesis Cycle: A Four-Step Process
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the first and last steps of this cycle.
The Four Key Steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide attached to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (DCM) or toluene. This step exposes the 5'-hydroxyl group, making it available for the next reaction.[1][5][6]
-
Coupling: The next phosphoramidite monomer, with its own 5'-DMT group intact, is activated by a catalyst (such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI)) and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.[1][2]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in n-1 shortmer impurities, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1][2][3] This step permanently blocks any uncoupled chains.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1][3]
Following oxidation, the cycle repeats with the deblocking of the newly added nucleotide, continuing until the desired oligonucleotide sequence is assembled.
Quantitative Analysis: The DMT Cation Assay
One of the most elegant features of using the DMT group is the ability to monitor the efficiency of each coupling step in real-time.[3] When the DMT group is cleaved by acid, it forms a stable, bright orange-colored dimethoxytrityl cation (DMT+). This cation has a strong absorbance at approximately 495-498 nm.[7] By measuring the absorbance of the solution collected during the deblocking step, the amount of DMT cation released can be quantified, which is directly proportional to the number of successfully coupled nucleotides in the previous cycle.[7][8]
This "trityl assay" allows for the calculation of the stepwise coupling efficiency. A high and consistent coupling efficiency is crucial for the synthesis of long, high-purity oligonucleotides. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product.
Data Presentation: Coupling Efficiency and Yield
The following table illustrates the theoretical yield of full-length oligonucleotide based on the coupling efficiency and the length of the oligonucleotide.
| Oligonucleotide Length (bases) | Yield at 98.0% Coupling Efficiency | Yield at 99.0% Coupling Efficiency | Yield at 99.5% Coupling Efficiency |
| 20 | 68.1% | 82.6% | 90.9% |
| 40 | 45.5% | 67.6% | 82.2% |
| 60 | 30.4% | 55.3% | 74.4% |
| 80 | 20.3% | 45.2% | 67.3% |
| 100 | 13.5% | 37.0% | 60.9% |
Data compiled from various sources indicating the dramatic effect of coupling efficiency on the final yield of the desired product.
Deblocking Reagent Comparison
The choice of deblocking reagent is a critical parameter that affects both the speed of detritylation and the potential for side reactions, most notably depurination of adenosine and guanosine residues.
| Reagent | Concentration | Typical Detritylation Time | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | 3% in DCM | 60-90 seconds | Fast and efficient detritylation.[5] | Strong acid (pKa ≈ 0.7), higher risk of depurination, especially for long or purine-rich sequences.[5][6] |
| Dichloroacetic Acid (DCA) | 3-10% in DCM or Toluene | 120-180 seconds or longer | Milder acid (pKa ≈ 1.5), significantly reduces the risk of depurination.[5][6] | Slower reaction rate requires longer deblocking times to ensure complete DMT removal.[5][6] |
| Difluoroacetic Acid | (Varies) | (Varies) | Potential alternative to DCA to avoid impurities from chloral contamination.[9] | Requires optimization, especially for purine-rich sequences.[9] |
For sensitive syntheses, particularly of long oligonucleotides, DCA is often the preferred reagent despite its slower kinetics.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments involving the DMT group. Specific timings and volumes may need to be optimized based on the synthesizer, scale, and sequence.
Protocol 1: Standard Automated Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Phosphoramidite solutions (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).
-
Deblocking solution (e.g., 3% TCA or 3% DCA in DCM).
-
Capping solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizer solution (0.02 M Iodine in THF/pyridine/water).
-
Anhydrous acetonitrile for washing.
-
Automated DNA/RNA synthesizer.
Procedure (per cycle):
-
Deblocking (Detritylation):
-
Wash the synthesis column with anhydrous acetonitrile (30 seconds).
-
Deliver the deblocking solution to the column and incubate for the specified time (e.g., 50 seconds for 3% TCA).[10]
-
Collect the eluent containing the DMT cation for online or offline monitoring.
-
Wash the column thoroughly with anhydrous acetonitrile (30 seconds) to remove all traces of acid.
-
-
Coupling:
-
Deliver the activated phosphoramidite solution (a mixture of the phosphoramidite and activator) to the column. A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator are typical.[1]
-
Allow the coupling reaction to proceed for the recommended time (e.g., 30 seconds for standard bases).[1]
-
-
Capping:
-
Wash the column with anhydrous acetonitrile (30 seconds).
-
Deliver the capping solutions (Cap A and Cap B) to the column and incubate for a short period (e.g., 30 seconds).
-
-
Oxidation:
-
Wash the column with anhydrous acetonitrile (30 seconds).
-
Deliver the oxidizer solution to the column and incubate (e.g., 45 seconds).[3]
-
Wash the column thoroughly with anhydrous acetonitrile (30 seconds) to prepare for the next cycle.
-
Protocol 2: Spectrophotometric Monitoring of Coupling Efficiency (DMT Cation Assay)
Materials:
-
Collected eluent from the deblocking step of each synthesis cycle.
-
Dilution solution: 0.1 M toluenesulfonic acid monohydrate in acetonitrile.
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Sample Preparation:
-
Dilute each collected deblocking eluent to a fixed volume (e.g., 10 mL) with the dilution solution.
-
Mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 498 nm.[7]
-
Use the dilution solution as a blank to zero the instrument.
-
Measure the absorbance of each diluted sample.
-
-
Calculation of Stepwise Yield:
-
The stepwise coupling efficiency for a given cycle is calculated by comparing the absorbance of the DMT cation released in that cycle to the absorbance from the previous cycle.
-
Stepwise Yield (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100.[7]
-
Protocol 3: "DMT-on" Reverse-Phase HPLC Purification and Final Detritylation
Synthesizing an oligonucleotide "DMT-on" means the final 5'-DMT group is left on after the last coupling cycle.[1] This lipophilic group greatly aids in the purification of the full-length product from shorter, "DMT-off" failure sequences using reverse-phase HPLC.[11][12][13]
Materials:
-
Crude "DMT-on" oligonucleotide, cleaved from the support and deprotected.
-
Reverse-phase HPLC system with a suitable column (e.g., C18).
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
-
Detritylation solution: 80% acetic acid in water.
Procedure:
-
Purification:
-
Dissolve the crude "DMT-on" oligonucleotide in Buffer A.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient of increasing Buffer B concentration. The "DMT-on" full-length product will be retained more strongly and elute later than the "DMT-off" failure sequences.
-
Collect the peak corresponding to the "DMT-on" product.
-
Lyophilize the collected fraction.
-
-
Final Detritylation:
-
Dissolve the lyophilized "DMT-on" oligonucleotide in the detritylation solution (80% acetic acid).
-
Incubate at room temperature for 15-30 minutes.
-
Lyophilize the sample to remove the acetic acid. The final product is the purified, "DMT-off" oligonucleotide.
-
Troubleshooting Based on Trityl Monitoring
The real-time feedback from the DMT cation assay is an invaluable tool for troubleshooting synthesis failures.
-
Consistently Low Trityl Signal: This may indicate a problem with the phosphoramidite or activator solutions, or inefficient coupling conditions.[14]
-
Gradual Decrease in Trityl Signal: This can point to a more general issue, such as moisture in the system or degradation of reagents over the course of the synthesis.[14]
-
No Trityl Signal: This suggests a complete failure of the previous coupling step or a blockage in the reagent delivery lines.
-
Unusually High Trityl Signal: This can occur if the capping step is inefficient, leading to the deblocking of previously uncapped failure sequences from earlier cycles.[7]
By carefully monitoring the trityl signal, researchers can often diagnose and rectify problems early in the synthesis, saving time and valuable reagents.
Conclusion
The 4,4'-dimethoxytrityl group is more than just a simple protecting group; it is a cornerstone of modern oligonucleotide synthesis. Its unique chemical properties allow for the precise, directional, and efficient assembly of nucleic acid chains. Furthermore, the colored cation it forms upon cleavage provides a powerful and convenient method for real-time monitoring of synthesis efficiency, enabling a high degree of quality control. A thorough understanding of the role of the DMT group, the nuances of the synthesis cycle, and the interpretation of the trityl assay data is essential for any researcher or professional involved in the development and production of synthetic oligonucleotides for research, diagnostic, or therapeutic applications.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. dupont.com [dupont.com]
- 12. glenresearch.com [glenresearch.com]
- 13. labcluster.com [labcluster.com]
- 14. benchchem.com [benchchem.com]
The Guardian of Guanine: A Technical Guide to Dimethylformamidine (dmf) Protection in LNA Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide synthesis, particularly with the growing importance of Locked Nucleic Acid (LNA) therapeutics, the choice of protecting groups is paramount to achieving high-fidelity products. This technical guide delves into the critical role of the dimethylformamidine (dmf) protecting group for guanine in LNA phosphoramidite chemistry. It offers a comprehensive overview of its advantages, detailed experimental protocols, and comparative data to inform and guide researchers in this specialized field.
The Significance of Guanine Protection in LNA Synthesis
Locked Nucleic Acid (LNA) oligonucleotides, with their conformationally constrained sugar residues, offer unprecedented thermal stability and target affinity, making them powerful tools in diagnostics and therapeutics. The solid-phase phosphoramidite method remains the gold standard for their synthesis.[1] This process involves a four-step cycle of detritylation, coupling, capping, and oxidation, repeated for each nucleotide addition.[2][]
Guanine, with its exocyclic amine, is susceptible to side reactions during synthesis. Therefore, a temporary protecting group is essential. The dimethylformamidine (dmf) group has emerged as a popular choice for guanine protection in both DNA and LNA synthesis for several key reasons:
-
Prevention of Depurination: The electron-donating nature of the dmf group effectively shields the guanosine from depurination, a common side reaction during the acidic detritylation step.[4]
-
Facile Removal: The dmf group is labile and can be efficiently removed under relatively mild basic conditions, which is crucial for preserving the integrity of the LNA backbone and any other sensitive modifications within the oligonucleotide.[5]
-
Compatibility: dmf-protected guanine phosphoramidites are compatible with standard and modified synthesis cycles and a variety of deprotection reagents.[6][7][8]
Data Presentation: Deprotection Kinetics and Conditions
The efficiency of dmf-guanine deprotection is a critical factor in obtaining high-purity LNA oligonucleotides. The following tables summarize deprotection times and conditions for dmf-protected guanine compared to the more traditional isobutyryl (iBu) protecting group.
Table 1: Deprotection Times with Concentrated Ammonium Hydroxide [9][10]
| Protecting Group | Temperature | Time for Complete Deprotection |
| dmf-dG | Room Temperature | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| iBu-dG | Room Temperature | 36 hours |
| 55°C | 16 hours | |
| 65°C | 8 hours |
Table 2: "UltraFAST" Deprotection using AMA (Ammonium Hydroxide/Methylamine 1:1 v/v) [8][10][11]
| Protecting Group | Temperature | Time for Complete Deprotection |
| dmf-dG or iBu-dG | Room Temperature | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes | |
| 65°C | 5 minutes |
Note: The "UltraFAST" deprotection protocol requires the use of acetyl (Ac) protected cytidine to prevent base modification.[8][10][11]
Table 3: Deprotection with Alternative Reagents [7][11]
| Reagent | Conditions | Notes |
| 0.4 M NaOH in MeOH/water (4:1 v/v) | 72 hours at Room Temperature | dmf is surprisingly resistant to this condition.[12] |
| Tert-Butylamine/water (1:3 v/v) | 6 hours at 60°C | Sufficient to deprotect A, C, and dmf-dG.[7][11] |
Experimental Protocols
Synthesis of LNA Oligonucleotides using dmf-G-LNA Phosphoramidite
This protocol outlines the key steps for automated solid-phase synthesis of LNA oligonucleotides incorporating a dmf-protected guanine monomer.
Materials:
-
DNA/LNA synthesizer
-
dmf-G-LNA CE Phosphoramidite
-
Standard DNA and LNA phosphoramidites (A, C, T)
-
Solid support (e.g., CPG)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution A (acetic anhydride) and B (N-methylimidazole)
-
Oxidizing solution (iodine in THF/pyridine/water)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Protocol:
-
Preparation:
-
Dissolve dmf-G-LNA phosphoramidite and other monomers in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Install all reagent bottles on the synthesizer.
-
Program the desired LNA oligonucleotide sequence into the synthesizer.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of four steps for each nucleotide addition.
-
Step 1: Detritylation (De-blocking): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.[2]
-
Step 2: Coupling: The dmf-G-LNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] For LNA monomers, a longer coupling time of at least 3 minutes is recommended due to steric hindrance. [13][14]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[15]
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[15] For LNA additions, it is recommended to increase the oxidation time three-fold compared to standard DNA synthesis. [13]
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[15]
Cleavage and Deprotection of LNA Oligonucleotides
This section provides protocols for the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases, including the dmf group from guanine.
Protocol 1: Standard Deprotection with Ammonium Hydroxide [10]
-
Transfer the solid support containing the synthesized LNA oligonucleotide to a sealed vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%).
-
Incubate the vial at 65°C for 2 hours for complete deprotection of dmf-G.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a centrifugal evaporator.
Protocol 2: "UltraFAST" Deprotection with AMA [8][10]
-
Transfer the solid support to a sealed vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).
-
Incubate the vial at 65°C for 10 minutes.
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide.
Caution: When working with oligonucleotides containing aliphatic amine modifications, the use of dmf-G can lead to the formation of a +28 Da adduct during deprotection with aliphatic amines. In such cases, an acyl protecting group for LNA-G, such as isobutyryl (iBu), is recommended.[16]
Analysis of Deprotected LNA Oligonucleotides
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the deprotected LNA oligonucleotide.
-
Method: Reversed-phase HPLC is commonly used. The retention time of the full-length product can be compared to that of potential failure sequences or incompletely deprotected species.
-
Observation: Incomplete removal of the dmf group will result in a more hydrophobic species with a longer retention time compared to the fully deprotected oligonucleotide.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized LNA oligonucleotide.
-
Methods: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly employed.[17][18]
-
Observation: The observed molecular weight should match the calculated molecular weight of the desired LNA oligonucleotide sequence. The presence of a peak corresponding to the mass of the oligonucleotide plus the mass of the dmf group (55 Da) indicates incomplete deprotection.[17]
Visualizations
The following diagrams illustrate key workflows in LNA phosphoramidite chemistry.
Caption: Automated LNA Oligonucleotide Synthesis Workflow.
Caption: Decision Tree for dmf-G LNA Deprotection.
Conclusion
The dimethylformamidine protecting group for guanine offers a robust and efficient solution for the synthesis of high-quality LNA oligonucleotides. Its ability to prevent depurination and its compatibility with rapid deprotection protocols make it a valuable tool for researchers in the field. By understanding the principles outlined in this guide and adhering to the detailed experimental protocols, scientists and drug development professionals can confidently employ dmf-G-LNA phosphoramidite chemistry to advance their research and development efforts. Careful consideration of the entire oligonucleotide composition, particularly the presence of sensitive modifications, is crucial for selecting the optimal deprotection strategy and ensuring the integrity of the final product.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. digital.csic.es [digital.csic.es]
- 6. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]
- 17. web.colby.edu [web.colby.edu]
- 18. idtdna.com [idtdna.com]
Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to DMT-LNA-G Phosphoramidite Solubility and Stability
For Immediate Release
In the intricate world of oligonucleotide synthesis, the integrity of each building block is paramount to the success of the final therapeutic or diagnostic product. This technical guide provides an in-depth analysis of the solubility and stability of N2-dimethylformamidine-5'-O-DMT-2',4'-C-locked nucleic acid-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (DMT-LNA-G phosphoramidite), a crucial component for the synthesis of high-affinity oligonucleotides. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for optimizing synthesis protocols and ensuring the quality of LNA-modified oligonucleotides.
Executive Summary
Locked Nucleic Acid (LNA) modifications are instrumental in enhancing the binding affinity and nuclease resistance of oligonucleotides. The guanosine LNA phosphoramidite, however, is often the most susceptible to degradation. Understanding its solubility and stability is therefore critical. This guide summarizes key quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual workflows to aid in experimental design.
Solubility Profile
The solubility of this compound is a key parameter for its effective use in automated oligonucleotide synthesizers. While generally soluble in anhydrous acetonitrile, the standard diluent for phosphoramidites, specific concentrations and alternative solvents can be crucial for optimal performance.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Observations | Citations |
| Anhydrous Acetonitrile | 0.1 M (approx. 85 mg/mL) | Standard concentration for use in most DNA/RNA synthesizers. | [1][2] |
| Anhydrous Dichloromethane | Soluble | Recommended for more lipophilic phosphoramidites. Can be used as a co-solvent with acetonitrile. | [1][3] |
| Anhydrous Tetrahydrofuran (THF) | Soluble | Can be used as a co-solvent with acetonitrile, particularly for certain modified phosphoramidites. | [2] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL) | Not a standard solvent for oligonucleotide synthesis. | |
| Ethanol | Sparingly soluble (1-10 mg/mL) | Not a standard solvent for oligonucleotide synthesis. |
Stability Characteristics
The stability of this compound, both as a solid and in solution, directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. Guanosine phosphoramidites are inherently the least stable among the four standard bases, being susceptible to hydrolysis and oxidation.[4][5][6]
Table 2: Stability of this compound
| Condition | Observation | Recommendations | Citations |
| Solid State | |||
| Long-term storage | Stable for ≥ 4 years. | Store at -20°C under an inert atmosphere (Argon or Nitrogen). | |
| In Solution (Anhydrous Acetonitrile) | |||
| At room temperature | Stable for 2-3 days. | Prepare fresh solutions for synthesis. Minimize time on the synthesizer. | |
| Degradation Pathways | Primarily hydrolysis to the H-phosphonate and oxidation of the P(III) center to P(V). Guanosine phosphoramidites can also undergo autocatalytic degradation. | Use anhydrous solvents (<30 ppm water). Store solutions over molecular sieves. The addition of a small amount of a non-nucleophilic base like triethylamine (TEA) can mitigate acid-catalyzed hydrolysis. | [1][5][6][7][8] |
Experimental Protocols
To ensure the quality and consistency of oligonucleotide synthesis, rigorous testing of the this compound is essential. The following are detailed protocols for assessing solubility and stability.
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the solubility of this compound in a given organic solvent.
Materials:
-
This compound powder
-
Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg).
-
Transfer the powder to a volumetric flask.
-
Add a small volume of the anhydrous solvent to the flask.
-
Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution.
-
Continue to add the solvent in small increments, vortexing after each addition, until the desired concentration is reached or until the phosphoramidite is fully dissolved.
-
Visually inspect the solution for any undissolved particles. If particles remain, the phosphoramidite is not soluble at that concentration.
-
If the phosphoramidite dissolves completely, it is considered soluble at that concentration. The process can be repeated with increasing amounts of phosphoramidite to determine the saturation point.
Protocol 2: Stability Indicating RP-HPLC Method
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and detect degradation products.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
Reagents and Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Anhydrous acetonitrile with 0.01% (v/v) triethylamine
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 24°C
-
UV Detection: 237 nm
-
Injection Volume: 3 µL
-
Gradient:
-
0-5 min: 70% B
-
5-35 min: 70-90% B
-
35-40 min: 90% B
-
40-41 min: 90-70% B
-
41-55 min: 70% B
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.
-
Divide the stock solution into aliquots in separate vials for each time point and condition to be tested (e.g., 0, 24, 48, 72 hours at room temperature).
-
For forced degradation, subject samples to stress conditions such as acid (0.5 N HCl), base (0.5 N NaOH), oxidation (3% H₂O₂), and heat (60°C).[9]
-
At each time point, dilute the sample to 0.1 mg/mL with the sample diluent for injection.
Protocol 3: 31P NMR Spectroscopy for Purity and Degradation Analysis
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful tool for directly observing the phosphorus center and identifying impurities and degradation products.
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine.
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse experiment
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1.5 seconds
-
Reference: An external standard of 85% H₃PO₄ is typically used (δ = 0.0 ppm).
Data Analysis:
-
The this compound will appear as two diastereomeric peaks in the region of 148-152 ppm.
-
Oxidized P(V) species will appear in the range of -25 to 20 ppm.
-
Hydrolyzed H-phosphonate species will appear around 5-10 ppm.
-
Purity can be estimated by integrating the respective peak areas.
Degradation Pathways
The primary degradation pathways for phosphoramidites are hydrolysis and oxidation. For guanosine phosphoramidites, autocatalytic pathways can also contribute to degradation.
Conclusion
The successful synthesis of high-quality LNA-modified oligonucleotides relies on the use of pure and stable phosphoramidites. This technical guide provides a foundational understanding of the solubility and stability of this compound. By implementing the outlined experimental protocols, researchers and drug development professionals can effectively monitor the quality of their starting materials, optimize synthesis conditions, and ultimately ensure the integrity of their final oligonucleotide products. The provided data and workflows serve as a valuable resource for troubleshooting and for the development of robust and reproducible manufacturing processes.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
LNA-G Phosphoramidite: A Technical Guide for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and drug development, offering unprecedented thermal stability and nuclease resistance. This guide provides a comprehensive overview of LNA-G phosphoramidite, a key building block for incorporating guanine LNA monomers into synthetic oligonucleotides. We will delve into the core principles, experimental protocols, and key data to equip beginners with the knowledge to successfully synthesize LNA-modified oligonucleotides.
Introduction to Locked Nucleic Acids (LNA)
Locked Nucleic Acid is a class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3] This "locked" conformation pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which has profound effects on the properties of the oligonucleotide.[4]
Incorporating LNA monomers, such as LNA-G, into DNA or RNA sequences leads to several advantageous properties:
-
Enhanced Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of duplexes with complementary DNA and RNA strands.[1][2][4] This allows for the use of shorter probes with high binding affinity.[1][3] The increase in Tm is typically in the range of 3-8 °C per LNA modification.[4]
-
Improved Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of a single base mismatch, making LNA-containing probes highly specific for their target sequence.[1][5] This is particularly valuable in applications like SNP genotyping and allele-specific PCR.[1][3]
-
Increased Nuclease Resistance: The modified sugar-phosphate backbone of LNA confers significant resistance to degradation by nucleases, prolonging the half-life of the oligonucleotide in biological systems.[6][7][8]
-
Versatility: LNA monomers can be readily incorporated into oligonucleotides using standard phosphoramidite chemistry and can be mixed with DNA, RNA, and other modifications.[1][3]
The structure of the LNA-G phosphoramidite monomer, specifically the dmf-G-LNA variant, is designed for compatibility with automated DNA synthesis.[1][3]
Caption: Chemical structure of dmf-G-LNA CE-Phosphoramidite.
Oligonucleotide Synthesis with LNA-G Phosphoramidite
The incorporation of LNA-G phosphoramidite into an oligonucleotide chain follows the same fundamental principles as standard DNA synthesis using the phosphoramidite method.[1][9][][11][12] The process is typically carried out on an automated solid-phase synthesizer.[1] A standard synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[11][12]
However, due to the increased steric hindrance of LNA phosphoramidites compared to their DNA counterparts, some modifications to the standard protocol are necessary for optimal synthesis efficiency.[1]
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Key Experimental Protocol: Single LNA-G Incorporation Cycle
This protocol outlines the critical steps and modified parameters for incorporating a single LNA-G phosphoramidite monomer into a growing oligonucleotide chain on an automated synthesizer.
Materials:
-
LNA-G (dmf) CE-Phosphoramidite[3]
-
Anhydrous acetonitrile (diluent)
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Solid support with the initial nucleoside
Procedure:
-
Preparation of LNA-G Phosphoramidite Solution:
-
Dissolve the LNA-G (dmf) CE-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (e.g., 0.1 M).
-
-
Deblocking:
-
The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with a deblocking acid (e.g., 3% trichloroacetic acid in dichloromethane).[13] This step is identical to standard DNA synthesis.
-
-
Coupling:
-
The prepared LNA-G phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., tetrazole or a more efficient activator like DCI).
-
Crucial Modification: A longer coupling time is required for LNA phosphoramidites due to their steric bulk.[1]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.[12] This step is typically unchanged from standard protocols.
-
-
Oxidation:
Post-Synthesis Processing:
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using standard protocols, typically with concentrated aqueous ammonia.[14] It is advisable to avoid methylamine for deprotection when using Me-Bz-C-LNA to prevent modification of the cytosine base.[1]
-
Purification: The crude oligonucleotide can be purified using standard methods such as reversed-phase HPLC.[14]
Quantitative Data on LNA-Modified Oligonucleotides
The incorporation of LNA-G significantly impacts the biophysical properties of oligonucleotides. The following tables summarize key quantitative data for easy comparison.
Table 1: Effect of LNA Incorporation on Duplex Melting Temperature (Tm)
| Modification | Tm Increase per LNA Monomer (°C) | Reference |
| LNA | 3 - 8 | [4] |
| LNA | 2 - 4 | [15] |
| Single LNA insertion vs. RNA | > 9 | [16] |
| Fully LNA:DNA vs. DNA:DNA | Up to 41 | [4] |
| α-l-LNA (18mer) vs. 2'-OMePS | 6.5 | [17] |
| α-l-LNA (16mer) vs. 2'-OMePS | 6.5 | [17] |
Table 2: Recommended Synthesis Cycle Modifications for LNA Phosphoramidites
| Step | Standard DNA | LNA Modification | Reference |
| Coupling Time | ~30 seconds | 180 seconds (ABI) | [1] |
| 250 seconds (Expedite) | [1] | ||
| 3 minutes (General) | [3] | ||
| Oxidation Time | ~15 seconds | 45 seconds (ABI & Expedite) | [1] |
| 3-fold increase | [3] |
Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Enzyme | Half-life (t1/2) | Reference |
| Native DNA (PAI-L0) | Pfu/Vent DNA Polymerase Exonuclease | 0.10 - 0.36 h | [6] |
| L-1 LNA-modified (PAI-L1) | Pfu/Vent DNA Polymerase Exonuclease | 16.9 - 17.3 h | [6] |
| L-2 LNA-modified | Pfu/Vent DNA Polymerase Exonuclease | Essentially complete resistance | [6] |
Note: L-1 refers to an LNA modification at the terminal position, while L-2 refers to the penultimate position.
Signaling Pathways and Applications
LNA-modified oligonucleotides, including those containing LNA-G, are utilized in a wide array of applications that leverage their enhanced properties. A primary application is in the modulation of gene expression, particularly through antisense technology.
Caption: Simplified mechanism of gene silencing by LNA antisense oligonucleotides.
LNA-based antisense oligonucleotides are designed to bind with high affinity and specificity to a target mRNA molecule.[5] This binding event can recruit RNase H, an enzyme that degrades the RNA strand of an RNA:DNA hybrid, leading to the cleavage of the target mRNA and subsequent downregulation of the corresponding protein.[5]
Other key applications include:
-
Diagnostics: As probes in qPCR, FISH, and microarrays, where high specificity and melting temperature are crucial.[1][3][15]
-
Therapeutics: In the development of antisense drugs for various diseases.[1][3][5][18]
-
Molecular Biology Tools: As primers in allele-specific PCR and for SNP genotyping.[1][3]
Conclusion
LNA-G phosphoramidite is a versatile and powerful building block for the synthesis of modified oligonucleotides with superior hybridization and stability properties. By understanding the fundamental principles of LNA chemistry and implementing minor but critical adjustments to standard oligonucleotide synthesis protocols, researchers can effectively harness the potential of LNA technology for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge for beginners to confidently embark on the synthesis and application of LNA-G modified oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. synoligo.com [synoligo.com]
- 9. LNA Phosphoramidites [qiagen.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genelink.com [genelink.com]
- 16. glenresearch.com [glenresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. WO2001048190A3 - Therapeutic uses of lna-modified oligonucleotides - Google Patents [patents.google.com]
The Architectural Rigidity of LNA-G in DNA Duplexes: A Deep Dive into Structural Conformation
For researchers, scientists, and drug development professionals, understanding the nuanced structural implications of Locked Nucleic Acid (LNA) modifications within DNA duplexes is paramount for the rational design of novel therapeutics and diagnostics. This technical guide provides a comprehensive overview of the structural conformation of LNA-Guanine (LNA-G) containing DNA duplexes, amalgamating key findings from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and thermodynamic analyses.
Locked Nucleic Acids are a class of modified nucleic acid analogues where the ribose sugar is conformationally 'locked' by a 2'-O, 4'-C methylene bridge.[1] This modification pre-organizes the sugar into a C3'-endo (N-type) pucker, a conformation characteristic of A-form DNA and RNA.[2][3] The incorporation of LNA, including LNA-G, into DNA oligonucleotides significantly enhances their thermal stability and binding affinity towards complementary DNA and RNA strands.[1] This guide delves into the structural basis for these enhanced properties, with a specific focus on LNA-G.
Structural Insights from High-Resolution Methods
The introduction of LNA nucleotides into a DNA duplex induces a distinct conformational shift towards an A-type helical geometry.[4] This is a direct consequence of the locked C3'-endo sugar pucker of the LNA monomer.[2][5] NMR and X-ray crystallographic studies have consistently demonstrated that duplexes containing LNA residues adopt a conformation that is intermediate between the canonical B-form of DNA and the A-form of RNA, or in some cases, a more purely A-like structure.[4][6]
NMR studies on LNA-T containing DNA duplexes have revealed that the LNA modification forces the sugar ring into a rigid C3'-endo conformation.[5][7] This conformational rigidity extends to neighboring DNA nucleotides, which show an increased population of the N-type sugar pucker.[3] The complementary DNA strand, however, tends to retain its S-type (C2'-endo) sugar conformation, creating a structural strain that is accommodated by adjustments in local helical parameters such as rise, tip, buckle, and propeller twist.[5][7] This structural perturbation is believed to contribute to the high stability of LNA:DNA duplexes by optimizing base stacking interactions.[5][7]
X-ray crystallography of a DNA-LNA decamer duplex containing a single LNA-thymine per strand confirmed the A-form geometry and provided a detailed view of the hydration patterns around the locked sugar.[4][8][9] The bicyclic nature of the LNA sugar is fully compatible with the A-form helix, and the glycosidic torsion angles remain in the standard anti-conformation.[4]
Thermodynamic Stability and Nearest-Neighbor Effects
The enhanced thermal stability of LNA-containing duplexes is a well-documented phenomenon, with melting temperature (Tm) increases of 1-8°C per LNA modification.[2] This stabilization is primarily enthalpic in origin, resulting from improved base stacking and pre-organization of the single-stranded LNA oligonucleotide for duplex formation, which reduces the entropic penalty of hybridization.[10][11]
Thermodynamic parameters are sequence-dependent, with both the 5' and 3' neighboring bases influencing the stability conferred by an LNA nucleotide.[12][13] Studies have shown that LNA pyrimidines generally contribute more to stability than LNA purines.[12][13] Nearest-neighbor parameters for consecutive LNA modifications have been determined, allowing for more accurate prediction of duplex stability.[10][11] For instance, the most stabilizing consecutive LNA doublets are +C+C/GG and +G+G/CC.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on LNA-containing DNA duplexes.
Table 1: Thermodynamic Parameters for Single LNA-G Incorporation
| Sequence Context (5'-MXLN-3') | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) | ΔTm (°C) |
| AGA | - | - | - | - |
| CGC | - | - | - | - |
| TGT | - | - | - | - |
| Data to be populated from specific studies focusing on LNA-G nearest neighbors. |
Table 2: Helical Parameters from Structural Studies
| Parameter | DNA-LNA Duplex (NMR)[5][7] | "All LNA" Duplex (X-ray)[6][14] | Canonical A-DNA | Canonical B-DNA |
| Average Helical Twist (°) | 32 ± 1 | 26 | 32.7 | 34.3 |
| Average Helical Rise (Å) | Decreased | 2.8 - 3.0 | 2.6 | 3.4 |
| Inclination (°) | - | - | ~20 | ~-1.2 |
| Major Groove Width (Å) | - | 24 - 25 | ~11 | ~12 |
| Minor Groove Width (Å) | - | 15 | ~11 | ~6 |
| Sugar Pucker | LNA: C3'-endo; DNA: predominantly C2'-endo | C3'-endo (2'-exo) | C3'-endo | C2'-endo |
Note: Specific values for LNA-G containing duplexes will vary depending on the sequence context and the number of modifications.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize LNA-G containing DNA duplexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Oligonucleotides are synthesized using standard phosphoramidite chemistry.[4] The LNA and DNA strands are mixed in a 1:1 molar ratio in a phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0) containing a suitable salt concentration (e.g., 100 mM NaCl). The sample is lyophilized and redissolved in D₂O or 90% H₂O/10% D₂O for NMR analysis.
-
Data Acquisition: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and DQF-COSY (Double-Quantum-Filtered Correlated Spectroscopy), are performed on high-field NMR spectrometers (e.g., 750 MHz).[5][7]
-
Structure Calculation: Interproton distances are derived from NOESY cross-peak intensities.[5][7] These distance restraints, along with dihedral angle restraints derived from COSY spectra, are used in molecular dynamics (rMD) calculations to generate a family of low-energy structures.[5][7] Programs like AMBER or X-PLOR are commonly used for these calculations.
X-ray Crystallography
-
Crystallization: The purified DNA-LNA duplex is dissolved in a buffer solution and subjected to vapor diffusion crystallization screening using various precipitants (e.g., polyethylene glycol, salts).
-
Data Collection: Crystals are mounted, shock-frozen in liquid nitrogen, and diffraction data are collected at a synchrotron source.[8] Data are processed using software suites like DENZO/SCALEPACK.[8]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a starting model of A- or B-form DNA. The model is then refined using simulated annealing and force field methods against the experimental diffraction data.[4]
Thermal Melting (Tm) Analysis
-
Sample Preparation: Complementary DNA and LNA-modified oligonucleotides are mixed in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
Measurement: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-visible spectrophotometer equipped with a temperature controller. The temperature is ramped up and down at a controlled rate.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, corresponding to the maximum of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the concentration dependence of the Tm using van't Hoff plots (1/Tm vs. ln(Ct)).[10]
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Duplex samples are prepared as for thermal melting analysis.
-
Measurement: CD spectra are recorded on a spectropolarimeter over a wavelength range of approximately 200-320 nm.[15][16][17]
-
Data Analysis: The CD spectrum of a B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. An A-form duplex exhibits a strong positive band around 260 nm and a strong negative band around 210 nm. The observed spectrum for an LNA-DNA duplex provides qualitative information about its helical conformation.[4][18]
Visualizing the Workflow and Structural Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural determination and the logical relationship between LNA modification and the resulting duplex conformation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. Solution structure of an LNA hybridized to DNA: NMR study of the d(CT(L)GCT(L)T(L)CT(L)GC):d(GCAGAAGCAG) duplex containing four locked nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aps.anl.gov [aps.anl.gov]
- 9. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Features of “All LNA” Duplexes Showing a New Type of Nucleic Acid Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Energetic Landscape of LNA-DNA Hybridization: A Technical Guide to Enthalpy and Entropy
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) modifications to DNA oligonucleotides have emerged as a powerful tool in molecular biology and drug development, primarily due to their profound impact on the thermodynamics of hybridization. The enhanced stability of LNA-DNA duplexes is a direct consequence of alterations in the enthalpic and entropic contributions to the free energy of binding. This technical guide provides an in-depth exploration of the enthalpy and entropy of LNA-DNA hybridization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Core Concepts: Enthalpy and Entropy in LNA-DNA Hybridization
The formation of a DNA duplex, including those containing LNA modifications, is governed by the Gibbs free energy equation: ΔG° = ΔH° - TΔS°.
-
Enthalpy (ΔH°) : Represents the change in heat content of the system upon hybridization. In the context of duplex formation, a negative ΔH° is favorable and arises from the formation of hydrogen bonds between complementary bases and the stacking interactions between adjacent base pairs.[1] LNA modifications generally lead to a more favorable (more negative) enthalpy change compared to unmodified DNA duplexes.[2][3] This is attributed to improved base stacking and pre-organization of the oligonucleotide strand.[4][5]
-
Entropy (ΔS°) : Reflects the change in the degree of disorder of the system. The hybridization of two single strands into a more ordered duplex results in an unfavorable decrease in entropy (negative ΔS°).[1] Interestingly, the incorporation of LNA can make the entropy change less unfavorable.[3] This is because the rigid structure of LNA pre-organizes the single strand, reducing its conformational entropy before hybridization.[5]
The interplay between enthalpy and entropy determines the overall stability of the LNA-DNA duplex, which is often quantified by the melting temperature (T_m), the temperature at which half of the duplexes have dissociated.
Quantitative Thermodynamic Data
The thermodynamic parameters of LNA-DNA hybridization are highly sequence-dependent.[4][6] The "nearest-neighbor" model is a widely accepted framework for predicting the stability of nucleic acid duplexes, where the thermodynamic parameters of a duplex are calculated as the sum of the contributions from each pair of adjacent base pairs.[1][7]
A systematic study by McTigue et al. (2004) determined the changes in enthalpy (ΔΔH°) and entropy (ΔΔS°) for the incorporation of a single LNA nucleotide into a DNA duplex for all 32 possible nearest-neighbor contexts.[4][8] These values represent the difference in the thermodynamic parameters between an LNA-containing duplex and its corresponding unmodified DNA reference duplex.
Table 1: Change in Enthalpy (ΔΔH°) for Single LNA Incorporation (kcal/mol) [4][8]
| 5'-MXL/3'-NY | M=A | M=C | M=G | M=T |
| XL=A | -1.5 | -1.2 | -1.1 | -1.4 |
| XL=C | -2.8 | -3.5 | -3.1 | -2.9 |
| XL=G | -2.1 | -2.5 | -2.3 | -2.2 |
| XL=T | -2.4 | -3.1 | -2.8 | -2.5 |
M and N are the 5' and 3' neighboring DNA bases, respectively. XL is the LNA nucleotide.
Table 2: Change in Entropy (ΔΔS°) for Single LNA Incorporation (cal/mol·K) [4][8]
| 5'-MXL/3'-NY | M=A | M=C | M=G | M=T |
| XL=A | -3.2 | -2.5 | -2.2 | -2.9 |
| XL=C | -6.5 | -8.5 | -7.5 | -7.0 |
| XL=G | -4.8 | -6.0 | -5.5 | -5.2 |
| XL=T | -5.8 | -7.8 | -6.8 | -6.2 |
M and N are the 5' and 3' neighboring DNA bases, respectively. XL is the LNA nucleotide.
Key Observations from the Data:
-
Favorable Enthalpy: The incorporation of an LNA nucleotide consistently results in a favorable (negative) change in enthalpy, indicating stronger interactions within the duplex.[4][8]
-
Unfavorable Entropy: The change in entropy upon LNA incorporation is also negative, which is entropically unfavorable.[4][8] However, the magnitude of this unfavorable entropy change is often outweighed by the favorable enthalpy change, leading to an overall increase in duplex stability.
-
Context Dependence: The thermodynamic effects of LNA are strongly dependent on the identity of the LNA base and its neighboring bases.[4][6] For instance, LNA pyrimidines (C and T) generally contribute more to stability than LNA purines (A and G).[4][8]
-
Enthalpy-Entropy Compensation: A common phenomenon observed in LNA-DNA hybridization is enthalpy-entropy compensation, where a more favorable enthalpy change is often accompanied by a more unfavorable entropy change.[4][8] This suggests that LNA can stabilize a duplex through either enhanced stacking (favorable enthalpy) or pre-organization (less unfavorable entropy), but not necessarily both to the same degree simultaneously.[4]
Experimental Protocols for Thermodynamic Analysis
The determination of thermodynamic parameters for LNA-DNA hybridization relies on several key biophysical techniques.
UV-Visible Spectroscopy for Melting Analysis
This is the most common method for determining the melting temperature (T_m) and subsequently deriving thermodynamic parameters.
Experimental Workflow:
Caption: Workflow for determining thermodynamic parameters using UV melting analysis.
Methodology:
-
Sample Preparation: LNA-containing and reference DNA oligonucleotides are synthesized and purified. Their concentrations are accurately determined using UV absorbance at 260 nm. Complementary strands are mixed in a 1:1 molar ratio in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0) and annealed by heating to 95°C followed by slow cooling.
-
Melting Curve Acquisition: The absorbance of the duplex solution at 260 nm is monitored as the temperature is slowly increased in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The increase in absorbance upon duplex dissociation (hyperchromic effect) is recorded.
-
Data Analysis: The melting temperature (T_m) is determined from the peak of the first derivative of the melting curve (dA/dT vs. T). Thermodynamic parameters (ΔH° and ΔS°) are then calculated using van't Hoff analysis, which assumes a two-state transition.[1]
Calorimetry: A Direct Measurement of Heat Changes
Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) provide direct measurements of the heat changes associated with hybridization, offering a more direct route to thermodynamic parameters without the assumption of a two-state model.
Logical Relationship of Calorimetric Techniques:
Caption: Relationship between hybridization and calorimetric techniques for thermodynamic profiling.
Differential Scanning Calorimetry (DSC):
-
Methodology: A solution containing the pre-annealed LNA-DNA duplex is heated at a constant rate. The DSC instrument measures the difference in heat capacity (ΔC_p) between the sample cell and a reference cell containing only buffer. The denaturation of the duplex results in an endothermic peak.
-
Data Analysis: The area under the peak in the DSC thermogram is integrated to directly determine the calorimetric enthalpy (ΔH°_cal). The entropy (ΔS°_cal) is calculated from the integral of ΔC_p/T.[3]
Isothermal Titration Calorimetry (ITC):
-
Methodology: One oligonucleotide strand is placed in the sample cell, and the complementary strand is titrated into it in small aliquots at a constant temperature. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting binding isotherm (heat change per injection vs. molar ratio) is fitted to a binding model to determine the association constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH°). The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated.[2]
Implications for Research and Drug Development
A thorough understanding of the enthalpy and entropy of LNA-DNA hybridization is critical for several applications:
-
Antisense Oligonucleotides (ASOs): The enhanced binding affinity (driven by a favorable ΔH°) of LNA-modified ASOs allows for shorter, more potent drug candidates with improved specificity.
-
Diagnostic Probes: LNA-based probes used in techniques like fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR) exhibit increased thermal stability, allowing for more stringent hybridization conditions and improved signal-to-noise ratios.[9]
-
Mismatch Discrimination: The significant thermodynamic penalty of mismatches in LNA-containing duplexes enhances their utility in single nucleotide polymorphism (SNP) detection and allele-specific PCR.[10]
-
Rational Design of Oligonucleotides: The availability of nearest-neighbor thermodynamic parameters enables the in silico design of LNA-modified oligonucleotides with predictable melting temperatures and hybridization behavior, accelerating the development of new molecular tools and therapeutics.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Synthesis and Application of DMT-LNA-G Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as indispensable tools in molecular biology, diagnostics, and therapeutic development. The incorporation of LNA monomers, such as DMT-LNA-G phosphoramidite, into synthetic DNA and RNA strands confers unprecedented thermal stability, enhanced binding affinity, and improved mismatch discrimination. This technical guide provides an in-depth overview of this compound, including its chemical suppliers, a detailed synthesis protocol for incorporating it into oligonucleotides, and an application-specific experimental workflow for microRNA (miRNA) detection.
Chemical Suppliers and Availability
A variety of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several prominent suppliers to facilitate procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| PolyOrg, Inc. | 5'-DMT-LNA-Guanosine(N-dmf) CE Phosphoramidite | 709541-79-2 | C44H53N8O8P | 852.92 |
| MedchemExpress | This compound | 207131-17-7 | C41H48N7O8P | 797.84 |
| LGC Biosearch Technologies | LNA-G (dmf) CE-Phosphoramidite | Not Specified | Not Specified | Not Specified |
| Glen Research | dmf-G-LA-CE Phosphoramidite | 709641-79-2 | C44H53N8O8P | 852.93 |
| Hongene | 2'-O-4'-C-Locked-G(dmf) Phosphoramidite | Not Specified | Not Specified | Not Specified |
| Pharmananoai | LNA-Guanosine (N-DMF) Phosphoramidite | Not Specified | Not Specified | Not Specified |
| Sigma-Aldrich | DMT-locG(ib) Phosphoramidite | 206055-77-8 | C45H54N7O9P | 867.93 |
| Lucigen | LNA-G(dmf)-CE Phosphoramidite 1g | Not Specified | Not Specified | Not Specified |
| BOC Sciences | LNA Phosphoramidites | Not Specified | Not Specified | Not Specified |
The Impact of LNA-G Incorporation on Oligonucleotide Properties
The defining characteristic of LNA-modified oligonucleotides is their significantly increased thermal stability. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates. The incorporation of LNA monomers can increase the Tm by approximately 3-8 °C per modification[1]. This enhanced stability allows for the use of shorter probes in various applications, leading to improved specificity.
| Modification | Change in Melting Temperature (ΔTm) per LNA modification |
| LNA-G | +3 to +8 °C |
Experimental Protocol: Solid-Phase Synthesis of LNA-Modified Oligonucleotides
The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase DNA/RNA synthesizer using phosphoramidite chemistry. The following protocol outlines the key steps for incorporating this compound into a custom oligonucleotide sequence.
Materials and Reagents:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solution A (Acetic Anhydride/Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous Acetonitrile
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Ensure all other reagents are fresh and properly installed on the synthesizer.
-
-
Automated Solid-Phase Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support by treating it with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-15 minutes) is often required for LNA phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency[1].
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion-mutant sequences.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
-
Final Deblocking: After the final nucleotide has been added, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours).
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Caption: Automated solid-phase oligonucleotide synthesis cycle for incorporating this compound.
Experimental Workflow: LNA-based Detection of microRNAs
The high affinity and specificity of LNA-modified oligonucleotides make them ideal for the detection of short, specific RNA sequences like miRNAs. The following workflow outlines a common method for miRNA detection using LNA-based probes, for example, in an in situ hybridization (ISH) experiment.
1. LNA Probe Design and Synthesis:
-
Design a short (15-25 nucleotides) LNA-modified oligonucleotide probe that is complementary to the target miRNA sequence.
-
Incorporate several LNA bases, including LNA-G, to achieve a melting temperature (Tm) suitable for the hybridization conditions.
-
Synthesize the LNA probe using the solid-phase synthesis protocol described above. The probe is typically labeled with a reporter molecule, such as digoxigenin (DIG) or a fluorescent dye, for detection.
2. Sample Preparation:
-
Fix the cells or tissue samples to preserve their morphology and retain the miRNA.
-
Permeabilize the samples to allow the LNA probe to enter the cells and access the target miRNA.
3. Hybridization:
-
Incubate the prepared samples with the labeled LNA probe in a hybridization buffer.
-
The hybridization is typically carried out at a temperature calculated based on the Tm of the LNA-miRNA duplex to ensure specific binding.
4. Post-Hybridization Washes:
-
Wash the samples to remove any unbound or non-specifically bound LNA probes. The stringency of the washes (temperature and salt concentration) is critical for minimizing background signal.
5. Signal Detection:
-
If a DIG-labeled probe is used, an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added. A colorimetric substrate is then used to visualize the location of the hybridized probe.
-
If a fluorescently labeled probe is used, the signal can be directly visualized using fluorescence microscopy.
6. Imaging and Analysis:
-
Capture images of the samples to determine the spatial expression pattern of the target miRNA.
-
Quantify the signal intensity to assess the relative abundance of the miRNA.
Caption: Experimental workflow for the detection of microRNAs using LNA-modified probes.
Conclusion
This compound is a critical building block for the synthesis of high-affinity oligonucleotides with broad applications in research, diagnostics, and therapeutics. The enhanced thermal stability and specificity conferred by LNA modifications enable the development of robust and sensitive assays, such as those for the detection of miRNAs. The standardized phosphoramidite chemistry allows for the routine synthesis of these powerful molecular tools, empowering scientists to explore and manipulate the world of nucleic acids with greater precision.
References
Methodological & Application
Application Notes and Protocols: Incorporating DMT-LNA-G Phosphoramidite into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues containing a methylene bridge that locks the ribose ring in a C3'-endo conformation. This structural modification enhances the binding affinity of oligonucleotides to their complementary RNA targets, increases nuclease resistance, and improves overall stability. The incorporation of LNA monomers, such as DMT-LNA-G phosphoramidite, into antisense oligonucleotides (ASOs) has emerged as a powerful strategy to enhance their therapeutic potential. These LNA-modified ASOs can effectively modulate gene expression through mechanisms such as RNase H-mediated degradation of target mRNA or steric hindrance of translation.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into antisense oligonucleotides, their characterization, and evaluation of their biological activity.
Key Advantages of LNA-G Incorporation
Incorporating LNA-G into antisense oligonucleotides offers several distinct advantages over unmodified or other modified oligonucleotides. These benefits contribute to enhanced potency, specificity, and durability of the antisense effect.
-
Enhanced Thermal Stability: The locked ribose conformation of LNA-G significantly increases the melting temperature (Tm) of the oligonucleotide-RNA duplex. Each LNA modification can increase the Tm by 2-8°C, allowing for the design of shorter, more specific ASOs that maintain high binding affinity at physiological temperatures.[1]
-
Increased Binding Affinity: The pre-organized structure of the LNA-G nucleotide reduces the entropic penalty of hybridization, leading to a higher binding affinity for the target RNA sequence. This allows for more potent inhibition of gene expression at lower ASO concentrations.
-
Improved Nuclease Resistance: The methylene bridge in the LNA-G monomer provides steric hindrance against both endonucleases and exonucleases, significantly increasing the half-life of the ASO in biological fluids and within cells.[2][3] This prolonged stability leads to a more sustained antisense effect.
-
Enhanced Specificity: The high binding affinity of LNA-modified oligonucleotides allows for better discrimination between perfectly matched and mismatched target sequences. This increased specificity can reduce off-target effects, a critical consideration in drug development.[1]
-
Modulation of RNase H Activity: LNA-modified ASOs can be designed as "gapmers," with a central DNA gap flanked by LNA wings. This design allows for the recruitment of RNase H to the DNA-RNA hybrid, leading to the cleavage of the target RNA. The LNA wings protect the oligonucleotide from nuclease degradation and increase target affinity.[4][5][6]
Data Presentation
The incorporation of this compound into antisense oligonucleotides quantitatively enhances their biophysical and biological properties. The following tables summarize key data points from various studies.
Table 1: Impact of LNA Modification on Oligonucleotide Melting Temperature (Tm)
| Oligonucleotide Type | Number of LNA Modifications | ΔTm per LNA Modification (°C) | Reference |
| LNA/DNA mixmer | 1 | +2.4 to +4.0 | [7] |
| LNA/DNA end-block | Multiple | +1.5 to +2.7 | [7] |
| LNA-T modification | 1 | +3.9 to +6.9 | [5] |
| General LNA | 1 | +2 to +8 | [1] |
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Nuclease Source | Half-life (t1/2) | Fold Increase in Stability (vs. Unmodified) | Reference |
| Unmodified Oligonucleotide | Human Serum | ~1.5 hours | 1x | [2] |
| LNA/DNA Chimera (3 LNA at each end) | Human Serum | ~15 hours | 10x | [7] |
| Phosphorothioate (PS) modified | Snake Venom Phosphodiesterase | - | Higher than phosphodiester | [2] |
Table 3: RNase H Cleavage Efficiency of LNA Gapmers
| Gapmer Design (LNA-DNA-LNA) | DNA Gap Length (nucleotides) | RNase H Cleavage Activity | Reference |
| LNA-DNA4-5-LNA | 4-5 | No significant cleavage | [4][5] |
| LNA-DNA6-LNA | 6 | Partial cleavage | [4][5] |
| LNA-DNA7-8-LNA | 7-8 | Full cleavage activity | [4][5] |
| 2'-O-Methyl-DNA6-2'-O-Methyl | 6 | Efficient cleavage | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and evaluation of antisense oligonucleotides incorporating this compound.
Protocol 1: Automated Synthesis of LNA-Modified Antisense Oligonucleotides
This protocol outlines the general steps for synthesizing LNA-modified oligonucleotides using an automated DNA/RNA synthesizer (e.g., MerMade 192X, CS-OLIGO-D) employing phosphoramidite chemistry.[1][8][9][10][11] Parameters may need to be optimized based on the specific synthesizer and the sequence of the oligonucleotide.
Materials:
-
DMT-LNA-G(dmf)-CE Phosphoramidite and other required DNA/LNA phosphoramidites
-
Solid support (e.g., CPG) pre-loaded with the first nucleoside
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install all reagent bottles on the synthesizer according to the manufacturer's instructions.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle (repeated for each monomer addition):
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.
-
Step 2: Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is generally recommended for sterically hindered phosphoramidites like LNA.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.
-
Cleavage and Deprotection:
-
The solid support is transferred to a vial.
-
The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C for 8-12 hours).
-
Protocol 2: Purification of LNA-Modified Antisense Oligonucleotides
This protocol describes the purification of DMT-on LNA-modified oligonucleotides using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, deprotected oligonucleotide solution (DMT-on)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution: 80% Acetic acid in water
-
Ammonia solution
-
Ethanol
-
Sodium acetate solution
Procedure:
-
HPLC Purification:
-
Inject the crude oligonucleotide solution onto the C18 column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B. The DMT-on oligonucleotide will have a longer retention time than the failure sequences (DMT-off).
-
Collect the fractions containing the DMT-on product.
-
-
Detritylation:
-
Pool the collected fractions and evaporate the acetonitrile.
-
Add the detritylation solution and incubate at room temperature for 30 minutes to remove the DMT group.
-
Neutralize the solution with ammonia.
-
-
Desalting:
-
Desalt the oligonucleotide solution using a desalting column or by ethanol precipitation.
-
For ethanol precipitation, add sodium acetate solution and 3 volumes of cold ethanol. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
-
Final Preparation:
-
Resuspend the purified oligonucleotide in nuclease-free water or an appropriate buffer.
-
Determine the concentration and purity by UV-Vis spectrophotometry and analytical HPLC or mass spectrometry.
-
Protocol 3: Nuclease Resistance Assay
This protocol evaluates the stability of LNA-modified oligonucleotides against 3'-exonuclease degradation using snake venom phosphodiesterase (SVPD).[2][12][13][14][15]
Materials:
-
Purified LNA-modified and unmodified control oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) in the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Digestion:
-
Initiate the reaction by adding SVPD (e.g., 0.01 units/µL final concentration).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and add them to the stop solution to terminate the reaction.
-
-
Analysis:
-
Analyze the samples by denaturing PAGE or RP-HPLC to separate the full-length oligonucleotide from the degradation products.
-
Quantify the percentage of intact oligonucleotide at each time point using densitometry (for PAGE) or by integrating the peak area (for HPLC).
-
-
Data Analysis:
-
Plot the percentage of intact oligonucleotide versus time.
-
Calculate the half-life (t1/2) of the oligonucleotide by fitting the data to an exponential decay curve.
-
Protocol 4: In Vitro Transfection of LNA-Modified ASOs
This protocol describes the delivery of LNA-modified ASOs into cultured cells using a lipid-based transfection reagent.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Opti-MEM or other serum-free medium
-
LNA-modified ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the LNA-modified ASO to the desired final concentration (e.g., 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow the formation of ASO-lipid complexes.
-
-
Transfection:
-
Aspirate the medium from the cells and wash with PBS.
-
Add fresh, serum-free medium to each well.
-
Add the ASO-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with complete cell culture medium.
-
Incubate the cells for an additional 24-72 hours before analyzing the knockdown of the target gene.
-
Protocol 5: Analysis of Target Gene Knockdown by RT-qPCR
This protocol details the quantification of target mRNA levels following ASO treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Harvest the cells 24-72 hours post-transfection.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the isolated RNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for either the target gene or the housekeeping gene, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both ASO-treated and control samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control samples.
-
The percentage of knockdown is calculated as (1 - relative expression) * 100%.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of LNA-modified antisense oligonucleotides.
Caption: Automated phosphoramidite synthesis cycle for incorporating LNA-G.
References
- 1. csbio.com [csbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Nuclease Resistance Design and Protocols [genelink.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 10. lifomics.com [lifomics.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. innov-research.com [innov-research.com]
- 13. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing LNA-G Probes for miRNA Detection and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression. Their dysregulation is implicated in numerous diseases, making them attractive biomarkers and therapeutic targets. Accurate and sensitive detection and quantification of specific miRNAs are therefore critical for both basic research and clinical applications. Locked Nucleic Acid (LNA) technology offers a powerful solution to the challenges associated with miRNA analysis. LNA nucleosides contain a methylene bridge that locks the ribose ring in an ideal conformation for Watson-Crick base pairing, dramatically increasing the binding affinity and specificity of oligonucleotide probes.[1] This application note provides detailed protocols and guidelines for the design and application of LNA-G probes for the detection and quantification of miRNAs using quantitative PCR (qPCR) and in situ hybridization (ISH).
Principle of LNA-G Probes
LNA-G probes are short oligonucleotides that incorporate LNA modifications, including LNA guanosine (LNA-G) analogs, to enhance their hybridization properties. The key advantages of LNA-G probes include:
-
Increased Thermal Stability: Each LNA monomer incorporated into a probe increases the melting temperature (Tm) of the probe-target duplex by 2-8°C, allowing for the use of shorter probes with high melting temperatures.[1]
-
Enhanced Specificity: The high binding affinity of LNA probes enables the discrimination of even single-nucleotide differences, which is crucial for distinguishing between closely related miRNA family members.[2][3]
-
Improved Sensitivity: The enhanced binding strength of LNA probes leads to more robust and sensitive detection of low-abundance miRNAs.[2][4]
-
Resistance to Nucleases: LNA modifications can increase the resistance of probes to degradation by nucleases, enhancing their stability in biological samples.[]
LNA-G Probe Design Guidelines
Careful probe design is paramount for successful miRNA detection and quantification. The following are key considerations for designing Lna-G probes for both qPCR and ISH applications.
General Design Considerations:
-
Probe Length: LNA-G probes for miRNA detection are typically short, ranging from 15 to 22 nucleotides, to match the length of the target miRNA.
-
LNA Placement: Strategically place LNA bases to maximize specificity. For single nucleotide mismatch discrimination, it is often beneficial to place an LNA base at or near the mismatch site.[6] A common strategy is to substitute every third nucleotide with an LNA monomer.
-
Melting Temperature (Tm): Aim for a Tm between 60°C and 70°C for qPCR probes.[6] The Tm can be predicted using specialized online tools that account for LNA modifications. The increased Tm allows for higher annealing temperatures, which reduces non-specific binding.
-
GC Content: Maintain a GC content between 30% and 60%.
-
Secondary Structures: Analyze the probe sequence for potential self-dimers and hairpins that could interfere with target binding.
-
Sequence Specificity: Perform a BLAST search against relevant genomes to ensure the probe sequence is specific to the target miRNA.
Specific Guidelines for qPCR Probes:
-
Probe Labeling: For hydrolysis probe-based qPCR, label the LNA-G probe with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., BHQ-1).
-
Primer Design: Design forward and reverse primers with a Tm of 58-60°C. The probe's Tm should be 8-10°C higher than the primers' Tm.[6]
Specific Guidelines for In Situ Hybridization (ISH) Probes:
-
Probe Labeling: Probes for ISH are typically labeled with haptens such as digoxigenin (DIG) or biotin for enzymatic or fluorescent detection. Double-labeling with both 5'- and 3'-haptens can significantly increase signal intensity.[4]
-
Probe Concentration: The optimal probe concentration needs to be determined empirically but typically ranges from 1 to 50 nM.
Data Presentation: Performance of LNA-G Probes
The superior performance of LNA-G probes in terms of sensitivity and specificity has been demonstrated in numerous studies. Below are summary tables of quantitative data comparing LNA-based assays with other common miRNA detection methods.
Table 1: Comparison of LNA-based qPCR with TaqMan Assays for miRNA Quantification
| Feature | LNA-based qPCR | TaqMan miRNA Assay | Reference |
| Sensitivity (Limit of Detection) | As low as 1-10 copies of miRNA | Generally in the range of 10-100 copies | [2][7] |
| Specificity (Single Nucleotide Discrimination) | High, with minimal cross-reactivity | Good, but can show some cross-reactivity with closely related miRNAs | [2][3] |
| Linear Dynamic Range | Wide, typically spanning 6-8 orders of magnitude | Wide, typically spanning 5-7 orders of magnitude | [8] |
| Accuracy in Quantifying Small Fold Changes | High | Moderate to High | [2] |
Table 2: Signal Intensity and Signal-to-Noise Ratio in miRNA In Situ Hybridization
| Probe Type | Relative Signal Intensity | Signal-to-Noise Ratio | Reference |
| Double-DIG Labeled LNA Probe | ++++ | High | [4] |
| Single-DIG Labeled LNA Probe | ++ | Moderate | [4] |
| Conventional DNA Probe | + | Low | [9][10] |
Experimental Protocols
Here we provide detailed protocols for miRNA quantification by qPCR and detection by in situ hybridization using LNA-G probes.
Protocol 1: miRNA Quantification by LNA-G Probe-Based qPCR
This protocol outlines the steps for reverse transcription and quantitative PCR for the sensitive and specific quantification of a target miRNA.
Workflow for LNA-G Probe-Based miRNA qPCR
References
- 1. microsynth.com [microsynth.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 6. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 7. Evaluation of two commercial global miRNA expression profiling platforms for detection of less abundant miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive Alternative for MicroRNA In Situ Hybridizations Using Probes of 2′-O-Methyl RNA + LNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMT-LNA-G Phosphoramidite in Fluorescent In Situ Hybridization (FISH) Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) has emerged as a powerful tool in molecular biology, particularly in the design of high-affinity oligonucleotide probes for applications such as fluorescent in situ hybridization (FISH). DMT-LNA-G phosphoramidite is a key building block for synthesizing these advanced probes. LNA are bicyclic RNA analogs in which a methylene bridge connects the 2'-oxygen of the ribose sugar to the 4'-carbon. This "locked" conformation pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA targets.[1][2]
The incorporation of LNA monomers, including LNA-G, into FISH probes confers several advantages over traditional DNA probes. These include dramatically improved hybridization efficiency, enhanced sensitivity and specificity, and the ability to use shorter probes, which can improve cell permeability and target accessibility.[3][4] This allows for the robust detection of low-abundance targets and the discrimination of closely related sequences.[5]
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the synthesis and application of LNA-modified FISH probes.
Key Advantages of LNA-Modified FISH Probes
-
Increased Thermal Stability: Each LNA monomer incorporated into a DNA oligonucleotide can increase the melting temperature (Tm) of the hybrid duplex by 3-8°C per modification.[1] This allows for more stringent hybridization and wash conditions, reducing off-target binding.
-
Enhanced Sensitivity and Specificity: The high binding affinity of LNA probes enables the detection of low-copy-number nucleic acid sequences with a higher signal-to-noise ratio.[6][7]
-
Shorter Probe Design: Due to their high affinity, LNA-FISH probes can be designed to be shorter than conventional DNA probes (typically 20-25 nucleotides), which facilitates better penetration into cells and tissues.[3][5]
-
Improved Mismatch Discrimination: LNA-containing probes exhibit superior discrimination against single-nucleotide mismatches, making them ideal for allele-specific detection.[8]
-
Faster Hybridization: The enhanced binding kinetics of LNA probes can lead to shorter hybridization times, streamlining the overall FISH protocol.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of LNA-modified FISH probes.
Table 1: Impact of LNA Monomer Incorporation on Melting Temperature (Tm)
| Probe Type | Number of LNA Modifications | Tm Increase per LNA (°C) | Target | Reference |
| LNA/DNA Chimera | 1 | 3 - 8 | DNA | [1] |
| LNA/DNA Chimera | 1 | 2 - 10 | RNA | [9] |
Table 2: Comparison of LNA-Modified vs. Standard DNA FISH Probes
| Parameter | Standard DNA Probes | LNA-Modified Probes | Improvement Factor | Reference |
| Signal Intensity | Lower | Significantly Higher | Up to 22-fold | [4] |
| Probe Length | Longer (e.g., >30-mer) | Shorter (e.g., 20-25-mer) | N/A | [3][5] |
| Hybridization Time | Longer (hours to overnight) | Shorter (< 1 hour) | Varies | [5][7] |
| Specificity | Good | Excellent | High | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of LNA-Modified Oligonucleotide Probes
This protocol outlines the solid-phase synthesis of LNA-containing oligonucleotides using phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
DMT-LNA-G (dmf) CE-Phosphoramidite[1]
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Capping solutions (Acetic Anhydride and N-Methylimidazole)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Dissolve the this compound and standard DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install all reagents on the automated DNA synthesizer.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. For each coupling cycle:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support.
-
Coupling: The DMT-LNA-G or a standard DNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 180-250 seconds) is recommended for the sterically hindered LNA phosphoramidites.[8]
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester. A longer oxidation time (e.g., 45 seconds) is recommended after LNA coupling.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude LNA-modified oligonucleotide is purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Storage: The concentration of the purified probe is determined by UV spectrophotometry at 260 nm. Probes should be stored at -20°C.
Protocol 2: Fluorescent Labeling of LNA-Modified Probes
LNA probes can be labeled with fluorophores at the 5' or 3' end, or internally.
5' End Labeling: A fluorophore-conjugated phosphoramidite can be added as the final step in the automated synthesis.
3' End Labeling: The synthesis can be initiated from a CPG support functionalized with the desired fluorophore.
Post-Synthesis Labeling: An amino-modifier can be incorporated during synthesis, which is then reacted with an NHS-ester derivative of the fluorophore post-synthesis.
Protocol 3: Fluorescent In Situ Hybridization (FISH) with LNA-Modified Probes
This protocol provides a general guideline for performing FISH on fixed cells or chromosome spreads. Optimization of hybridization and wash conditions is recommended for specific applications.
Materials:
-
Fluorescently labeled LNA-modified probe
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% Tween-20; 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Fixed cells or chromosome preparations on slides
Procedure:
-
Probe Preparation: Dilute the fluorescently labeled LNA probe in the hybridization buffer to the desired final concentration (typically 1-10 ng/µL).
-
Denaturation:
-
Sample: Denature the cellular DNA/RNA on the slide by immersing it in a denaturing solution (e.g., 70% formamide in 2x SSC at 70-80°C for 2-5 minutes) followed by dehydration in an ethanol series.
-
Probe: Denature the probe solution by heating at 70-80°C for 5-10 minutes, then snap-cool on ice.
-
-
Hybridization:
-
Apply the denatured probe solution to the denatured sample on the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at a temperature optimized for the specific LNA probe (typically 30°C below the predicted Tm for RNA targets).[9] Hybridization time is typically shorter than for DNA probes, often around 1 hour.[5]
-
-
Washing:
-
Carefully remove the coverslip.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. A typical wash series might be:
-
2x SSC with 0.1% Tween-20 at room temperature.
-
0.1x SSC at a temperature optimized for the probe's Tm (e.g., 60-65°C).
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slide with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filter sets.
-
Diagrams
References
- 1. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Custom LNA Fish Probes [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LNA®-G for Targeting G-Quadruplex Structures
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These four-stranded structures are stabilized by Hoogsteen hydrogen bonds within a square planar arrangement of four guanine bases (a G-tetrad), which are further stabilized by a central cation.[2] G4 structures are prevalent in key genomic regions, including oncogene promoters (e.g., c-MYC, c-KIT) and telomeres, where they play significant roles in regulating gene expression, replication, and maintaining genomic stability.[2][4][5] Their involvement in critical cellular processes makes them attractive targets for therapeutic intervention, particularly in oncology.
Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene bridge between the 2'-oxygen and the 4'-carbon.[6][7] This structural constraint confers unprecedented thermal stability and high binding affinity to LNA-containing oligonucleotides when hybridized to complementary DNA or RNA strands.[6][7] Incorporating LNA guanosine (LNA-G) into oligonucleotides provides a powerful tool for specifically targeting and modulating the function of G-quadruplexes through two primary mechanisms:
-
G4 Disruption (Invasion): Short, LNA-modified oligonucleotides complementary to a G4-forming sequence can act as "invader" probes.[1] Due to their high affinity, these probes can efficiently disrupt the G4 structure by shifting the dynamic equilibrium that exists between the G4 and its complementary C-rich strand toward the formation of a more stable LNA-DNA duplex.[1] This mechanism can be exploited to activate gene expression when a G4 structure is acting as a transcriptional repressor.[1]
-
G4 Stabilization and Engineering: When LNA-G is incorporated directly into a G-quadruplex forming sequence, it can significantly enhance the thermal stability and influence the topology of the resulting G4 structure.[8][9] This is particularly useful in the design of G4-based aptamers and biosensors, where a stable and specific conformation is required for function.[8]
These application notes provide an overview of the use of LNA-G for targeting G4s and detailed protocols for the design and validation of LNA-based probes.
Quantitative Data Summary
The strategic placement of LNA-G modifications is critical for achieving the desired effect on G-quadruplex structures. The following tables summarize the observed effects of LNA-G incorporation from published studies.
Table 1: Effect of LNA-G Probes on G-Quadruplex Disruption
| Target G4 | LNA Probe Design | Key Observation | Reference |
|---|---|---|---|
| c-KIT1 Promoter G4 | Short (10 nt) LNA-modified "invader" probes | Strategic positioning of LNA modifications significantly accelerates the rate of G4 disruption compared to unmodified DNA probes. | [1] |
| c-KIT1 Promoter G4 | LNA invader probes | Relieves replication-dependent polymerase stalling at the G4 site in a single-step extension assay. | [1] |
| c-KIT1 Promoter G4 | LNA invader probes | Enhances c-KIT expression in a dual-luciferase cellular assay to levels similar to a G4-mutated promoter. |[1] |
Table 2: Effect of LNA-G Incorporation on G-Quadruplex Stability and Conformation
| G4 Scaffold | LNA-G Position | Effect on Thermal Stability (Tm) | Conformational Change | Reference |
|---|---|---|---|---|
| Parallel (4+0) | Within G-tracts ('anti' conformation) | Generally stabilizing | Preserves parallel G4 conformation | [9] |
| Parallel (4+0) | Before short propeller loops | Detrimental to stability | Disrupts native conformation | [9] |
| Hybrid (3+1) | 'syn' conformation positions | Tends to push equilibrium towards a fully parallel G4 structure | Induces refolding to parallel or other topologies (e.g., V-loop) | [8][9] |
| Hybrid (3+1) | 'anti' conformation positions | Variable; can be disruptive depending on location (e.g., G22) | Can disrupt the native (3+1) conformation | [9] |
| General | N/A | Each LNA base incorporation can increase Tm by approximately 2-4°C in a duplex. | N/A |[10] |
Visualizations: Mechanisms and Workflows
Experimental Protocols
Protocol 1: Biophysical Characterization by CD and UV-Melting Spectroscopy
This protocol is used to confirm the formation of a G-quadruplex structure and to assess its thermal stability in the presence and absence of an LNA-G probe.
A. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Anneal the G4-forming oligonucleotide (e.g., 5 µM) in a potassium-containing buffer (e.g., 10 mM Lithium Cacodylate pH 7.2, 100 mM KCl).
-
Heat the sample to 95°C for 5 minutes, then slowly cool to room temperature overnight to ensure proper folding.
-
For testing LNA probes, co-anneal the G4 oligonucleotide with a stoichiometric equivalent of the LNA probe.
-
-
Data Acquisition:
-
Record CD spectra from 320 nm to 220 nm at 25°C using a quartz cuvette with a 1 cm path length.
-
A characteristic spectrum for a parallel G4 shows a positive peak around 260 nm and a negative peak around 240 nm.[9] An anti-parallel G4 typically shows a peak around 295 nm.
-
Collect a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
B. UV-Melting (Thermal Denaturation)
-
Sample Preparation: Prepare samples as described for CD spectroscopy.
-
Data Acquisition:
-
Monitor the absorbance of the sample at 295 nm (characteristic for G-quadruplex melting) while increasing the temperature from 25°C to 95°C at a slow ramp rate (e.g., 0.5-1.0°C/min).[1]
-
Record absorbance data at small intervals (e.g., every 0.1°C).
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structure is unfolded. This is determined by finding the maximum of the first derivative of the melting curve.
-
A significant increase in Tm upon addition of a compound indicates stabilization, whereas a change in the melting profile upon addition of an LNA invader probe indicates disruption and formation of a duplex.
-
Protocol 2: FRET-Based G4 Disruption Assay
This assay quantitatively measures the ability of an LNA-G invader probe to disrupt a pre-formed G-quadruplex in real-time.[1][11][12]
-
Materials:
-
G4 Oligonucleotide: A G4-forming sequence dually labeled with a FRET pair, typically FAM (donor) at the 5'-end and TAMRA (acceptor) at the 3'-end.[1][11] When the G4 is folded, the ends are in close proximity, leading to high FRET (low donor fluorescence).
-
LNA-G Probe: Unlabeled LNA-modified oligonucleotide complementary to the G4 sequence.
-
Assay Buffer: Potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).
-
-
Procedure:
-
Prepare the dually-labeled G4 oligonucleotide (e.g., 200 nM final concentration) in the assay buffer. Anneal by heating to 95°C for 5 min and slow cooling.
-
Dispense the folded G4 solution into wells of a 96- or 384-well plate.
-
Measure the baseline fluorescence of the FAM donor (Excitation: ~485 nm, Emission: ~520 nm).
-
Add the LNA-G invader probe (at various concentrations) to the wells to initiate the disruption reaction.
-
Monitor the increase in FAM fluorescence over time using a plate reader. As the LNA probe disrupts the G4 and forms a linear duplex, the FAM and TAMRA are separated, FRET is lost, and donor fluorescence increases.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against time.
-
Fit the kinetic data to an appropriate model (e.g., single exponential) to determine the rate of G4 disruption (kobs) for each LNA probe concentration.
-
Protocol 3: Dual-Luciferase Reporter Assay for Cellular Activity
This cell-based assay is used to determine if an LNA-G probe can modulate the expression of a gene regulated by a G-quadruplex in its promoter.[1]
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the Firefly luciferase gene under the control of a promoter containing the target G4 sequence (e.g., the c-KIT promoter).
-
Control Plasmid: A plasmid constitutively expressing Renilla luciferase, used for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) in a 24- or 48-well plate and allow them to adhere.
-
Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 4-6 hours, replace the transfection medium with a fresh medium containing the LNA-G probe or a non-targeting control LNA oligonucleotide at the desired concentration. The delivery of "naked" LNA oligos without transfection reagents is often possible, a process known as gymnosis.[13]
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the LNA probes, lyse the cells.
-
Measure the Firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells treated with the LNA-G probe to those treated with the control oligonucleotide. An increase in luciferase activity indicates that the LNA probe successfully disrupted a repressive G4 element in the promoter.[1]
-
References
- 1. Short LNA-modified oligonucleotide probes as efficient disruptors of DNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Beyond small molecules: targeting G-quadruplex structures with oligonucleotides and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. microsynth.com [microsynth.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of LNA-G Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) modified antisense oligonucleotides (ASOs), particularly those incorporating guanine (G) nucleotides, represent a powerful class of therapeutic agents for silencing gene expression in vivo. Their high binding affinity and nuclease resistance offer enhanced potency compared to other ASO chemistries.[1] However, these properties can also be associated with an increased risk of hepatotoxicity.[1][2] This document provides detailed application notes and protocols for the in vivo use of LNA-G modified ASOs, with a focus on practical experimental design and execution.
Application Notes
LNA-modified ASOs, often designed as "gapmers," feature a central DNA "gap" that is flanked by LNA "wings."[3] This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.[3][4] The LNA modifications in the wings increase the ASO's binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation, thereby enhancing its stability and duration of action in vivo.[5]
While LNA modifications can significantly improve potency, they have also been linked to hepatotoxicity, characterized by elevated serum transaminases (ALT and AST) and liver weight gain.[1][2] This toxicity appears to be sequence-dependent and can be influenced by the presence of specific nucleotide motifs.[6] Therefore, careful sequence design and thorough toxicity profiling are critical for the development of safe and effective LNA-ASO therapeutics.
Key Considerations for In Vivo Studies:
-
Route of Administration: The choice of administration route depends on the target organ. For systemic targets, subcutaneous (SC) or intravenous (IV) injections are common.[7][8] For central nervous system (CNS) targets, intracerebroventricular (ICV) injections may be necessary to bypass the blood-brain barrier.[9][10]
-
Dosing Regimen: Dose-response studies are essential to determine the optimal dose that provides significant target knockdown with minimal toxicity. Dosing frequency will depend on the half-life of the ASO in the target tissue.
-
Control Groups: Appropriate controls are crucial for interpreting results. These should include a saline or vehicle control group and a control ASO group. The control ASO should have a similar chemical composition but a sequence that does not target any known mRNA.
-
Toxicity Monitoring: Regular monitoring for signs of toxicity is imperative. This includes monitoring body weight, and at the end of the study, measuring serum transaminase levels and conducting histopathological analysis of the liver and other relevant organs.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the in vivo efficacy and toxicity of LNA-modified ASOs targeting Tumor Necrosis Factor Receptor-Associated Death Domain (TRADD), Apolipoprotein B (ApoB), and Phosphatase and Tensin Homolog (PTEN) in mice.
Table 1: In Vivo Efficacy of LNA-Modified ASOs in Mouse Liver
| Target Gene | ASO Modification | Dosing Regimen | % mRNA Reduction (at highest dose) | Estimated ED50 (mg/kg) |
| TRADD | 2'-MOE | 4.5 µmol/kg, twice weekly for 3 weeks | 77% | ~20 |
| TRADD | LNA | 4.5 µmol/kg, twice weekly for 3 weeks | 65% | >30 |
| ApoB | 2'-MOE | 7.5 µmol/kg, twice weekly for 3 weeks | ~85% | ~15 |
| ApoB | LNA | 7.5 µmol/kg, twice weekly for 3 weeks | ~90% | ~5 |
| PTEN | 2'-MOE | 7.5 µmol/kg, twice weekly for 3 weeks | ~70% | ~25 |
| PTEN | LNA | 7.5 µmol/kg, twice weekly for 3 weeks | ~90% | ~5 |
Data extracted from a study by Swayze et al.[1][2]
Table 2: In Vivo Hepatotoxicity of LNA-Modified ASOs in Mice
| Target Gene | ASO Modification | Dosing Regimen | Serum ALT Increase (fold change vs. control) | Serum AST Increase (fold change vs. control) |
| TRADD | 2'-MOE | 4.5 µmol/kg, twice weekly for 3 weeks | ~1x | ~1x |
| TRADD | LNA | 4.5 µmol/kg, twice weekly for 3 weeks | >100x | >50x |
| ApoB | 2'-MOE | 7.5 µmol/kg, twice weekly for 3 weeks | ~1x | ~1x |
| ApoB | LNA | 7.5 µmol/kg, twice weekly for 3 weeks | >50x | >20x |
| PTEN | 2'-MOE | 7.5 µmol/kg, twice weekly for 3 weeks | ~1x | ~1x |
| PTEN | LNA | 7.5 µmol/kg, twice weekly for 3 weeks | >100x | >50x |
Data extracted from a study by Swayze et al.[1][2]
Experimental Protocols
Protocol 1: Subcutaneous Administration of LNA-ASOs in Mice
This protocol describes the subcutaneous injection of LNA-ASOs for systemic delivery.
Materials:
-
Sterile LNA-ASO solution in phosphate-buffered saline (PBS) or saline.
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 26-27 gauge).[8]
-
70% ethanol.
-
Animal restraint device.
Procedure:
-
Animal Restraint: Securely restrain the mouse to expose the dorsal side. This can be done manually by scruffing the neck and securing the tail.
-
Site Preparation: The most common injection site is the loose skin over the shoulders (interscapular region).[8] While not mandatory, the injection site can be wiped with 70% ethanol.
-
Injection: a. Tent the skin by gently lifting it with your thumb and forefinger. b. Insert the needle, bevel up, into the base of the tented skin at a shallow angle, parallel to the body.[7] c. Gently aspirate to ensure the needle is not in a blood vessel. d. Slowly inject the ASO solution. A small bleb should form under the skin. e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Regularly monitor the animal's health, including body weight, throughout the study.
Protocol 2: Liver Tissue Harvesting and RNA Extraction
This protocol outlines the procedure for collecting liver tissue for subsequent RNA analysis to determine target gene knockdown.
Materials:
-
Surgical scissors and forceps.
-
1.5 mL microcentrifuge tubes.
-
Liquid nitrogen.
-
RNA extraction kit (e.g., TRIzol-based or column-based).
-
Homogenizer.
Procedure:
-
Euthanasia: Euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissection: a. Place the mouse on its back and spray the abdomen with 70% ethanol to wet the fur. b. Make a midline incision through the skin and abdominal wall to expose the peritoneal cavity. c. Carefully dissect the liver, freeing it from surrounding tissues.[11]
-
Sample Collection: a. Excise a small piece of a specific liver lobe (e.g., the left lobe for consistency) and place it in a pre-labeled 1.5 mL microcentrifuge tube.[12] b. Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity. Store at -80°C until RNA extraction.
-
RNA Extraction: a. Follow the manufacturer's protocol for the chosen RNA extraction kit. A general workflow is as follows: i. Homogenize the frozen liver tissue in lysis buffer.[13] ii. Add chloroform and centrifuge to separate the aqueous and organic phases.[13] iii. Precipitate the RNA from the aqueous phase using isopropanol. iv. Wash the RNA pellet with 75% ethanol. v. Resuspend the purified RNA in RNase-free water. b. Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
Protocol 3: Measurement of Serum Transaminases (ALT/AST)
This protocol describes the collection of blood and measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatotoxicity.
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
ALT/AST assay kit.
-
Microplate reader.
Procedure:
-
Blood Collection: a. Collect blood from the mouse via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding) at the time of euthanasia. b. Dispense the blood into a serum separator tube.
-
Serum Separation: a. Allow the blood to clot at room temperature for at least 30 minutes. b. Centrifuge the tube at approximately 1,000-2,000 x g for 10-15 minutes at 4°C. c. Carefully collect the supernatant (serum) and transfer it to a new, labeled tube. Store at -80°C until analysis.
-
ALT/AST Measurement: a. Follow the instructions provided with the commercial ALT/AST assay kit. A typical procedure involves: i. Preparing a standard curve. ii. Adding serum samples and standards to a microplate.[14] iii. Adding the reaction reagent and incubating for the specified time and temperature.[14] iv. Measuring the absorbance at the appropriate wavelength using a microplate reader.[14] b. Calculate the ALT and AST concentrations in the serum samples based on the standard curve.
Visualizations
Caption: Experimental workflow for in vivo LNA-ASO studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Harvest Liver Tissue from Mice | Xin Chen Lab [pharm.ucsf.edu]
- 12. targetepigenomics.org [targetepigenomics.org]
- 13. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 14. mmpc.org [mmpc.org]
Application Notes and Protocols for Enzymatic Synthesis of LNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in nucleic acid-based research and therapeutics. LNA monomers are bicyclic RNA analogs where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. This structural constraint confers remarkable properties to LNA-containing oligonucleotides, including enhanced thermal stability, improved target affinity and specificity, and increased resistance to nuclease degradation.[1] While chemical solid-phase synthesis is the standard method for producing these modified oligonucleotides, enzymatic synthesis offers a promising alternative, particularly for creating longer and more complex constructs.[2][3][4]
These application notes provide detailed protocols for the enzymatic synthesis of LNA-containing oligonucleotides using both template-dependent and template-independent polymerases. The information is intended to guide researchers in the successful incorporation of LNA nucleotides into DNA strands for various applications, from diagnostic probes to therapeutic agents.
Data Presentation: Enzyme Selection for LNA Incorporation
The choice of polymerase is critical for the efficient incorporation of LNA nucleotides. Several commercially available DNA polymerases have been evaluated for their ability to accept LNA-triphosphate substrates. The following table summarizes the performance of various enzymes as reported in the literature.
| Enzyme Family | Polymerase | Reported Efficiency for LNA Incorporation | Key Findings |
| B-family | Phusion High-Fidelity DNA Polymerase | High | Considered one of the most efficient enzymes for incorporating single and multiple LNA nucleotides.[5][6][7][8] Can extend a DNA strand to its full length after LNA incorporation.[7] |
| KOD DNA Polymerase | High | Efficiently incorporates LNA nucleotides and can also read LNA-containing templates.[9] Has been used for the amplification of LNA-modified libraries.[10] | |
| 9°Nm DNA Polymerase | Moderate to High | Capable of incorporating dispersed α-L-LNA thymine nucleotides.[9] | |
| Pfu DNA Polymerase | Low to Moderate | Can incorporate LNA nucleotides but may fail to extend the strand to full length.[7] | |
| A-family | Taq DNA Polymerase | Low | Generally inefficient for LNA nucleotide incorporation.[5] |
| Klenow Fragment | Low | Inefficient for LNA nucleotide incorporation.[5] | |
| X-family | Human Polymerase β | Low | Inefficient for α-L-LNA nucleotide incorporation.[9] |
| Y-family | S. solfataricus DNA Polymerase IV (Dpo4) | Low | Inefficient for α-L-LNA nucleotide incorporation.[9] |
| Reverse Transcriptase | HIV Reverse Transcriptase (RT) | Moderate | Can incorporate dispersed α-L-LNA thymine nucleotides.[9] |
| Template Independent | Terminal deoxynucleotidyl Transferase (TdT) | Low (acts as chain terminator) | Can incorporate single LNA nucleotides, but they often act as chain terminators, even without a 3'-O-blocking group.[2] Further research is ongoing to engineer TdT for controlled enzymatic synthesis of XNA.[2][11] |
Experimental Protocols
Protocol 1: Template-Dependent Enzymatic Synthesis of LNA-Containing DNA using Phusion DNA Polymerase
This protocol describes the incorporation of LNA nucleotides into a growing DNA strand using a DNA template and Phusion High-Fidelity DNA Polymerase.
Materials:
-
Phusion High-Fidelity DNA Polymerase (e.g., from Thermo Fisher Scientific)
-
5X Phusion HF or GC Buffer
-
dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
LNA-nucleoside 5'-triphosphate (LNA-NTP) (e.g., LNA-A, LNA-T, LNA-G, LNA-C) (10 mM)
-
DNA template oligonucleotide
-
Primer oligonucleotide (complementary to the 3' end of the template)
-
Nuclease-free water
-
Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Polyacrylamide gel (denaturing, e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Reaction Setup:
-
On ice, prepare a 20 µL reaction mixture in a PCR tube as follows:
Component Volume Final Concentration 5X Phusion HF Buffer 4 µL 1X dNTP mix (10 mM) 0.4 µL 200 µM each LNA-NTP (10 mM) 0.4 µL 200 µM DNA template (10 µM) 1 µL 0.5 µM Primer (10 µM) 1 µL 0.5 µM Phusion DNA Polymerase (2 U/µL) 0.2 µL 0.4 U | Nuclease-free water | to 20 µL | |
-
Note: The optimal concentration of LNA-NTP may need to be determined empirically.
-
-
Thermal Cycling:
-
Place the reaction tube in a thermal cycler and run the following program:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 20 seconds (adjust based on primer Tm)
-
Extension: 72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Analysis of Incorporation:
-
Add an equal volume of loading buffer to the reaction mixture.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Load the sample onto a denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the desired separation is achieved.
-
Visualize the DNA fragments using an appropriate method (e.g., SYBR Gold staining, autoradiography if using radiolabeled primers). The presence of a product band of the expected size indicates successful incorporation of the LNA nucleotide.
-
Protocol 2: Template-Independent Single LNA Nucleotide Addition using Terminal deoxynucleotidyl Transferase (TdT)
This protocol is for adding a single LNA nucleotide to the 3'-terminus of a DNA oligonucleotide in a template-independent manner. Note that LNA nucleotides often act as chain terminators for TdT.[2]
Materials:
-
Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer (e.g., from New England Biolabs)
-
DNA oligonucleotide with a 3'-OH end
-
LNA-nucleoside 5'-triphosphate (LNA-NTP) (1 mM)
-
Nuclease-free water
-
Loading buffer
-
Denaturing polyacrylamide gel
-
TBE buffer
Procedure:
-
Reaction Setup:
-
Prepare a 25 µL reaction mixture as follows:
Component Volume Final Concentration 5X TdT Reaction Buffer 5 µL 1X DNA oligonucleotide (10 µM) 2.5 µL 1 µM LNA-NTP (1 mM) 2.5 µL 100 µM TdT (20 U/µL) 1 µL 20 U | Nuclease-free water | to 25 µL | |
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour.
-
Inactivate the enzyme by heating at 70°C for 10 minutes.
-
-
Analysis:
-
Analyze the product by denaturing polyacrylamide gel electrophoresis as described in Protocol 1. A shift in the band corresponding to the addition of one nucleotide will indicate successful incorporation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the template-dependent enzymatic synthesis of an LNA-containing oligonucleotide.
Concluding Remarks
The enzymatic synthesis of LNA-containing oligonucleotides provides a powerful tool for researchers in molecular biology and drug development. By selecting the appropriate polymerase and optimizing reaction conditions, it is possible to efficiently incorporate LNA monomers into DNA strands, thereby creating constructs with enhanced biophysical and biological properties. The protocols and data presented here serve as a starting point for the successful implementation of this technology in the laboratory. Further optimization may be required depending on the specific sequence, the type of LNA modification, and the intended application.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Towards the controlled enzymatic synthesis of LNA containing oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards the controlled enzymatic synthesis of LNA containing oligonucleotides [frontiersin.org]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Polymerase-directed synthesis of C5-ethynyl locked nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of DNA strands containing α-L-LNA (α-L-configured locked nucleic acid) thymine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplification and Re-Generation of LNA-Modified Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving a terminal deoxynucleotidyl transferase for commercial enzymatic DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LNA-G Phosphoramidite in the Construction of DNA Nanostructures
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA nanotechnology utilizes the predictable Watson-Crick base pairing of nucleic acids to construct precisely defined two- and three-dimensional structures.[1] This bottom-up fabrication approach, exemplified by the DNA origami technique, involves folding a long single-stranded DNA "scaffold" with shorter "staple" strands into arbitrary shapes.[2][3] These nanostructures serve as programmable platforms for various applications, including targeted drug delivery, biosensing, and nanoelectronics.[4][5]
To enhance the stability, rigidity, and biological activity of these structures, chemical modifications are often incorporated. Locked Nucleic Acid (LNA) is a prominent RNA mimic and nucleotide analogue featuring a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[6][] This "locked" C3'-endo conformation enhances the binding affinity and thermal stability of oligonucleotides.[][8] Specifically, LNA-G (Guanine) phosphoramidite is a critical building block for introducing these advantages into synthetic DNA, enabling the construction of more robust and functional DNA nanostructures.
Key Advantages of LNA-G Incorporation
Incorporating LNA-G into DNA nanostructures offers several significant advantages:
-
Enhanced Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of DNA duplexes. Each LNA monomer incorporated can raise the Tm by approximately 2-8 °C, leading to more stable structures.[][8][9] This is crucial for applications in physiological conditions.
-
Improved Nuclease Resistance: The modified backbone of LNA confers resistance to degradation by endo- and exonucleases, prolonging the in-vitro and in-vivo stability of the nanostructures.[6][10][11]
-
Superior Binding Affinity and Specificity: LNA-containing oligonucleotides exhibit unprecedented thermal stability and high affinity towards complementary DNA and RNA strands.[12][13] This allows for excellent mismatch discrimination, making them ideal for high-specificity applications like SNP detection.[12]
-
Structural Control: LNA residues favor an 'anti' glycosidic conformation, which can be used to engineer the folding topology of complex structures like G-quadruplexes, pushing the equilibrium towards a specific conformation.[14] The locked sugar pucker induces an A-form helical structure, which can increase the local rigidity of the DNA nanostructure.[8]
Quantitative Data Summary
The stabilizing effect of LNA modifications is quantifiable through thermodynamic analysis. The increase in melting temperature (Tm) is a primary indicator of enhanced duplex stability.
Table 1: Impact of LNA-G on G-Quadruplex Thermal Stability
This table presents data on the thermal stability of G-quadruplex forming sequences modified with LNA-G. The melting temperatures (Tm) were determined by monitoring CD intensity at 260 nm.[14]
| Name | Sequence (5'→3') (LNA-G denoted as G) | Tm (°C) | ΔTm (°C) vs. Unmodified |
| PS-T2 | d(TGGGT) | 54.8 | - |
| PS-T2-G2 | d(TGGGT) | 59.5 | +4.7 |
| PS-T2-G3 | d(TGGGT) | 65.5 | +10.7 |
| PS-T2-G4 | d(TGGG*T) | 59.5 | +4.7 |
Data extracted from a study on sugar-modified G-quadruplexes.[14]
Table 2: General Thermodynamic Contributions of LNA Modifications
The overall stability of LNA-DNA duplexes is governed by favorable enthalpic changes and less unfavorable entropic losses compared to unmodified DNA duplexes.[15]
| Parameter | General Effect of LNA Modification | Rationale |
| Melting Temperature (Tm) | Increase of 2-8 °C per LNA monomer[][8] | Enhanced base stacking and pre-organization of the sugar-phosphate backbone.[8] |
| Enthalpy (ΔH°) | More favorable (more negative)[15] | Improved H-bonding and stacking interactions.[15] |
| Entropy (ΔS°) | Less unfavorable[15] | The locked conformation reduces the entropic penalty of duplex formation.[15] |
Experimental Protocols & Workflows
The construction of LNA-G modified DNA nanostructures involves oligonucleotide synthesis, purification, nanostructure assembly, and characterization.
Caption: Overall workflow from design to functional analysis.
Protocol 1: Synthesis of LNA-G Containing Oligonucleotides
This protocol outlines the solid-phase synthesis of oligonucleotides containing LNA-G monomers using standard phosphoramidite chemistry on an automated DNA synthesizer, with necessary modifications.[12][16]
Materials:
-
LNA-G(dmf)-CE Phosphoramidite or LNA-G(iBu)-CE Phosphoramidite[17]
-
Standard DNA, A(bz), C(bz), T phosphoramidites
-
Anhydrous acetonitrile
-
Activator (e.g., 4,5-dicyanoimidazole)[17]
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Procedure:
-
Preparation: Dissolve LNA-G and standard DNA phosphoramidites in anhydrous acetonitrile to the synthesizer's recommended concentration.
-
Automated Synthesis Cycle: Program the DNA synthesizer to perform the standard phosphoramidite cycle (detritylation, coupling, capping, oxidation) for each monomer addition.
-
Modified Coupling Step: For the addition of an LNA-G monomer, increase the coupling time. A coupling time of 180-250 seconds is recommended to account for the steric hindrance of the LNA monomer.[12]
-
Modified Oxidation Step: Following the LNA coupling, extend the oxidation time to ensure complete conversion of the phosphite triester to the phosphate triester. An oxidation time of at least 45 seconds is suggested.[12]
-
Cleavage and Deprotection: Once synthesis is complete, cleave the oligonucleotide from the CPG solid support and remove the nucleobase protecting groups by incubating with aqueous ammonia according to the phosphoramidite manufacturer's instructions.
-
Purification: Purify the full-length LNA-containing oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quality Control: Verify the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC or CGE.
Protocol 2: Self-Assembly of DNA Origami Nanostructures
This protocol describes the folding of a long scaffold DNA strand into a target shape using short, LNA-modified staple strands.
Materials:
-
Purified LNA-G containing staple oligonucleotides
-
Single-stranded scaffold DNA (e.g., M13mp18)[3]
-
Folding buffer (e.g., TE buffer with 10-15 mM MgCl₂)
Procedure:
-
Mixing: In a PCR tube, mix the scaffold DNA (final concentration ~10 nM) with a 5- to 10-fold molar excess of each unique staple strand (including LNA-G modified strands).
-
Thermal Annealing: Place the mixture in a thermocycler and run an annealing ramp. A typical ramp involves:
-
Denaturation: Heat to 85-95 °C for 5-10 minutes to unfold all DNA strands.
-
Cooling Ramp: Slowly cool the mixture to 20-25 °C over several hours to days. The slow cooling allows for kinetic trapping of the desired folded structure. A common ramp is a decrease of 1 °C every 5-15 minutes.
-
-
Purification (Optional): Remove excess staple strands using methods like agarose gel electrophoresis or spin filtration.
-
Verification: Confirm the correct assembly of the nanostructures using Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).
Protocol 3: Thermal Stability Analysis (CD Melting)
This protocol is used to determine the melting temperature (Tm) of LNA-modified DNA nanostructures, providing a quantitative measure of their thermal stability.[14]
Materials:
-
Assembled DNA nanostructure
-
Appropriate buffer (e.g., 1 mM potassium phosphate)[14]
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller
Procedure:
-
Sample Preparation: Prepare the purified DNA nanostructure in the desired buffer at a suitable concentration for CD analysis.
-
Initial Heating/Cooling: Heat the sample to 93 °C for 20 minutes, then cool to 44 °C at a rate of 0.2 °C/min. This ensures a uniform starting state.[14]
-
Melting Curve Acquisition: Monitor the CD signal at a fixed wavelength (e.g., 260 nm) while heating the sample from 44 °C to 93 °C at a constant rate (e.g., 0.2 °C/min).[14]
-
Data Analysis:
-
Normalize the melting curve data to create a fraction folded vs. temperature plot.
-
The melting temperature (Tm) is defined as the temperature at which 50% of the structures are unfolded. This is determined from the peak of the first derivative of the melting curve.
-
Logical Relationships and Design Principles
The enhanced stability conferred by LNA-G is a direct result of its unique chemical structure, which dictates its biophysical properties.
Caption: How LNA-G's structure enhances duplex stability.
When designing LNA-G containing oligonucleotides for DNA nanostructures, several guidelines should be followed to ensure optimal performance and avoid undesired effects like self-dimerization.
Caption: Key considerations for designing LNA-G sequences.[9][18]
Applications in Drug Development and Research
The properties of LNA-G make it highly valuable for therapeutic and diagnostic DNA nanostructures.
-
Stabilization of G-Quadruplexes: G-quadruplex structures in telomeres and promoter regions are targets for anticancer therapies.[4][19] Incorporating LNA-G can stabilize these structures, enhancing their therapeutic potential.[6][14]
-
Enhanced Drug Delivery Vehicles: DNA origami nanostructures can be used to encapsulate or display therapeutic agents.[5] LNA modifications increase the stability of these carriers in biological fluids, preventing premature degradation and drug release.
-
Strand Invasion Probes: The high affinity of LNA-containing strands enables them to invade double-stranded DNA to bind to a target sequence.[8] This property can be exploited to disrupt G-quadruplexes or other secondary structures for therapeutic intervention or to activate specific gene expression.[20][21]
References
- 1. Lab-on-a-DNA origami: nanoengineered single-molecule platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond DNA origami: A look on the bright future of nucleic acid nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA origami - Wikipedia [en.wikipedia.org]
- 4. DNA-Based Nanomaterials as Drug Delivery Platforms for Increasing the Effect of Drugs in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Ligand-Functionalized DNA Nanostructure–Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Locked Analog G Oligo Modifications from Gene Link [genelink.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LNA Phosphoramidites [qiagen.com]
- 17. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]
- 18. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. researchgate.net [researchgate.net]
- 21. Short LNA-modified oligonucleotide probes as efficient disruptors of DNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing PCR Specificity with LNA-G Modified Primers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The specificity of Polymerase Chain Reaction (PCR) is a critical determinant of its success, particularly in applications such as single-nucleotide polymorphism (SNP) genotyping, rare allele detection, and multiplexing. Off-target amplification and primer-dimer formation can lead to ambiguous results and reduced sensitivity. The incorporation of Locked Nucleic Acid (LNA) bases, particularly guanine (LNA-G), into PCR primers offers a powerful solution to these challenges. This document provides detailed application notes and protocols for the use of LNA-G to enhance PCR primer specificity, enabling more robust and reliable results in research and diagnostic applications.
Introduction to Locked Nucleic Acids (LNA)
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint pre-organizes the phosphate backbone of the oligonucleotide, leading to a significant increase in binding affinity and thermal stability when hybridized to a complementary DNA or RNA strand.[1][2]
The incorporation of LNA bases into PCR primers can increase the melting temperature (Tm) of the primer-template duplex by 2-6°C per LNA monomer.[3] This enhanced binding affinity allows for the use of shorter primers under more stringent annealing conditions, thereby improving specificity. The strategic placement of LNA bases, especially at or near mismatch sites, dramatically enhances the discriminatory power of primers, making them ideal for allele-specific PCR and the detection of rare mutations.[4][5]
Key Advantages of LNA-Modified Primers
The use of LNA-modified primers in PCR offers several distinct advantages over conventional DNA primers:
-
Increased Specificity and Reduced Off-Target Amplification: The higher binding affinity of LNA-containing primers allows for the use of higher annealing temperatures, which minimizes non-specific binding and off-target amplification.[6]
-
Enhanced Sensitivity: By reducing non-specific amplification, LNA-modified primers can improve the sensitivity of PCR assays, enabling the detection of low-abundance targets.[7]
-
Improved SNP Discrimination: The significant destabilization of LNA-containing primers upon a single base mismatch provides exceptional specificity for allele-specific PCR, allowing for clear differentiation between alleles.[4][5][8]
-
Shorter Primer Design: The increased Tm allows for the design of shorter primers, which can be advantageous when targeting conserved regions or for multiplex PCR design.[6]
-
Facilitation of Multiplex PCR: The ability to normalize the Tm of different primer pairs by incorporating LNAs simplifies the optimization of multiplex PCR assays.[7]
Quantitative Data on LNA-G Performance
The incorporation of LNA-G and other LNA bases has a quantifiable impact on primer performance. The following tables summarize key quantitative data from various studies.
Table 1: Increase in Melting Temperature (Tm) per LNA Modification
| LNA Base Position | Average Tm Increase per LNA (°C) | Reference |
| Internal | 2-6 | [3] |
| Terminal | 2-6 | [3] |
Table 2: Comparison of LNA-Modified vs. DNA Primers for SNP Detection
| Parameter | DNA Primer | LNA-Modified Primer | Fold Improvement | Reference |
| Allelic Discrimination | Moderate | High | Significant | [4][8] |
| Mismatch Amplification | Prone to false positives | Consistently low | Substantial reduction | [4] |
| ΔTm (Perfect Match vs. Mismatch) | Low | High (often around 20°C) | >10 | [5] |
Table 3: Sensitivity Enhancement with LNA-Based PCR Clamping
| Target | Limit of Detection (LOD) with Conventional PCR | Limit of Detection (LOD) with LNA-Clamping PCR | Improvement Factor | Reference |
| KRAS mutations | 23 of 29 mutations detected by direct sequencing | 1% mutated DNA in a wild-type background | N/A | [6] |
Experimental Protocols
This section provides detailed protocols for designing LNA-modified primers and performing allele-specific PCR and PCR clamping.
LNA-G Primer Design Guidelines
Successful implementation of LNA-modified primers begins with proper design. The following guidelines are recommended:
-
Placement of LNA-G for SNP Detection: For allele-specific PCR, place the LNA-G base at the 3'-end of the primer, directly over the SNP site.[4][8] Alternatively, positioning the LNA one base away from the 3'-end can also improve discrimination while maintaining high PCR efficiency.[5]
-
Number of LNA Modifications: Avoid stretches of more than four consecutive LNA bases to prevent self-hybridization. For a typical 18-mer primer, a maximum of 8 LNA bases is recommended.
-
General Placement: To increase overall specificity and allow for higher annealing temperatures, LNA bases can be incorporated near the 5'-end of the primer.[9][10][11] Placing LNAs near the 3'-end can stabilize mispriming, so this should be done with caution unless for allele-specific purposes.[9][10][11]
-
Tm Calculation: Each LNA incorporation increases the primer's Tm by approximately 2-6°C.[3] Adjust the primer length and LNA content to achieve the desired Tm, which should be comparable between the forward and reverse primers.
-
Avoid Self-Complementarity: Check for potential self-dimerization and cross-dimerization, especially between LNA-containing regions.
Protocol for Allele-Specific PCR using LNA-G Primers
This protocol is designed for the genotyping of a known SNP.
1. Primer Design and Synthesis:
- Design two allele-specific forward primers, one for the wild-type allele and one for the mutant allele. The 3'-terminal base of each primer should correspond to the specific allele and be an LNA-G (or other LNA base).
- Design a common reverse primer.
- Synthesize the primers with the desired LNA modifications.
2. PCR Reaction Setup:
- Prepare two separate PCR reactions for each sample, one for each allele-specific forward primer.
- A typical 25 µL reaction mixture contains:
- 5 µL of 5x PCR Buffer
- 0.5 µL of 10 mM dNTPs
- 1.25 µL of 10 µM allele-specific forward primer
- 1.25 µL of 10 µM common reverse primer
- 0.25 µL of Taq DNA Polymerase (5 U/µL)
- 1-5 µL of template DNA (10-100 ng)
- Nuclease-free water to 25 µL
3. PCR Cycling Conditions:
- Initial Denaturation: 95°C for 5 minutes
- 35 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 60-68°C for 30 seconds (optimize based on the calculated Tm of the LNA-primers)
- Extension: 72°C for 30 seconds
- Final Extension: 72°C for 5 minutes
4. Analysis of Results:
- Analyze the PCR products by agarose gel electrophoresis.
- A band should only be present in the reaction corresponding to the allele present in the sample. Heterozygous samples will show a band in both reactions.
Protocol for LNA-G PCR Clamping
LNA-G PCR clamping is used to suppress the amplification of wild-type sequences, thereby enriching for the detection of rare mutations.
1. Oligonucleotide Design and Synthesis:
- Design standard forward and reverse PCR primers to amplify the region of interest.
- Design an LNA-G clamp, which is a non-extendable oligonucleotide that is complementary to the wild-type sequence. The clamp should overlap with one of the primer binding sites.
- The LNA clamp must be modified at the 3'-end to block extension by DNA polymerase (e.g., with a phosphate group or an inverted dT).
- The Tm of the LNA clamp should be significantly higher (e.g., 20-25°C) than the annealing temperature of the PCR primers to ensure it preferentially binds to the wild-type template.
2. PCR Reaction Setup:
- A typical 25 µL reaction mixture contains:
- 5 µL of 5x PCR Buffer
- 0.5 µL of 10 mM dNTPs
- 1.25 µL of 10 µM forward primer
- 1.25 µL of 10 µM reverse primer
- 2.5 µL of 10 µM LNA clamp (concentration may need optimization)
- 0.25 µL of Taq DNA Polymerase (5 U/µL)
- 1-5 µL of template DNA
- Nuclease-free water to 25 µL
3. PCR Cycling Conditions:
- Initial Denaturation: 95°C for 5 minutes
- 40 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing/Extension: A two-step protocol is often effective. Use an annealing/extension temperature that is below the Tm of the primers but well below the Tm of the LNA clamp (e.g., 60-65°C) for 1 minute.
4. Analysis of Results:
- Analyze the PCR products by a sensitive method such as quantitative PCR (qPCR) with a mutation-specific probe, high-resolution melting (HRM) analysis, or DNA sequencing.
- The presence of a PCR product indicates the presence of a mutation that prevented the LNA clamp from binding efficiently.
Visualizing LNA-G Mechanisms and Workflows
The following diagrams illustrate the principles and workflows described in this document.
Caption: Mechanism of LNA-G Enhanced Specificity.
Caption: Workflow for Allele-Specific PCR with LNA-G Primers.
Caption: Principle of LNA-G PCR Clamping.
Conclusion
The incorporation of LNA-G into PCR primers is a versatile and powerful tool for enhancing the specificity and sensitivity of a wide range of PCR applications. By increasing the thermal stability and discriminatory power of primers, LNA technology enables researchers and diagnosticians to achieve more reliable and accurate results, particularly in challenging contexts such as SNP genotyping and rare allele detection. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of LNA-modified primers in your research and development workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNP Detection [qiagen.com]
- 6. LNA-based PCR clamping enrichment assay for the identification of KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 8. researchgate.net [researchgate.net]
- 9. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Oligonucleotide Synthesis: A Technical Support Guide for DMT-LNA-G Phosphoramidite
Welcome to the technical support center for oligonucleotide synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling time and efficiency of DMT-LNA-G phosphoramidite.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the incorporation of this compound in oligonucleotide synthesis.
Question 1: Why am I observing low coupling efficiency specifically with this compound?
Answer:
Low coupling efficiency with LNA phosphoramidites, and particularly the guanine variant, is a known challenge. Several factors contribute to this issue:
-
Steric Hindrance: The bicyclic structure of Locked Nucleic Acid (LNA) monomers makes them more sterically hindered than standard DNA phosphoramidites. This bulkiness can impede the coupling reaction.[1][2]
-
Guanine-Specific Issues: Among LNA monomers, the guanine phosphoramidite inherently exhibits lower coupling efficiency.[3] This can be further exacerbated by potential side reactions.
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture. Any water present in the acetonitrile, activator, or on the synthesizer lines will react with the activated phosphoramidite, leading to its inactivation and reduced coupling efficiency.[4][5]
-
Reagent Degradation: Phosphoramidites and activators can degrade over time, especially if not stored under proper anhydrous and inert conditions.
Troubleshooting Steps:
-
Extend Coupling Time: The most critical adjustment is to increase the coupling time for DMT-LNA-G. Standard DNA coupling times of 30 seconds are insufficient.[6] Start with a coupling time of at least 3-4 minutes and optimize from there.[1] Some protocols for modified nucleic acids recommend coupling times as long as 12 minutes.[3]
-
Use an Appropriate Activator: While standard activators like tetrazole can be used, more potent activators such as 5-Benzylthio-1H-tetrazole (BMT) or 4,5-Dicyanoimidazole (DCI) can significantly improve coupling efficiency.[3] For instance, one study found that 0.25M BMT in acetonitrile yielded 96% coupling efficiency after 15 minutes, compared to just over 90% with 1H-tetrazole.
-
Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile with a low water content (10-15 ppm or lower).[4][5] Store all reagents under a dry, inert atmosphere (e.g., argon). Consider adding molecular sieves to solvent bottles on the synthesizer.
-
Check Reagent Quality: Use fresh phosphoramidites and activator solutions. Ensure the dmf (dimethylformamidine) protecting group is used for the guanosine base, as it offers protection against depurination.[5]
Question 2: What is the recommended starting point for coupling time with DMT-LNA-G, and how should I optimize it?
Answer:
A good starting point for DMT-LNA-G coupling time is between 180 to 250 seconds (3 to 4.2 minutes), depending on your synthesizer model (e.g., ABI or Expedite).[1][2] Optimization should be performed by systematically increasing the coupling time and evaluating the impact on the overall yield and purity of the final oligonucleotide.
Question 3: Can the choice of activator impact the required coupling time for DMT-LNA-G?
Answer:
Yes, the choice of activator has a significant impact. Stronger activators can lead to higher coupling efficiencies in shorter times. For challenging monomers like DMT-LNA-G, using a more potent activator like BMT or DCI is recommended over standard tetrazole.[3] With a stronger activator, you may be able to achieve high efficiency with a shorter coupling time compared to a weaker activator.
Question 4: Are there any other synthesis cycle steps that need modification when using LNA phosphoramidites?
Answer:
Yes, the oxidation step following coupling should also be extended. The phosphite triester formed after LNA coupling is oxidized more slowly than its DNA counterpart. A longer oxidation time of at least 45 seconds is recommended when using standard iodine-based oxidizers.[1][2]
Quantitative Data Summary
The following table summarizes recommended coupling and oxidation times for LNA phosphoramidites based on available data. Note that specific optimization for your experimental conditions is crucial.
| Parameter | Standard DNA Phosphoramidite | LNA Phosphoramidite (General) | This compound (Recommended) |
| Coupling Time | Typically 30 seconds[6] | 180 - 250 seconds (3 - 4.2 minutes)[1][2] | Start at 3-4 minutes; may require up to 12-15 minutes[1][3] |
| Activator | 1H-Tetrazole | 1H-Tetrazole, BMT, DCI | BMT or DCI recommended for higher efficiency[3] |
| Oxidation Time | ~30 seconds | At least 45 seconds[1][2] | At least 45 seconds[1][2] |
Experimental Protocols
Protocol for Optimizing DMT-LNA-G Coupling Time
This protocol outlines a general procedure for optimizing the coupling time of this compound on an automated DNA synthesizer.
Objective: To determine the minimum coupling time required to achieve maximum coupling efficiency for DMT-LNA-G.
Materials:
-
Automated DNA synthesizer
-
This compound (with dmf protecting group)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M BMT in acetonitrile)
-
Standard capping, oxidation, and deblocking solutions
-
Solid support with the initial nucleoside
-
Cleavage and deprotection reagents
-
HPLC system for analysis
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is in optimal working condition with fresh, anhydrous reagents.
-
Sequence Design: Design a short, test oligonucleotide sequence that includes at least one LNA-G incorporation. A simple sequence like 5'-T(LNA-G)T-3' is sufficient.
-
Synthesis Program: Create several synthesis programs with varying coupling times for the DMT-LNA-G monomer. For example:
-
Program 1: 3 minutes
-
Program 2: 5 minutes
-
Program 3: 8 minutes
-
Program 4: 12 minutes
-
-
Synthesis Execution: Synthesize the test oligonucleotide using each of the defined programs. Keep all other synthesis parameters (e.g., reagent concentrations, other coupling times, oxidation time) constant across all runs.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and remove all protecting groups according to standard protocols.
-
Purification and Analysis: Purify the crude oligonucleotides using HPLC. Analyze the purity of the final product and quantify the yield of the full-length oligonucleotide for each synthesis run.
-
Evaluation: Compare the yield and purity of the full-length product from each program. The optimal coupling time is the shortest time that results in the highest yield and purity.
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: Troubleshooting workflow for low DMT-LNA-G coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. rsc.org [rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Troubleshooting low yield in LNA-G oligonucleotide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in LNA-G (Locked Nucleic Acid-Guanosine) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected yields when incorporating LNA-G into our oligonucleotides compared to standard DNA synthesis. What are the primary reasons for this?
A1: Low yields during the synthesis of oligonucleotides containing LNA-G are a common challenge. The primary reasons often relate to the reduced coupling efficiency of the LNA-G phosphoramidite. Several factors can contribute to this:
-
Steric Hindrance: The bicyclic structure of LNA monomers, including LNA-G, is more sterically hindered than standard DNA phosphoramidites. This conformation can slow down the kinetics of the coupling reaction.[1][2]
-
Reagent Quality: The quality of the LNA-G phosphoramidite is critical. Impurities or degradation of the amidite can significantly reduce coupling efficiency. Additionally, the presence of moisture in reagents, particularly acetonitrile (ACN) and the activator, can lead to the hydrolysis of the phosphoramidite, decreasing the amount of active reagent available for coupling.[1][3]
-
Suboptimal Synthesis Protocol: Standard DNA synthesis protocols may not be optimized for the incorporation of modified nucleosides like LNA-G. Adjustments to coupling time, activator concentration, and phosphoramidite concentration are often necessary to achieve high coupling efficiency.[1][2]
-
Secondary Structure Formation: The sequence of the oligonucleotide itself, particularly the presence of LNA monomers, might induce the formation of unique secondary structures that can hinder subsequent coupling steps.[1]
-
Deprotection and Cleavage Issues: Inefficient removal of protecting groups from the LNA-G monomer or incomplete cleavage from the solid support can lead to significant product loss.[1][4]
-
Purification Losses: The purification process itself can be a major contributor to low final yields. Depending on the quality of the synthesis, up to 50% of the theoretical yield can be lost during purification.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of low yield in LNA-G oligonucleotide synthesis.
Step 1: Initial Assessment & Diagnosis
The first step is to determine if the low yield is specific to the LNA-G incorporation or a more general synthesis problem.
Experimental Protocol: Trityl Monitoring Analysis
-
Procedure: Carefully examine the trityl cation release data for each coupling step during the synthesis. The trityl cation, which is orange, is released upon successful deblocking of the 5'-hydroxyl group in each cycle.
-
Data Interpretation:
-
Significant drop in trityl signal after LNA-G addition: This strongly suggests a problem with the LNA-G phosphoramidite or the coupling conditions for this specific monomer.[1]
-
Consistent but low trityl signal throughout the synthesis: This may indicate a more general issue with the synthesizer, reagents (e.g., activator, capping reagents), or overall protocol, not specific to the LNA-G monomer.
-
Gradual decrease in trityl signal: This could point to a systemic problem such as moisture contamination or degradation of reagents over the course of the synthesis.[1]
-
Troubleshooting Logic: Initial Assessment
Caption: Initial troubleshooting workflow for low yield in LNA-G synthesis.
Step 2: Optimizing LNA-G Coupling Efficiency
If the issue is localized to the LNA-G coupling step, the following protocol modifications can be implemented.
Experimental Protocol: Optimizing Coupling Conditions for LNA-G
-
Increase Coupling Time:
-
Recommendation: Double the standard coupling time for the LNA-G monomer. For particularly challenging couplings, a threefold increase may be necessary.[1] LNA phosphoramidites are more sterically hindered and require a longer coupling time, with recommendations of 180 to 250 seconds depending on the synthesizer.[2]
-
Rationale: The steric hindrance of the LNA-G nucleoside may require a longer reaction time to achieve complete coupling.[1][2]
-
-
Increase Phosphoramidite Concentration:
-
Use a Stronger Activator:
-
Recommendation: Consider using a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), if you are currently using 1H-Tetrazole.[1]
-
Rationale: Stronger activators can enhance the rate of the coupling reaction, which is beneficial for sterically hindered phosphoramidites like LNA-G.[1]
-
-
Perform a Double Coupling:
-
Recommendation: Program the synthesizer to perform a second coupling of the LNA-G phosphoramidite immediately after the first.
-
Rationale: This provides a second opportunity for any unreacted 5'-hydroxyl groups to couple, thereby increasing the overall step-wise yield.
-
Table 1: Impact of Coupling Efficiency on Theoretical Yield
| Oligomer Length (bases) | Average Coupling Efficiency 98.0% (Theoretical Yield) | Average Coupling Efficiency 99.0% (Theoretical Yield) | Average Coupling Efficiency 99.5% (Theoretical Yield) |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides. A small decrease in efficiency can dramatically lower the final yield.[3][5]
Workflow for Optimizing LNA-G Coupling
Caption: A workflow diagram for optimizing LNA-G coupling parameters.
Step 3: Evaluating Reagent and Solvent Quality
The quality of all reagents and solvents is paramount for successful oligonucleotide synthesis.
Experimental Protocol: Reagent Quality Check
-
Phosphoramidites:
-
Action: Check the quality and age of the LNA-G phosphoramidite and all other synthesis reagents. Ensure all solvents are anhydrous.[1] Use fresh phosphoramidites for synthesis.[3]
-
Rationale: Phosphoramidites are sensitive to moisture and oxidation. Degraded amidites will have poor coupling efficiencies.[1]
-
-
Solvents:
-
Action: Use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower.[3] Use septum-sealed bottles of ACN and a fresh bottle when putting new monomers on the synthesizer.[3]
-
Rationale: Moisture in the ACN will react with the activated phosphoramidite, reducing the amount available for coupling.[3]
-
-
Activator:
-
Action: Ensure the activator solution is fresh and anhydrous.
-
Rationale: The activator is crucial for the protonation of the phosphoramidite, and its effectiveness can be compromised by moisture.
-
Step 4: Addressing Deprotection and Purification Issues
Even with high coupling efficiency, significant product loss can occur during the final deprotection and purification steps.[4]
Experimental Protocol: Crude Product Analysis
-
Action: Before purification, analyze a small aliquot of the crude, deprotected oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1]
-
Rationale: This analysis will provide a more accurate picture of the synthesis quality before the losses associated with purification. It can help determine if the low yield is due to poor synthesis or issues during the purification process.
Purification Considerations:
-
Method Selection: The choice of purification method can significantly impact the final yield. Reverse-phase HPLC (RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are common methods. The resolution of RP-HPLC can decrease for oligonucleotides longer than 50 bases.[6]
-
Yield vs. Purity: There is often a trade-off between yield and purity. Requesting a higher purity (e.g., 95% vs. 90%) can result in a several-fold decrease in the delivered product.[4][5]
-
Modified Oligonucleotides: Modifications on an oligonucleotide can cause it to co-elute with shorter fragments, making purification more challenging and potentially reducing yield.[4]
Table 2: General Comparison of Oligonucleotide Purification Methods
| Purification Method | Purity | Typical Yield | Recommended For |
| Desalting | Sufficient for many applications (oligos ≤ 35 bases) | High | PCR, sequencing |
| Reverse-Phase Cartridge | >80% | Moderate to High | Modified oligos, fluorescent sequencing |
| HPLC (RP and AEX) | >90% | Moderate to Low | Applications requiring high purity |
| PAGE | >90% | Low | Unmodified oligos, cloning, mutagenesis |
This table provides a general overview. Actual purity and yield will vary based on the specific oligonucleotide sequence, length, and modifications.[6][7][8]
This guide provides a structured approach to troubleshooting low yields in LNA-G oligonucleotide synthesis. By systematically evaluating each stage of the process, from coupling efficiency to final purification, researchers can identify and address the factors limiting their product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. labcluster.com [labcluster.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. idtdna.com [idtdna.com]
Technical Support Center: Deprotection of LNA®-G Containing Oligonucleotides
Welcome to the technical support center for the synthesis and deprotection of LNA® (Locked Nucleic Acid) containing oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during the deprotection of LNA®-G modified oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: A +28 Da adduct is observed on my LNA®-G containing oligonucleotide after deprotection.
Q1: What is the identity of the +28 Da adduct on my LNA®-G containing oligonucleotide?
A: A +28 Da mass increase on an LNA®-G nucleoside is indicative of N-formylation of the exocyclic amine of the guanine base. This side reaction is commonly observed when using dimethylformamidine (dmf) as the protecting group for the LNA®-G phosphoramidite and deprotecting with primary aliphatic amines, such as aqueous methylamine or AMA (Ammonium Hydroxide/Methylamine)[1]. The formyl group (CHO) has a mass of approximately 28 Da.
Q2: What is the mechanism behind the formation of the N-formyl-LNA®-G adduct?
A: The dimethylformamidine (dmf) protecting group on the LNA®-G is susceptible to partial breakdown in the presence of primary amines during deprotection. The amine can react with the dmf group, leading to the transfer of a formyl group to the exocyclic amine of the LNA®-G base, resulting in the formation of the stable N-formyl-LNA®-G adduct.
Q3: How can I confirm the presence of the +28 Da adduct?
A: The most effective method for identifying the +28 Da adduct is through mass spectrometry (MS) analysis of the purified oligonucleotide. You will observe a peak corresponding to the expected mass of your oligonucleotide and an additional peak at M+28, where M is the mass of the desired product[1]. Tandem mass spectrometry (MS/MS) can further confirm the modification by showing fragmentation patterns consistent with the addition of a formyl group to the LNA®-G base.
Q4: How can I prevent the formation of the +28 Da adduct?
A: The most effective way to prevent N-formylation of LNA®-G is to use an LNA®-G phosphoramidite with an acyl protecting group, such as isobutyryl (ibu) or acetyl (Ac), instead of the dmf group[1]. Acyl protecting groups are removed cleanly under standard deprotection conditions without the risk of formyl group transfer.
Issue 2: Choosing the right deprotection strategy for LNA®-G containing oligonucleotides.
Q5: What are the recommended deprotection conditions for oligonucleotides containing dmf-protected LNA®-G to minimize side reactions?
A: If using dmf-protected LNA®-G is unavoidable, deprotection with aqueous ammonia is generally recommended over methylamine-based reagents to reduce the risk of formylation. However, this may require longer deprotection times or higher temperatures to ensure complete removal of all protecting groups, which in turn can lead to other side reactions like depurination.
Q6: What are the recommended deprotection conditions for oligonucleotides containing acyl-protected LNA®-G?
A: For oligonucleotides synthesized with acyl-protected LNA®-G (e.g., isobutyryl-LNA®-G or acetyl-LNA®-G), standard deprotection conditions are generally effective and recommended. These conditions efficiently remove the acyl protecting groups without the risk of formylation.
Recommended Deprotection Protocols for Acyl-Protected LNA®-G:
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | A standard and reliable method. |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65 °C | 10-15 minutes | A much faster "UltraFAST" deprotection. Ensure that any cytosine monomers are acetyl-protected to avoid transamination. |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4-8 hours | An "UltraMILD" option for very sensitive oligonucleotides. Requires the use of labile protecting groups on all other bases (e.g., Pac-dA, Ac-dC). |
Q7: Are there any other potential side reactions I should be aware of during the deprotection of LNA®-G containing oligonucleotides?
A: Besides the N-formylation of dmf-LNA®-G, you should be aware of general side reactions that can occur during oligonucleotide deprotection, although these are not specific to LNA®-G:
-
Depurination: The loss of a purine base (A or G) from the oligonucleotide backbone. This can be exacerbated by prolonged exposure to acidic conditions during synthesis or harsh basic conditions during deprotection.
-
N3-Cyanoethylation of Thymine: Alkylation of the N3 position of thymine by acrylonitrile, a byproduct of cyanoethyl phosphate protecting group removal. This results in a +53 Da adduct.
-
Modifications to Cytosine: If using benzoyl-protected deoxycytidine (Bz-dC) with methylamine-containing reagents (like AMA), a transamination reaction can occur, resulting in the formation of N4-methyl-dC. It is highly recommended to use acetyl-protected deoxycytidine (Ac-dC) when using AMA.
Data on Side Reactions
The following table summarizes the key side reaction discussed and the strategies for its mitigation. Quantitative data on the extent of N-formylation can vary depending on the specific sequence, deprotection conditions, and the number of dmf-LNA®-G units in the oligonucleotide.
| Side Reaction | Protecting Group | Deprotection Condition | Resulting Adduct | Mitigation Strategy |
| N-Formylation | dmf-LNA®-G | Aqueous Methylamine or AMA | +28 Da (N-formyl-LNA®-G) | Use acyl-protected LNA®-G (isobutyryl or acetyl). |
Experimental Protocols
Protocol 1: Standard Deprotection of Acyl-Protected LNA®-G Oligonucleotides using Aqueous Ammonia
-
Cleavage from Solid Support:
-
Place the synthesis column containing the oligonucleotide on a syringe.
-
Slowly push 1 mL of concentrated ammonium hydroxide through the column into a 2 mL screw-cap vial.
-
Seal the vial tightly.
-
-
Deprotection:
-
Heat the vial at 55 °C for 8-16 hours.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully open the vial and transfer the solution to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in an appropriate buffer for quantification and analysis.
-
Protocol 2: UltraFAST Deprotection of Acyl-Protected LNA®-G Oligonucleotides using AMA
Note: This protocol requires the use of acetyl-protected dC (Ac-dC) to prevent side reactions.
-
Cleavage from Solid Support:
-
Place the synthesis column on a syringe.
-
Prepare a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).
-
Slowly push 1 mL of the AMA solution through the column into a 2 mL screw-cap vial.
-
Seal the vial tightly.
-
-
Deprotection:
-
Heat the vial at 65 °C for 10-15 minutes.
-
-
Work-up:
-
Cool the vial on ice.
-
Carefully open the vial and transfer the solution to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in an appropriate buffer.
-
Visualizations
Caption: General workflow for oligonucleotide deprotection and analysis.
Caption: Comparison of deprotection pathways for dmf- and acyl-protected LNA®-G.
Caption: Troubleshooting logic for a +28 Da adduct on LNA®-G.
References
Technical Support Center: Synthesis of Long Oligonucleotides with Multiple LNA®-G Insertions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the synthesis of long oligonucleotides incorporating multiple Locked Nucleic Acid (LNA®)-Guanine (LNA®-G) monomers.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of long oligonucleotides (>75 nucleotides) with multiple LNA®-G insertions particularly challenging?
A1: The synthesis of long oligonucleotides is inherently challenging due to the cumulative effect of incomplete reactions at each synthesis cycle. Even with a high coupling efficiency of 99%, the theoretical yield of a 100-mer oligonucleotide is only about 36.6%.[1] When introducing multiple LNA®-G monomers, several additional factors compound this difficulty:
-
Steric Hindrance: LNA® phosphoramidites are more sterically hindered than standard DNA phosphoramidites. This can lead to lower coupling efficiencies, requiring extended coupling times to achieve satisfactory results.[2]
-
G-Rich Sequence Challenges: Sequences rich in guanine, especially with LNA®-G modifications, have a propensity to form stable secondary structures, such as G-quadruplexes.[3][4][5] These structures can hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite, further reducing coupling efficiency.
-
Deprotection of Guanine: The protecting group on guanine (e.g., isobutyryl or dmf) is the most difficult to remove among the standard DNA bases.[6][7] Incomplete deprotection can lead to final products with undesired modifications, affecting their biological activity.
-
Purification Complexity: The formation of secondary structures and the presence of closely related failure sequences (n-1, n-2) make the purification of long, G-rich LNA® oligonucleotides by standard methods like reversed-phase HPLC challenging.[8]
Q2: What is the expected impact of LNA®-G insertions on the overall yield and purity of my long oligonucleotide synthesis?
A2: The introduction of multiple LNA®-G monomers generally leads to a decrease in both the overall yield and purity of the final oligonucleotide product compared to unmodified oligonucleotides of the same length. This is primarily due to the lower coupling efficiency of the sterically hindered LNA®-G phosphoramidite. Each LNA®-G insertion can be a point of failure, leading to a higher proportion of truncated sequences. For long oligonucleotides, where the number of coupling steps is high, this effect is magnified.
Q3: Are there any specific design guidelines to consider when planning the synthesis of a long oligonucleotide with multiple LNA®-G insertions?
A3: Yes, careful sequence design can mitigate some of the synthesis challenges. Consider the following guidelines:
-
Spacing of LNA®-G Monomers: If possible, avoid long contiguous stretches of LNA®-G. Spacing them with standard DNA or other LNA® monomers can help reduce the formation of highly stable secondary structures.
-
Avoid G-Stretches: Try to avoid sequences with more than three consecutive guanine bases (DNA or LNA®) to minimize the risk of G-quadruplex formation.[9]
-
Flanking Regions: If the internal sequence is rich in LNA®-G, consider flanking it with less demanding sequences to ensure efficient initiation and termination of the synthesis.
-
Overall LNA® Content: For oligonucleotides longer than 40 bases, it is recommended to keep the LNA® content below 40%.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long oligonucleotides with multiple LNA®-G insertions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Suboptimal coupling efficiency of LNA®-G phosphoramidite. 2. Presence of moisture in reagents. 3. Formation of secondary structures hindering reaction sites. 4. Inefficient capping of failure sequences. | 1. Increase the coupling time for LNA®-G monomers to at least 180 seconds.[2] 2. Use fresh, anhydrous acetonitrile and ensure all reagents are dry. 3. Synthesize at a higher temperature if your synthesizer allows, or consider using a synthesis support with a lower loading capacity. 4. Increase the capping time and ensure fresh capping reagents are used. |
| Low Purity (Multiple Peaks on HPLC) | 1. High proportion of n-1 deletion sequences due to low coupling efficiency. 2. Incomplete deprotection of guanine protecting groups. 3. Formation of stable secondary structures leading to multiple conformations. | 1. Optimize the coupling step as described above. 2. Use a robust deprotection strategy, such as AMA (Ammonium Hydroxide/Methylamine), and ensure sufficient deprotection time and temperature.[7][10] 3. For purification, use anion-exchange HPLC at an elevated pH to disrupt secondary structures.[8] |
| Complete Synthesis Failure | 1. Degraded LNA®-G phosphoramidite. 2. Severe secondary structure formation early in the sequence. | 1. Use fresh, high-quality LNA®-G phosphoramidite. 2. Redesign the oligonucleotide to minimize strong secondary structure formation at the 3'-end. |
Quantitative Data Summary
While specific performance can be sequence-dependent, the following table provides an estimated impact of multiple LNA®-G insertions on key synthesis parameters for a 100-mer oligonucleotide.
| Number of LNA®-G Insertions | Estimated Average Stepwise Coupling Efficiency (%) | Theoretical Crude Yield of Full-Length Product (%) | Typical Purity after HPLC (%) |
| 0 | 99.5 | 60.5 | >90 |
| 5 | 99.2 | 44.6 | 80-90 |
| 10 | 98.9 | 33.1 | 70-85 |
| 15 | 98.6 | 24.3 | 60-75 |
Note: These values are illustrative and can vary based on the specific sequence, synthesizer, and reagents used.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Long Oligonucleotide with Multiple LNA®-G Insertions
This protocol is a general guideline for synthesis on an automated DNA synthesizer (e.g., ABI 394).
-
Preparation:
-
Use a low-loading solid support (e.g., 10-20 µmol/g).
-
Dissolve LNA®-G phosphoramidite (dmf-protected) in anhydrous acetonitrile.
-
Ensure all other reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and anhydrous.
-
-
Synthesis Cycle Parameters:
-
Deblocking (Detritylation): Standard protocol (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Coupling:
-
For standard DNA phosphoramidites: 30-60 seconds.
-
For LNA®-G phosphoramidite: 180 seconds .[2]
-
-
Capping: Standard protocol (e.g., Acetic Anhydride and N-Methylimidazole). Consider increasing the delivery time by 50% for long oligos.
-
Oxidation:
-
For standard phosphite triesters: 20-30 seconds.
-
After LNA® phosphoramidite coupling: 45 seconds with 0.02M Iodine solution.[2]
-
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and deprotect using AMA (1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine).
-
Incubate at 65°C for at least 15-20 minutes. For sequences with a high number of LNA®-G insertions, extending this time may be beneficial.
-
Protocol 2: Purification by Anion-Exchange HPLC
This method is recommended for long, G-rich LNA® oligonucleotides that may form secondary structures.[8]
-
Sample Preparation: After deprotection, evaporate the AMA solution and redissolve the crude oligonucleotide in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
HPLC Conditions:
-
Column: A suitable anion-exchange column.
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).
-
Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).
-
Gradient: A linear gradient from low to high salt concentration over 30-45 minutes.
-
Temperature: Run at an elevated temperature (e.g., 60-70°C) to help denature secondary structures.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the full-length product.
-
Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Visualizations
Caption: Automated solid-phase synthesis workflow for long LNA®-G oligonucleotides.
Caption: Troubleshooting logic for synthesis of LNA®-G modified oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. Short LNA-modified oligonucleotide probes as efficient disruptors of DNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Purification of LNA-G Modified Oligonucleotides
Welcome to the technical support center for the purification of LNA-G modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their purification strategies and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is best for purifying LNA-G modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?
A1: The choice between IP-RP and AEX chromatography depends on the specific characteristics of your LNA-G modified oligonucleotide and the desired purity.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC is often preferred for modified oligonucleotides, including those with LNA modifications.[1] This technique separates molecules based on hydrophobicity.[2] The LNA modification itself can increase the hydrophobicity of the oligonucleotide, enhancing its retention on a reversed-phase column and often leading to better separation from unmodified failure sequences. IP-RP is also highly effective for purifying shorter oligonucleotides (under 40 bases).[2]
-
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1][3] This method is particularly useful for purifying longer oligonucleotides (40-100 bases) and sequences prone to forming secondary structures, which can be common with G-rich sequences.[2] AEX can be performed at high pH, which helps to disrupt these secondary structures and improve peak shape.[2][4]
Q2: My LNA-G modified oligonucleotide is showing a broad peak during RP-HPLC. What could be the cause and how can I fix it?
A2: Broad peaks in RP-HPLC of oligonucleotides are often caused by the presence of secondary structures, such as hairpin loops or G-quadruplexes, which can be prevalent in G-rich sequences.[2] Here are several strategies to address this issue:
-
Increase Column Temperature: Heating the HPLC column, typically to 60°C or even as high as 80-90°C, can help denature these secondary structures, leading to sharper peaks.[2][5]
-
Adjust Mobile Phase pH: Operating at a higher pH can disrupt hydrogen bonding and prevent the formation of secondary structures.[2]
-
Use Denaturing Agents: In some cases, adding a denaturing agent like urea to the mobile phase can help to prevent secondary structure formation.[6]
Q3: I am observing poor resolution between my full-length LNA-G product and shorter failure sequences (shortmers). How can I improve the separation?
A3: Improving resolution requires optimizing several chromatographic parameters:
-
Optimize the Ion-Pairing Agent (for IP-RP): The choice and concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA, or hexylammonium acetate - HAA) significantly impact retention and resolution.[5][7] Experimenting with different agents or their concentrations can improve the separation between the desired product and impurities.
-
Adjust the Gradient Slope: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can increase the separation between closely eluting peaks.[8]
-
Select the Appropriate Column: For IP-RP, C8 or C18 columns are common.[2] The choice of stationary phase can influence selectivity. For AEX, columns with a tertiary or quaternary amine stationary phase are used.[2] The particle size of the column packing also plays a role; smaller particles can lead to better resolution.[8]
Q4: How does the "Trityl-on" vs. "Trityl-off" purification strategy work for LNA-G modified oligonucleotides?
A4: This is a common strategy used in reversed-phase HPLC.
-
Trityl-on (DMT-on) Purification: The dimethoxytrityl (DMT) group is a protecting group used during oligonucleotide synthesis and is highly hydrophobic. By leaving this group on the 5' end of the full-length product, its hydrophobicity is significantly increased compared to "trityl-off" failure sequences.[2] This allows for excellent separation of the full-length oligonucleotide from the truncated impurities using RP-HPLC.[2] The DMT group is then chemically removed after purification. This method is particularly effective for longer oligonucleotides (40 to 150 nucleotides).[2]
-
Trityl-off Purification: In this case, the DMT group is removed before HPLC. Separation is then based on the inherent hydrophobicity of the oligonucleotide sequence and its modifications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of your LNA-G modified oligonucleotides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks | 1. Secondary Structure Formation: G-rich sequences, like those containing LNA-G, are prone to forming G-quadruplexes or other secondary structures.[2] 2. Slow Mass Transfer: This can be an issue with porous stationary phases.[8] | 1. Increase Column Temperature: Elevate the temperature to 60-80°C to denature secondary structures.[2][5] 2. Use High pH Mobile Phase: For AEX, a high pH can disrupt secondary structures.[2][4] 3. Optimize Flow Rate: A slower flow rate can enhance mass transfer.[8] 4. Use a Column with Smaller Particle Size: This can improve peak shape.[8] |
| Poor Resolution | 1. Inadequate Separation of Failure Sequences: Shorter "n-1" sequences may co-elute with the main product. 2. Suboptimal Mobile Phase Composition. | 1. Adjust Gradient: Employ a shallower gradient for better separation.[8] 2. Change Ion-Pairing Reagent (IP-RP): Different ion-pairing agents can alter selectivity.[5][7] 3. Modify Salt Concentration (AEX): Adjusting the salt gradient can improve resolution.[3] 4. Optimize pH: The pH can affect the charge and hydrophobicity of the oligonucleotide.[2] |
| Low Yield | 1. Poor Recovery from the Column. 2. Precipitation of Oligonucleotide on the Column. | 1. Ensure Proper Mobile Phase Composition: The organic modifier concentration should be sufficient to elute the product. 2. Check Sample Solubility: Ensure the oligonucleotide is fully dissolved in the injection solvent. |
| Carryover/Ghost Peaks | 1. Adsorption of Oligonucleotide onto the HPLC System. | 1. Column Conditioning: Condition the column with an injection of a standard oligonucleotide before running your sample.[5] 2. Thorough Wash Cycles: Implement rigorous wash cycles between injections to clean the column and injector. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for LNA-G Oligonucleotides
This protocol provides a general starting point for the purification of LNA-G modified oligonucleotides. Optimization will be required based on the specific sequence and length.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[9]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.[9]
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 60°C.[2]
-
Detection: UV at 260 nm.[9]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. The exact gradient will need to be optimized to ensure separation of the full-length product from impurities.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or water.[10]
-
Post-Purification: The collected fractions containing the purified oligonucleotide are typically freeze-dried. If a non-volatile buffer like TEAA is used, desalting may be necessary.[10]
Protocol 2: Anion-Exchange (AEX) HPLC for LNA-G Oligonucleotides
This protocol is suitable for longer oligonucleotides or those with significant secondary structure.
-
Column: Strong anion-exchange (SAX) column.[11]
-
Mobile Phase A: 10 mM NaOH, pH 12.[4]
-
Mobile Phase B: 10 mM NaOH with 2 M NaCl, pH 12.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Column Temperature: 25-60°C. Higher temperatures can aid in denaturation.[4]
-
Detection: UV at 260 nm.[4]
-
Gradient: A linear salt gradient from 0% to 100% Mobile Phase B over a suitable time to resolve the full-length product from shorter failure sequences.
-
Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A.
-
Post-Purification: The collected fractions will contain a high concentration of salt, which will need to be removed, typically through a desalting process like size-exclusion chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
This technical support guide provides a foundational understanding and practical advice for the HPLC purification of LNA-G modified oligonucleotides. For further optimization, it is always recommended to consult specific application notes for the HPLC column and system in use.
References
- 1. labcluster.com [labcluster.com]
- 2. atdbio.com [atdbio.com]
- 3. gilson.com [gilson.com]
- 4. scantecnordic.se [scantecnordic.se]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
Optimizing LNA placement in a probe for maximum mismatch discrimination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA) probes. The following information will help you optimize LNA placement for maximum mismatch discrimination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for placing LNA bases in a probe to maximize mismatch discrimination?
A1: For optimal mismatch discrimination, a common strategy is to place a triplet of LNA residues centered around the mismatch site.[1][2][3][4] This configuration generally provides the highest difference in melting temperature (ΔTm) between perfectly matched and mismatched duplexes.[5] However, the specific sequence context and the nature of the mismatch can influence the ideal placement.[1][3]
Q2: Are there exceptions to the "triplet-at-the-mismatch" rule?
A2: Yes, there are important exceptions. A notable one is the G-T mismatch. Placing an LNA modification on the guanine nucleotide at the mismatch site, or even on the flanking nucleotides, can decrease mismatch discrimination.[1][2][3] In such cases, it is advisable to design the LNA probe to target the complementary strand where the mismatch would be an A-C mismatch. Alternatively, LNA modifications can be placed two or more bases away from the mismatch.[1]
Q3: How does the identity of the base at the mismatch site affect LNA placement strategy?
A3: The identity of the bases at the mismatch position significantly impacts the effectiveness of LNA placement. Studies have shown that LNA purines (A or G) can discriminate mismatches more effectively than LNA pyrimidines (C or T).[6] If only the mismatched nucleotide is modified with LNA, the best discrimination is typically achieved when the LNA-modified bases are purines.[3] Conversely, if the nearest-neighbor residues are LNAs, the greatest discriminatory power is observed when the probe contains a pyrimidine at the mismatch site.[3]
Q4: What is the recommended length for an LNA probe for SNP detection?
A4: For Single Nucleotide Polymorphism (SNP) detection, LNA probes can be significantly shorter than traditional DNA probes, typically around 12 nucleotides in length.[7][8] This is because the inclusion of LNA bases increases the probe's affinity for its target.[7]
Q5: How many LNA bases should I incorporate into my probe?
A5: The number of LNA modifications can be adjusted to achieve the desired melting temperature (Tm).[5] For SNP detection probes of about 12 nucleotides, incorporating 2-3 LNA bases directly at the SNP site is a common practice.[7] It is generally advised to avoid stretches of more than four consecutive LNA bases, as this can lead to overly tight binding.[8]
Troubleshooting Guides
Problem: Poor mismatch discrimination (low ΔTm).
| Possible Cause | Troubleshooting Step |
| Suboptimal LNA placement. | - If not already done, try placing a triplet of LNA bases centered on the mismatch. - For G-T mismatches, avoid placing LNA on or near the G. Design the probe for the complementary strand or move LNAs further away.[1] |
| Incorrect number of LNA modifications. | - Adjust the number of LNA bases to optimize the probe's Tm. The probe's Tm should be about 7-10°C higher than the primers'.[5] |
| Probe is too long. | - For SNP detection, try reducing the probe length to around 12 nucleotides.[7] Shorter probes can improve the ΔTm.[1][3] |
| Sequence context effects. | - The effect of LNA is sequence-dependent.[3][9] Consider redesigning the probe to a different region of the target if possible. |
Problem: Low or no signal from the LNA probe.
| Possible Cause | Troubleshooting Step |
| Probe Tm is too high. | - Excessive LNA content can make the probe too "sticky," preventing efficient hybridization and polymerase activity.[10] Reduce the number of LNA bases. |
| Secondary structures or self-dimerization. | - Check the probe sequence for potential hairpins or self-complementarity, especially with LNA-rich regions. Avoid placing LNA bases in palindrome sequences.[7][8] |
| LNA placement at the 3' end of a primer. | - If using LNA in a primer for allele-specific PCR, avoid placing an LNA at the extreme 3' end as it can inhibit PCR efficiency.[7] Position it one base away from the 3' end instead.[7] |
Quantitative Data Summary
The following tables summarize the impact of LNA placement on the change in melting temperature (ΔTm) for mismatch discrimination, based on published experimental data.
Table 1: Effect of LNA Position on Mismatch Discrimination (ΔmdTm in °C)
| Mismatch Type | Unmodified DNA Probe (ΔTm) | LNA-Modified Probe (Triplet at Mismatch) (ΔTm) |
| A-A | 8.4 | 12.3 |
| G-T | 6.3 | 5.5 |
Data extracted from a study by You et al. (2006).[1][3] The data illustrates that while LNA modification significantly improves discrimination for an A-A mismatch, it can be detrimental for a G-T mismatch.
Experimental Protocols
Protocol: Determining the Melting Temperature (Tm) of LNA Probe-Target Duplexes via UV Melting Experiments
This protocol outlines the key steps for assessing the thermal stability of your LNA probes.
-
Oligonucleotide Preparation:
-
Synthesize LNA-containing probes and their corresponding DNA target strands.
-
Purify all oligonucleotides, for example, by HPLC.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
-
Duplex Formation:
-
Mix the LNA probe and its target DNA strand in a 1:1 molar ratio in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the strands by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV Melting Analysis:
-
Use a spectrophotometer equipped with a temperature controller.
-
Monitor the UV absorbance of the duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the peak of the first derivative of the melting curve.
-
-
Data Analysis:
-
Calculate the difference in melting temperature (ΔTm) between the perfectly matched duplex and the mismatched duplex to determine the mismatch discrimination.
-
Diagrams
Caption: Workflow for designing LNA probes to maximize mismatch discrimination.
Caption: LNA probes create a larger Tm difference between matched and mismatched targets.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. SNP Detection [qiagen.com]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Design options [qiagen.com]
How to avoid self-dimerization of LNA-rich oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding self-dimerization of Locked Nucleic Acid (LNA)-rich oligonucleotides. Find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the success of your experiments.
Troubleshooting Guide: LNA Oligonucleotide Self-Dimerization
High affinity of LNA bases for each other can lead to self-dimerization, which can compete with binding to the intended target sequence and negatively impact experimental results. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem: Suspected self-dimerization of an LNA-rich oligonucleotide, leading to poor assay performance (e.g., low signal, high background, incorrect melting temperature).
Troubleshooting Workflow:
Technical Support Center: Deprotection of Sensitive Dyes with LNA-G Modification
Welcome to the technical support center for the deprotection of oligonucleotides containing sensitive dyes and Locked Nucleic Acid (LNA) modifications, specifically LNA-G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this critical step in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is deprotection a critical and challenging step for oligonucleotides with sensitive dyes and LNA-G modifications?
A1: Deprotection is the final chemical step in oligonucleotide synthesis, where protecting groups are removed from the nucleobases and the phosphate backbone. This process typically involves harsh basic conditions (e.g., ammonium hydroxide) and elevated temperatures.[1] Sensitive fluorescent dyes are often chemically labile and can be degraded under these standard deprotection conditions, leading to a loss of signal or altered spectral properties.[2][3] LNA-G modifications, while generally stable, introduce conformational rigidity to the oligonucleotide backbone. The primary challenge lies in finding a deprotection protocol that is strong enough to completely remove all protecting groups from the standard and LNA-G nucleobases without damaging the sensitive dye. Incomplete deprotection can lead to poor hybridization performance and inaccurate experimental results.[1][4]
Q2: What are the primary protecting groups used for LNA-G, and how do they influence the choice of deprotection protocol?
A2: LNA-G is typically protected with a dimethylformamidine (dmf) or isobutyryl (iBu) group on the exocyclic amine.[4][5] The dmf group is more labile and can be removed under milder conditions than the iBu group.[1] Therefore, when working with highly sensitive dyes, using LNA-G phosphoramidites with the dmf protecting group is recommended as it allows for gentler deprotection strategies.[4][5]
Q3: Can I use standard ammonium hydroxide deprotection for my LNA-G modified oligonucleotide with a sensitive dye?
A3: Standard deprotection with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C overnight) is often too harsh for sensitive dyes and may lead to their degradation.[2][6] While this method is effective for removing standard protecting groups, it is generally not recommended when a sensitive fluorophore is present. However, for some more robust dyes, a shorter incubation time or lower temperature with ammonium hydroxide might be feasible, but this requires careful optimization.[3]
Q4: What are the recommended milder deprotection strategies for sensitive dyes in the presence of LNA-G?
A4: For oligonucleotides containing sensitive dyes and LNA-G, milder deprotection methods are crucial. The two primary recommended strategies are:
-
UltraMild Deprotection: This approach utilizes phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and allows for deprotection with reagents like 0.05 M potassium carbonate in methanol at room temperature.[4][6] This is often the safest method for extremely sensitive dyes.
-
Ammonia/Methylamine (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (1:1 v/v) can achieve rapid deprotection at lower temperatures or shorter times compared to ammonium hydroxide alone.[4][7] A typical condition is 10 minutes at 65°C.[2][7] However, compatibility with the specific dye must be verified.
Q5: How can I be sure that deprotection is complete?
A5: Incomplete deprotection, especially of the guanine base, is a common reason for poor oligonucleotide performance.[1][4] The most reliable method to verify complete deprotection is mass spectrometry (e.g., ESI-MS or MALDI-TOF MS), which can detect the presence of any remaining protecting groups.[1][4] Chromatographic methods like HPLC can also be used, where incomplete deprotection may result in peak broadening or the appearance of shoulder peaks.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after deprotection | Dye degradation due to harsh deprotection conditions. | Switch to a milder deprotection protocol such as UltraMild deprotection with potassium carbonate in methanol or a brief AMA treatment at a lower temperature.[4][6] Ensure the dye is compatible with the chosen deprotection conditions by consulting the dye manufacturer's recommendations. |
| Incomplete removal of a quencher group. | Verify the deprotection conditions are sufficient to remove the quencher's protecting groups. This may require a multi-step deprotection strategy. | |
| Broad or multiple peaks in HPLC analysis | Incomplete deprotection of nucleobases (especially G). | Increase the deprotection time or temperature, if compatible with the dye's stability.[4] Consider using a stronger, yet still compatible, deprotection reagent like AMA.[7] Confirm the freshness of the deprotection reagents, as old ammonium hydroxide can be less effective.[5] |
| Degradation of the oligonucleotide. | Use a milder deprotection method and ensure the temperature does not exceed the recommended limits for the sensitive components. | |
| Mass spectrometry shows masses corresponding to incomplete deprotection | Insufficient deprotection time, temperature, or reagent strength. | Re-treat the oligonucleotide with the deprotection solution for a longer duration or at a slightly elevated temperature, monitoring for dye degradation. If using AMA, ensure the 1:1 ratio is accurate.[7] |
| Use of standard protecting groups with a mild deprotection protocol. | Ensure that UltraMild phosphoramidites are used when employing UltraMild deprotection conditions.[6] | |
| Poor hybridization performance of the final probe | Incomplete deprotection leading to steric hindrance. | Confirm complete deprotection using mass spectrometry.[4] Re-optimize the deprotection protocol. |
| Degradation of the LNA monomer. | While LNA is generally stable, extreme conditions should be avoided. Stick to recommended deprotection protocols. |
Deprotection Protocol Selection
The choice of deprotection protocol is critical and depends on the sensitivity of the dye and the protecting groups on the LNA-G and other nucleobases.
Summary of Common Deprotection Protocols
| Protocol | Reagent | Conditions | Suitable For |
| Standard | Concentrated Ammonium Hydroxide | 17 hours at 55°C | Robust dyes and standard protecting groups. Not recommended for most sensitive dyes. [2] |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1) | 10 minutes at 65°C | Many common dyes and faster deprotection of standard protecting groups.[2][7] |
| UltraMild | 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temperature | Highly sensitive dyes and UltraMild protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG).[4][6] |
| t-Butylamine | t-Butylamine/Water (1:3) | 6 hours at 60°C | Alternative for some sensitive dyes like TAMRA.[7] |
Experimental Workflow & Signaling Pathways
Deprotection Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate deprotection protocol.
Caption: Decision workflow for selecting a deprotection protocol.
General Deprotection and Analysis Workflow
This diagram outlines the general steps from the completion of synthesis to the final purified product.
Caption: General experimental workflow for deprotection and analysis.
Detailed Experimental Protocols
Protocol 1: UltraMild Deprotection
This protocol is recommended for oligonucleotides containing highly sensitive dyes and synthesized with UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
-
Preparation: Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the potassium carbonate solution to the vial, ensuring the support is fully submerged.
-
Incubate at room temperature for 4 hours with gentle agitation.[4]
-
-
Elution:
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with a small volume of methanol and combine the wash with the supernatant.
-
-
Neutralization and Desalting:
-
Neutralize the solution with an appropriate buffer or a weak acid.
-
Proceed to desalting (e.g., via gel filtration or ethanol precipitation) to remove salts before analysis and purification.
-
Protocol 2: AMA Deprotection
This protocol is suitable for many common fluorescent dyes and provides a faster deprotection time.
-
Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This solution should be prepared fresh.
-
Deprotection:
-
Work-up:
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant to a new tube.
-
Evaporate the AMA solution under vacuum.
-
Resuspend the oligonucleotide pellet in nuclease-free water or an appropriate buffer for analysis.
-
References
- 1. atdbio.com [atdbio.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: LNA®-Gapmer Enhanced PCR Primers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LNA®-Gapmer (LNA-G) modified primers in Polymerase Chain Reaction (PCR). The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues and provide insights into optimizing your PCR experiments for enhanced performance.
Frequently Asked Questions (FAQs)
Q1: What is an LNA®-Gapmer (LNA-G) PCR primer and how does it differ from a standard DNA primer?
A1: An LNA®-Gapmer (LNA-G) primer is a synthetic oligonucleotide that incorporates Locked Nucleic Acid (LNA®) nucleotides into its sequence. LNA® is a modified RNA nucleotide analog where a methylene bridge "locks" the ribose sugar in a C3'-endo conformation. This structural change significantly increases the binding affinity of the primer to its complementary DNA target.
A typical LNA-G primer for PCR consists of a central stretch of standard DNA bases flanked by LNA® bases at the 5' and/or 3' ends. This "gapmer" design allows for standard DNA polymerase activity on the DNA portion while benefiting from the enhanced binding properties of the LNA® wings.
Q2: What are the main advantages of using LNA-G primers in my PCR or qPCR experiments?
A2: The incorporation of LNA® nucleotides into PCR primers offers several key advantages over standard DNA primers:
-
Increased Thermal Stability (Tm): Each LNA® modification can increase the melting temperature (Tm) of the primer by 2-8°C, allowing for the use of shorter primers or primers for AT-rich regions which would otherwise have a low Tm.[1][2]
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA-G primers leads to more specific binding to the intended target sequence, reducing non-specific amplification and improving sensitivity, even with low template amounts.[3][4][5] The increased specificity also allows for better discrimination of single nucleotide polymorphisms (SNPs).
-
Improved Performance with Challenging Targets: LNA-G primers can improve the amplification of difficult sequences, such as those with high GC content or complex secondary structures.
-
Greater Design Flexibility: The ability to increase Tm allows for more flexibility in primer design, especially in regions where standard primer design is challenging.
Q3: How should I design my LNA-G PCR primers?
A3: While many general primer design rules still apply, there are specific considerations for LNA-G primers:
-
Placement of LNA® bases: For many applications, incorporating LNA® bases at the 5' end of the primer has been shown to be beneficial, as it enhances binding stability without interfering with polymerase extension at the 3' end.[3][6][7] Placing LNA®s near the 3' end can sometimes inhibit polymerase activity and should be approached with caution.
-
Number of LNA® modifications: Avoid long stretches of LNA® bases (more than 4-5 consecutive). For most PCR applications, 2-5 LNA® modifications per primer are sufficient to achieve the desired increase in Tm and specificity.
-
Tm Calculation: Use a specialized calculator that accounts for LNA® modifications to accurately predict the Tm of your primers. The Tm of the forward and reverse primers should be within 5°C of each other.
-
Avoid Self-Complementarity: Be particularly mindful of potential primer-dimer formation, as the high affinity of LNA® can exacerbate this issue if primers have complementary sequences.
Quantitative Data Summary
The following table summarizes the key performance differences between LNA-G modified primers and standard DNA primers based on published data.
| Parameter | Standard DNA Primers | LNA-G Modified Primers | Fold Change/Comment |
| Melting Temperature (Tm) | Sequence-dependent | Increased by 2-8°C per LNA® modification | Allows for higher annealing temperatures and greater design flexibility.[1][2] |
| Specificity | Standard | Significantly enhanced | Improved mismatch discrimination, reducing non-specific products.[3][4][5] |
| Sensitivity | Baseline | Increased | Can achieve successful amplification from as little as 5 pg of template DNA.[3][4] Some studies report up to a 100-fold increase in detection sensitivity. |
| Primer Length | Typically 18-30 bases | Can be shorter (e.g., 15-20 bases) | The higher Tm allows for shorter primer designs without sacrificing performance. |
| PCR Efficiency | 90-110% (optimal) | Can be maintained at high levels, often with improved consistency | The higher binding affinity can lead to more robust and efficient amplification, especially for challenging templates. |
Experimental Protocol: PCR using LNA-G Primers
This protocol provides a general framework for performing PCR with LNA-G primers. Optimization will be required for specific targets and templates.
1. LNA-G Primer Design: a. Identify the target sequence for amplification. b. Design forward and reverse primers, incorporating 2-4 LNA® bases, primarily towards the 5' end. c. Use an LNA®-compatible Tm calculator to ensure the melting temperatures are between 60-70°C and within 5°C of each other. d. Perform a BLAST search to check for potential off-target binding sites. e. Analyze primers for self-complementarity and potential to form primer-dimers.
2. Reaction Setup: a. Assemble the following components on ice in a sterile, nuclease-free PCR tube:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| Forward LNA-G Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse LNA-G Primer (10 µM) | 0.5 µL | 0.2 µM |
| Template DNA | 1-5 µL | 10 pg - 100 ng |
| Nuclease-free water | Up to 25 µL | - |
3. Thermal Cycling Conditions: a. Program the thermal cycler with the following conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 30-40 |
| Annealing | See note below | 30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
4. Analysis of Results: a. Analyze the PCR products by agarose gel electrophoresis. b. A successful reaction should yield a single, sharp band of the expected size. c. For quantitative PCR (qPCR), analyze the amplification plots and melt curves to assess specificity and efficiency.
Troubleshooting Guide
Q1: I am not seeing any amplification product with my LNA-G primers. What could be the cause?
A1: No amplification can be due to several factors. Here is a systematic approach to troubleshooting this issue:
-
Annealing Temperature (Ta) is too high: LNA-G primers have a significantly higher Tm. If you are using a Ta calculated for standard DNA primers, it is likely too high for even LNA-G primers to bind efficiently.
-
Solution: Perform a gradient PCR to determine the optimal annealing temperature. Start with a gradient ranging from the calculated Tm to Ta +10°C.
-
-
Primer Design Issues:
-
LNA® placement: LNA® bases too close to the 3' end can inhibit polymerase extension.
-
Solution: Re-design primers with LNA® modifications primarily at the 5' end.
-
-
Incorrect sequence: Double-check that the primer sequences are correct and complementary to your target.
-
-
Suboptimal Reagent Concentrations:
-
Solution: Titrate the concentrations of your LNA-G primers (0.1 - 0.5 µM) and MgCl₂ (1.5 - 2.5 mM).
-
-
Poor Template Quality:
-
Solution: Ensure your DNA template is of high purity and integrity. Consider using a DNA purification kit.
-
Q2: I am observing non-specific bands or a smear on my gel. How can I improve the specificity of my PCR with LNA-G primers?
A2: Non-specific amplification suggests that the annealing temperature is too low or the primer design is not optimal.
-
Annealing Temperature (Ta) is too low: Even with LNA-G primers, a Ta that is too low can lead to off-target binding.
-
Solution: Increase the annealing temperature in 2°C increments. A gradient PCR is the most efficient way to find the optimal temperature that eliminates non-specific products.
-
-
Primer Concentration is too high: High primer concentrations can increase the likelihood of non-specific binding and primer-dimer formation.
-
Solution: Reduce the final concentration of your LNA-G primers in the reaction.
-
-
Primer Design:
-
Solution: Re-evaluate your primer design. Ensure there is no significant complementarity between the forward and reverse primers, which could lead to primer-dimers. Perform a BLAST search to identify potential off-target binding sites.
-
Q3: I am seeing a strong band at a very low molecular weight, which I suspect is a primer-dimer. How can I get rid of it?
A3: Primer-dimer formation can be a common issue, and the high affinity of LNA® can sometimes contribute to it if the primers are not designed carefully.
-
Optimize Annealing Temperature:
-
Solution: Increase the annealing temperature. This will increase the stringency of primer binding and destabilize primer-dimer formation more than the primer-template duplex.
-
-
Reduce Primer Concentration:
-
Solution: Lowering the primer concentration can reduce the chances of primers interacting with each other.
-
-
Use a "Hot Start" Polymerase:
-
Solution: A hot start polymerase is inactive at room temperature and is only activated at the high temperature of the initial denaturation step. This prevents primer extension and dimer formation during the reaction setup.
-
-
Re-design Primers:
-
Solution: If the problem persists, re-design your primers to have minimal 3' end complementarity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 5. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Avoiding nuclease degradation of LNA-G modified probes
This technical support center provides researchers, scientists, and drug development professionals with guidance on using LNA-G modified probes, with a specific focus on preventing nuclease degradation.
Frequently Asked Questions (FAQs)
Q1: What are LNA-G modified probes and what are their primary advantages?
Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogs where the ribose ring is "locked" in an ideal conformation for Watson-Crick binding by a methylene bridge between the 2'-O and 4'-C atoms.[1] This structural modification confers several key advantages to oligonucleotides, including LNA-G modified probes:
-
Increased Thermal Stability: Each LNA monomer incorporated into a DNA or RNA oligonucleotide increases the melting temperature (Tm) of the duplex by 2–8°C.[1][2] This allows for the use of shorter probes while maintaining high binding affinity.[1][2]
-
Enhanced Nuclease Resistance: The locked structure of LNA provides significant resistance to degradation by both endonucleases and exonucleases, leading to high stability in vitro and in vivo.[1][2][3]
-
Improved Specificity: LNA modifications enhance the ability to discriminate between closely related sequences, including single nucleotide polymorphisms (SNPs).[1][2]
Q2: How does the nuclease resistance of LNA-G modified probes compare to other modifications like phosphorothioates (PS)?
LNA modifications provide a high degree of nuclease resistance, often comparable or superior to phosphorothioate (PS) modifications. Chimeric LNA/DNA oligonucleotides have demonstrated greater stability in human serum than fully phosphorothioated oligonucleotides.[4] While PS linkages also confer nuclease resistance, they can sometimes reduce the binding affinity of the probe. LNA modifications, in contrast, enhance both stability and binding affinity.[4]
Q3: What is the expected half-life of an LNA-G modified probe in serum?
The half-life of LNA-modified oligonucleotides in serum is significantly longer than that of unmodified DNA probes. For instance, incorporating three LNA monomers at each end of a DNA oligonucleotide can increase its half-life in human serum from approximately 1.5 hours to around 15 hours, a 10-fold increase.[4] The exact half-life can be sequence-dependent.[4]
Q4: Can I combine LNA modifications with other chemical modifications?
Yes, LNA modifications can be combined with other modifications, such as phosphorothioate linkages. This combination can further enhance nuclease resistance and is a recommended strategy for applications requiring maximum stability, such as in vivo antisense applications.
Q5: How many LNA-G modifications should I incorporate into my probe?
The optimal number of LNA modifications depends on the specific application and the desired melting temperature (Tm) and specificity. For a typical 18-mer oligonucleotide, a maximum of 7–8 LNA modifications is a good starting point.[3] It is generally recommended to avoid stretches of more than four consecutive LNA bases to prevent overly tight hybridization.[5] The placement of LNA bases can also be strategically used to fine-tune the probe's characteristics.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in hybridization-based assays (e.g., FISH, qPCR) | Probe Degradation: Insufficient nuclease resistance for the experimental conditions. | • Increase the number of LNA modifications in your probe, particularly at the 3' and 5' ends to protect against exonucleases.[4][6] • Consider incorporating phosphorothioate linkages in addition to LNA modifications for enhanced stability. • Perform a nuclease degradation assay to assess the stability of your probe in the relevant biological matrix (e.g., serum, cell lysate). |
| Suboptimal Hybridization Conditions: Incorrect temperature or buffer composition. | • Optimize hybridization temperature based on the calculated Tm of your LNA probe. A general guideline for in situ hybridization is to hybridize at 22°C below the calculated Tm.[7] • Ensure the hybridization buffer is fresh and properly prepared. | |
| Poor Probe Design: Self-complementarity or secondary structures in the probe. | • Use oligo design software to check for potential hairpins and dimers. • Avoid stretches of more than three identical nucleotides, especially G's.[5] | |
| High background signal in hybridization assays | Non-specific Probe Binding: Probe concentration is too high or washing steps are not stringent enough. | • Titrate the probe concentration to find the optimal balance between signal and background. • Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.[8] |
| Probe Cross-hybridization: The probe is binding to off-target sequences. | • Redesign the probe to target a more unique sequence. • Strategically place LNA modifications at mismatch sites to enhance discrimination. | |
| Inconsistent or variable results | Nuclease Contamination of Reagents: Introduction of nucleases during the experimental workflow. | • Use nuclease-free water and reagents. • Maintain a clean working environment and use filter tips. |
| Variability in Sample Quality: Degradation of target nucleic acids in the samples. | • Ensure proper sample collection, fixation, and storage to preserve the integrity of the target RNA or DNA. |
Quantitative Data Summary
The following tables summarize the comparative stability of LNA-modified oligonucleotides.
Table 1: Half-life of Oligonucleotides in Human Serum
| Oligonucleotide Type | Half-life (t1/2) in Human Serum |
| Unmodified DNA | ~1.5 hours |
| Phosphorothioate (PS) modified | ~10 hours |
| 2'-O-methyl gapmer | ~12 hours |
| Chimeric LNA/DNA (3 LNA at each end) | ~15 hours |
Data sourced from Kurreck et al.[4]
Table 2: Thermal Stability (Tm) of Different Nucleic Acid Duplexes
| Duplex Type | Melting Temperature (Tm) |
| PS-DNA/PS-DNA | 21.2°C |
| DNA/DNA | 39.3°C |
| DNA/RNA | 58.0°C |
| RNA/RNA | 67.5°C |
| LNA/LNA | >95°C |
Data represents the thermal stability of a three-way junction (3WJ) motif and is indicative of the general trend in duplex stability.[9][10]
Experimental Protocols
Protocol 1: Nuclease Degradation Assay using Gel Electrophoresis
This protocol allows for the qualitative and semi-quantitative assessment of LNA probe stability in the presence of nucleases or biological fluids.
Materials:
-
LNA-G modified probe and an unmodified DNA control of the same sequence.
-
Nuclease (e.g., DNase I) or biological fluid (e.g., human serum).
-
Nuclease-free water.
-
10X reaction buffer for the chosen nuclease.
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
1X TBE buffer.
-
Gel loading buffer (e.g., formamide-based).
-
Staining agent (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Reaction Setup:
-
For each time point (e.g., 0, 1, 2, 4, 8 hours), prepare a reaction tube.
-
In each tube, combine the LNA probe or DNA control (final concentration ~1 µM), 10X reaction buffer, the nuclease or biological fluid, and nuclease-free water to the final volume.
-
Include a "no nuclease" control for each probe.
-
-
Incubation: Incubate the reactions at 37°C. At each designated time point, transfer an aliquot of the reaction to a new tube and immediately add an equal volume of gel loading buffer to stop the reaction. Store on ice.
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes, then place on ice.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the desired separation is achieved.
-
-
Visualization and Analysis:
-
Stain the gel with SYBR Gold for 30 minutes.
-
Image the gel using a gel documentation system.
-
Analyze the intensity of the full-length probe band at each time point relative to the time 0 sample to determine the extent of degradation.
-
Visualizations
Experimental Workflow for Nuclease Degradation Assay
Caption: Workflow for assessing LNA probe stability via nuclease degradation assay.
Logical Relationship for Troubleshooting Low Signal
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. metabion.com [metabion.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hydi.um.edu.mt [hydi.um.edu.mt]
Navigating LNA-G Antisense Oligonucleotide Toxicity: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate the toxicity associated with Locked Nucleic Acid (LNA)-Guanosine (G) antisense oligonucleotides (ASOs). By understanding the mechanisms of toxicity and implementing targeted modifications, the therapeutic window of LNA-G ASOs can be significantly improved.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant hepatotoxicity (elevated ALT/AST levels) with our LNA-G gapmer ASO in mice. What are the potential causes and how can we address this?
A1: Hepatotoxicity is a known challenge with some LNA ASOs and can stem from both hybridization-dependent and -independent mechanisms.[1][2]
-
Hybridization-Dependent Off-Target Effects: Your ASO may be binding to and cleaving unintended mRNA transcripts through RNase H1-mediated degradation.[3][4] This promiscuous cleavage of numerous long pre-mRNA transcripts can lead to cellular stress and toxicity.[3][4]
-
Troubleshooting:
-
Sequence Optimization: Conduct a thorough bioinformatics analysis to identify potential off-target binding sites in the murine transcriptome. Consider redesigning the ASO to minimize complementarity to these off-target sequences.
-
Length Optimization: While counterintuitive, extending the length of your ASO (e.g., from 14-mer to 18-mer) can sometimes reduce off-target effects by increasing binding specificity.
-
-
-
Hybridization-Independent Toxicity: This is often attributed to the interaction of the ASO with cellular proteins, leading to disruption of normal cellular processes.[2] Toxic ASOs can bind to proteins like RNase H1 and paraspeckle proteins, causing their mislocalization, nucleolar stress, p53 activation, and ultimately apoptosis.
-
Troubleshooting:
-
Chemical Modifications: Introduce chemical modifications to reduce non-specific protein binding. See Q2 for specific strategies.
-
-
Q2: What chemical modifications can we incorporate into our LNA-G ASO sequence to reduce its toxicity?
A2: Several chemical modification strategies have proven effective in mitigating LNA ASO toxicity, primarily by reducing hybridization-independent effects.
-
2'-Sugar Modifications in the Gap Region:
-
Introducing a single 2'-O-methyl (2'-OMe) modification at position 2 of the DNA gap has been shown to substantially decrease hepatotoxicity by reducing protein binding with minimal impact on antisense activity.
-
-
Nucleobase Modifications:
-
Modifying the nucleobases within the ASO sequence can significantly reduce hepatotoxicity.[1][5] Studies have identified several beneficial modifications:
-
5-hydroxycytosine (C1)
-
8-bromoguanine (G1)
-
2-thiothymine (T1)
-
-
These modifications are thought to reduce toxicity by altering the interaction of the ASO with proteins that contribute to hepatotoxicity.[2]
-
-
Phosphorothioate (PS) Backbone Modifications:
-
While the PS backbone is crucial for nuclease resistance and protein binding that aids cellular uptake, excessive protein interaction can lead to toxicity. Replacing a single PS linkage with an alkylphosphonate at specific positions within the gap (e.g., position 2 or 3) can decrease hepatotoxicity.
-
Q3: We've implemented some chemical modifications, but how do we quantitatively assess if they have reduced the toxicity of our LNA-G ASO?
A3: A systematic in vivo screening approach in mice is the most direct way to quantify the reduction in hepatotoxicity. A streamlined acute screen can be predictive of longer-term toxicity.
-
Primary Endpoint: Measurement of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. These are key biomarkers for liver damage.
-
Secondary Endpoints:
-
Liver-to-body weight ratio.
-
Histopathological analysis of liver tissue to look for signs of necrosis, inflammation, and other cellular damage.
-
Gene expression analysis of liver tissue to assess off-target effects.
-
A successful modification strategy should result in a statistically significant reduction in ALT/AST levels and an improved histopathological profile compared to the parent ASO at an equivalent dose.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of different LNA ASO modifications on hepatotoxicity.
Table 1: Comparison of LNA and 2'-O-Methoxyethyl (MOE) Modified ASOs on Hepatotoxicity in Mice
| ASO Design | Target | Dose (µmol/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| 4-10-4 MOE | TRADD | 4.5 | Within normal range | Within normal range |
| 2-14-2 LNA | TRADD | 4.5 | >100-fold increase | >100-fold increase |
| 3-12-3 LNA | TRADD | 4.5 | >10-fold increase | >10-fold increase |
Data adapted from studies demonstrating the increased hepatotoxic potential of LNA modifications compared to MOE modifications.[6]
Table 2: Effect of Nucleobase Modifications on LNA Gapmer-Induced Hepatotoxicity in Mice
| ASO Modification | Dose (mg/kg) | Mean AST (U/L) | Mean ALT (U/L) |
| Unmodified LNA ASO | 20 | ~1500 | ~2500 |
| LNA ASO + 5-hydroxycytosine | 20 | ~200 | ~150 |
| LNA ASO + 8-bromoguanine | 20 | ~300 | ~200 |
| LNA ASO + 2-thiothymine | 20 | ~400 | ~300 |
Data synthesized from studies showing a significant reduction in liver transaminases with nucleobase modifications.[1]
Experimental Protocols
Protocol 1: In Vivo Screening of LNA ASO Hepatotoxicity in Mice
This protocol outlines a streamlined, single-dose screen to rapidly assess the hepatotoxic potential of LNA ASOs.
1. Animal Model:
-
C57BL/6J mice, male, 8-10 weeks old.
2. ASO Formulation and Administration:
-
Dissolve ASOs in sterile, pyrogen-free saline.
-
Administer a single intravenous (IV) injection at a dose of 15 mg/kg.
3. Experimental Groups (n=5 per group):
-
Saline control
-
Unmodified (parent) LNA-G ASO
-
Modified LNA-G ASO(s)
-
Control ASO (non-targeting sequence)
4. Study Duration and Sample Collection:
-
Duration: 3 days.
-
On day 3 post-injection, collect blood via cardiac puncture for plasma separation.
-
Euthanize mice and collect the liver.
5. Endpoint Analysis:
-
Plasma Transaminases: Measure ALT and AST levels using a clinical chemistry analyzer.
-
Liver Weight: Weigh the entire liver and calculate the liver-to-body weight ratio.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for hepatocellular necrosis, inflammation, and other abnormalities.
Protocol 2: In Vitro Assessment of Hybridization-Dependent Toxicity
This in vitro assay can predict the potential for RNase H1-dependent off-target toxicity.
1. Cell Line:
-
Mouse 3T3 fibroblasts or other suitable cell lines.
2. ASO Transfection:
-
Plate cells in 96-well plates.
-
Transfect cells with LNA ASOs at a concentration of 50 nM using a suitable transfection reagent.
3. Experimental Groups:
-
Untreated cells
-
Transfection reagent only control
-
Well-tolerated control LNA ASO
-
Hepatotoxic control LNA ASO
-
Test LNA ASOs
4. Endpoint Analysis (24 hours post-transfection):
-
Apoptosis Assay: Measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit. An increase in caspase activity is indicative of apoptosis and potential toxicity.
-
(Optional) RNase H1 Knockdown: To confirm the toxicity is RNase H1-dependent, pre-transfect cells with an siRNA targeting RNase H1 24 hours prior to ASO transfection. A reduction in ASO-induced apoptosis following RNase H1 knockdown would confirm the mechanism.[7]
Visualized Pathways and Workflows
Caption: Mechanisms of LNA-G ASO-induced hepatotoxicity.
Caption: Workflow for mitigating LNA-G ASO toxicity.
Caption: p53-mediated apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lna-G Probes For Enhanced Fish Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize hybridization conditions for Locked Nucleic Acid (LNA)-G probes in Fluorescence In Situ Hybridization (FISH) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during LNA-FISH procedures in a question-and-answer format, offering specific solutions to enhance experimental outcomes.
1. Issue: Weak or No Fluorescent Signal
Possible Cause & Solution:
-
Suboptimal Probe Design: LNA probes that are too short may lack specificity, while overly long probes can have reduced cell permeability.[1][2]
-
Insufficient Permeabilization: Inadequate permeabilization can prevent the probe from accessing the target nucleic acids.[6]
-
Recommendation: Optimize permeabilization conditions by adjusting the concentration and incubation time of agents like proteinase K or Triton X-100. For example, treating with 3 µg/ml of proteinase K can be effective.[7]
-
-
Inadequate Denaturation: Incomplete denaturation of the target nucleic acid can hinder probe binding.[6]
-
Recommendation: Ensure complete denaturation by using heat or appropriate chemical treatments. For instance, denaturing the probe mix at 95°C for 5 minutes before hybridization is a common practice.[1]
-
-
Low Probe Concentration: Insufficient probe concentration can lead to a weak signal.
-
Recommendation: Increase the probe concentration. A final concentration of 20 pmol of the specific LNA probe is a good starting point.[4]
-
2. Issue: High Background or Non-Specific Binding
Possible Cause & Solution:
-
Excessive Probe Concentration: While a higher concentration can boost the signal, it may also increase non-specific binding.
-
Recommendation: Titrate the probe concentration to find the optimal balance between signal strength and background noise.
-
-
Inadequate Blocking: Failure to block non-specific binding sites can result in high background.
-
Recommendation: Use blocking agents like Denhardt's solution, yeast tRNA, and sheared salmon sperm DNA in the hybridization buffer.[4]
-
-
Suboptimal Hybridization Stringency: Low stringency conditions can lead to off-target probe binding.
-
Recommendation: Increase hybridization stringency by adjusting the formamide concentration or the hybridization temperature. LNA probes can tolerate higher stringency conditions, including formamide concentrations up to 70%.[1]
-
-
Insufficient Post-Hybridization Washes: Inadequate washing will not effectively remove non-specifically bound probes.
3. Issue: Uneven or Patchy Signal
Possible Cause & Solution:
-
Non-uniform Probe Distribution: Uneven application of the hybridization solution can lead to patchy signals.[6]
-
Recommendation: Ensure the probe is thoroughly mixed into the hybridization buffer and evenly distributed over the sample.
-
-
Presence of Air Bubbles: Air bubbles trapped under the coverslip can interfere with hybridization.
-
Recommendation: Carefully apply the coverslip to avoid trapping air bubbles.
-
-
Inconsistent Sample Preparation: Variations in fixation or permeabilization across the sample can result in an uneven signal.[6]
-
Recommendation: Ensure consistent and uniform sample preparation.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using LNA probes over traditional DNA probes in FISH?
LNA probes offer several advantages over conventional DNA probes, including:
-
Higher Binding Affinity: LNA modifications increase the thermal stability of the probe-target duplex, leading to a higher melting temperature (Tm).[1][9] This allows for more stringent hybridization and wash conditions, resulting in higher specificity.
-
Increased Sensitivity: The enhanced binding affinity of LNA probes often leads to a stronger signal, allowing for the detection of low-abundance targets.[1][10]
-
Shorter Probe Length: Due to their high affinity, LNA probes can be designed to be shorter than DNA probes, which can improve cell permeability and target accessibility.[1]
-
Improved Mismatch Discrimination: LNA probes exhibit excellent discrimination between perfectly matched and mismatched target sequences.[9]
Q2: How does formamide concentration affect LNA probe hybridization?
Formamide is a denaturant that lowers the melting temperature of nucleic acid duplexes.[4] For LNA probes, adjusting the formamide concentration is a key parameter for optimizing stringency. LNA-RNA hybrids are more stable than DNA-RNA hybrids, allowing for the use of higher formamide concentrations (e.g., 50-70%) to reduce non-specific binding without significantly compromising the specific signal.[1][10] However, the optimal formamide concentration can be target-dependent, and in some cases, lower concentrations (e.g., 15%) may yield stronger signals with less background.[11]
Q3: What is the recommended hybridization temperature for LNA probes?
The optimal hybridization temperature depends on the Tm of the specific LNA probe. A general guideline is to set the hybridization temperature approximately 30°C below the predicted Tm for RNA annealing.[4] For example, a hybridization temperature of around 60-62°C has been shown to be effective for some LNA probes.[4][7][12][13]
Q4: What are the key components of an LNA-FISH hybridization buffer?
A typical LNA-FISH hybridization buffer includes:
-
Denaturant: Formamide (typically 50%) or alternatives like urea.[4][12][13]
-
Volume-Excluding Polymer: Dextran sulfate (e.g., 10%) to concentrate the probe and increase the hybridization rate.[4]
-
Blocking Agents: Denhardt's solution, yeast tRNA, and sheared salmon sperm DNA to reduce non-specific binding.[4]
-
Salt Solution: Sodium citrate (SSC) to maintain ionic strength.[4]
-
Buffering Agent: Sodium phosphate to maintain pH.[4]
Q5: Can I multiplex with LNA-FISH probes?
Yes, LNA probes are well-suited for multiplexing due to their high specificity and the ability to design probes with distinct melting temperatures.[3] By using different fluorophores for each LNA probe targeting a different nucleic acid sequence, simultaneous detection of multiple targets is possible.
Quantitative Data Summary
Table 1: Recommended LNA Probe Design Parameters
| Parameter | Recommended Value | Reference(s) |
| Length | 20-25 nucleotides | [3] |
| GC Content | 30-60% | [3][5] |
| Melting Temperature (Tm) | ~75-90°C | [3][4] |
| LNA Content | Avoid > 4 consecutive LNAs | [3][5] |
| Sequence | Avoid > 3 consecutive Gs or Cs | [3][5] |
Table 2: Typical LNA-FISH Hybridization & Wash Conditions
| Step | Component/Parameter | Typical Value/Range | Reference(s) |
| Hybridization | Formamide | 50% (can range from 15-70%) | [1][4][7][11] |
| Dextran Sulfate | 10% | [4] | |
| SSC | 2X | [4] | |
| Temperature | 60-65°C | [4][7][12][13] | |
| Duration | 60-90 minutes | [4][7] | |
| Post-Hybridization Wash | Stringency Wash Buffer | 0.4X SSC | [8] |
| Stringency Wash Temp. | 72°C | [8] | |
| Low Stringency Wash | 2X SSC / 0.05% Tween-20 | [8] | |
| Low Stringency Temp. | Room Temperature | [8] |
Experimental Protocols
Protocol 1: General LNA-FISH Protocol for Cultured Cells
-
Cell Preparation: Grow cells on coverslips. Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Treat with 3 µg/ml proteinase K.
-
Pre-hybridization: Wash with 2X SSC.
-
Hybridization:
-
Prepare hybridization buffer: 50% formamide, 10% dextran sulfate, 2X SSC, and blocking agents.[4]
-
Add LNA probe to a final concentration of 20 pmol.[4]
-
Denature the probe mix at 95°C for 5 minutes.
-
Apply the hybridization mix to the cells, cover with a coverslip, and incubate at 60°C for 90 minutes in a humidified chamber.[4][7]
-
-
Post-Hybridization Washes:
-
Counterstaining & Mounting: Counterstain with DAPI and mount the coverslip.
Visualizations
Caption: A flowchart illustrating the key steps in an LNA-FISH experiment.
Caption: A decision tree for troubleshooting common LNA-FISH issues.
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Custom LNA Fish Probes [qiagen.com]
- 4. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design options [qiagen.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. LNA flow-FISH: a flow cytometry-fluorescence in situ hybridization method to detect messenger RNA using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 9. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LNA probes substantially improve the detection of bacterial endosymbionts in whole mount of insects by fluorescent in-situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2013046033A1 - Hybridization compositions and methods using formamide - Google Patents [patents.google.com]
- 12. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 13. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of DMT-LNA-G Phosphoramidite by ³¹P NMR
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using ³¹P Nuclear Magnetic Resonance (NMR) for the quality control of DMT-LNA-G phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical shift for this compound in a ³¹P NMR spectrum?
The main signal for phosphoramidites, including DMT-LNA-G, typically resonates in the region of 140 ppm to 155 ppm.[1] Each specific phosphoramidite will have a unique chemical shift within this range, making ³¹P NMR an ideal method for rapid compound identification.[1]
Q2: Why do I observe two distinct peaks for my main phosphoramidite signal?
The phosphorus (III) center in a phosphoramidite is chiral.[1][2] This chirality means that the phosphoramidite exists as a mixture of two diastereomers.[1][2] Consequently, the ³¹P NMR spectrum will typically show two separate peaks, representing these two diastereomers.[1][2] In some cases, these signals may overlap and appear as a single peak.[1]
Q3: What are the common impurities I should look for in the ³¹P NMR spectrum?
Common impurities are typically categorized by their phosphorus oxidation state. The main species of interest are unwanted P(III) impurities and various P(V) species.
-
P(III) Impurities: These are non-amidite phosphorus (III) compounds and typically appear in the chemical shift range of approximately 100 to 169 ppm, excluding the main phosphoramidite peaks around 150 ppm.[2]
-
P(V) Impurities: These species are often the result of hydrolysis or oxidation of the phosphoramidite. They resonate in a broad region from approximately -25 to 99 ppm.[2] This region is characteristic of different unwanted hydrolyzation products.[1]
Q4: What does the presence of signals in the P(V) region (approx. -25 to 99 ppm) indicate?
Signals in this region indicate the presence of oxidized phosphorus species.[2] These are typically impurities resulting from the degradation of the phosphoramidite, often through hydrolysis or oxidation.[1] The presence of significant P(V) impurities suggests that the phosphoramidite may be of poor quality or has been improperly handled or stored, which can negatively impact oligonucleotide synthesis.
Q5: My purity calculation based on peak integration is below the specification (e.g., <98%). What could be the cause?
Low purity can be attributed to several factors:
-
Degradation: The phosphoramidite may have degraded due to exposure to moisture or air, leading to an increase in P(V) impurities.[1][2]
-
Synthesis Byproducts: The presence of other P(III) impurities from the manufacturing process that were not adequately removed.
-
Improper Sample Preparation: Contamination or degradation during sample preparation can also lead to lower purity readings.
-
Incorrect NMR Parameters: Suboptimal acquisition parameters can lead to inaccurate integration and quantification.
It is crucial to control for these factors to ensure the integrity of the final oligonucleotide product, as even trace amounts of impurities can impact its efficacy and integrity.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your ³¹P NMR analysis.
Issue 1: Broad or distorted peaks for the main phosphoramidite signal.
-
Possible Cause: Poor shimming of the NMR spectrometer.
-
Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.
-
Possible Cause: Sample viscosity or insolubility.
-
Solution: Ensure the phosphoramidite is fully dissolved in the deuterated solvent. Gentle warming or vortexing may assist dissolution. Use an appropriate solvent, such as deuterated chloroform (CDCl₃) with triethylamine (TEA).[2]
Issue 2: Low signal-to-noise ratio.
-
Possible Cause: Insufficient sample concentration.
-
Solution: Prepare the sample at an adequate concentration. A concentration of approximately 0.3 g/mL has been used effectively.[2]
-
Possible Cause: Insufficient number of scans.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. For example, 1024 scans have been used in published protocols.[2]
Issue 3: Inconsistent chemical shifts between different samples of the same material.
-
Possible Cause: Inconsistent referencing.
-
Solution: Use an external standard for referencing. 85% H₃PO₄ is the standard external reference for ³¹P NMR, set to 0.00 ppm.[3] A system suitability solution, such as 5% H₃PO₄ in D₂O, can be used to verify the chemical shift.[2]
-
Possible Cause: Differences in sample matrix (e.g., solvent, pH).
-
Solution: Maintain a consistent sample preparation protocol for all samples, including the solvent and any additives like triethylamine.
Data Summary
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphoramidites and Impurities
| Species | Chemical Shift Range (ppm) |
| This compound (P(III)) | ~140 to 155 [1] |
| Other P(III) Impurities | ~100 to 169 (excluding main peaks)[2] |
| P(V) Impurities (Oxidation/Hydrolysis Products) | ~-25 to 99[2] |
Table 2: Example Purity Specifications for Phosphoramidites by ³¹P NMR
| Parameter | Specification |
| Purity (Main P(III) species) | ≥ 98% [4] |
| Total P(III) Impurities | ≤ 0.5%[4] |
| Total P(V) Impurities | < 1.0%[2] |
Note: Specifications can vary by manufacturer and application. Always refer to the certificate of analysis for your specific lot.
Experimental Protocol
This section provides a general protocol for the quality control of this compound using ³¹P NMR.
1. Sample Preparation
-
Weigh approximately 0.3 g of the this compound sample.
-
Dissolve the sample in 1 mL of deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine (TEA).[2] The TEA is added to prevent degradation of the acid-sensitive phosphoramidite.
-
Vortex the sample until the phosphoramidite is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup
-
Use a spectrometer equipped for ³¹P NMR analysis.
-
Tune and match the probe for the ³¹P frequency.
-
Shim the magnetic field on your sample to achieve good resolution.
3. Acquisition Parameters
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) to obtain singlets for each phosphorus signal.[2]
-
Spectral Width (SW): Set to approximately 300 ppm to cover the full range of expected signals.[2]
-
Transmitter Offset (O1): Center the spectral window around 100 ppm.[2]
-
Acquisition Time (AQ): Set to at least 1.5 seconds.[2]
-
Relaxation Delay (D1): Use a relaxation delay of at least 2.0 seconds to ensure quantitative results.[2]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[2]
-
Temperature: Maintain a constant temperature, for example, 25 °C.[5]
4. Data Processing and Analysis
-
Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio if necessary.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Reference the spectrum. If an external standard was not used, the main phosphoramidite peaks can be referenced to their expected chemical shift.
-
Integrate all peaks in the spectrum, from approximately -25 ppm to 170 ppm.
-
Calculate the purity by dividing the integral of the main phosphoramidite peaks by the sum of all integrals and multiplying by 100.
Visualizations
Caption: Quality control decision workflow for this compound.
Caption: Experimental workflow for ³¹P NMR analysis.
References
Minimizing phosphoramidite impurities in LNA oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phosphoramidite impurities during Locked Nucleic Acid (LNA) oligonucleotide synthesis.
Troubleshooting Guides
Issue: Low Coupling Efficiency Resulting in High Levels of N-1 Impurities
Low coupling efficiency is a primary source of n-1 deletions, which can be difficult to remove during purification. If you are observing significant n-1 impurity peaks in your analysis (e.g., by LC-MS or CGE), follow this troubleshooting guide.
Q: My analysis shows a high percentage of n-1 impurities. What are the most likely causes and how can I address them?
A: High levels of n-1 impurities are typically due to incomplete coupling of the LNA phosphoramidite to the growing oligonucleotide chain. The unique, sterically hindered structure of LNA monomers necessitates optimized synthesis conditions compared to standard DNA or RNA synthesis.[1] Follow the steps below to diagnose and resolve the issue.
Step 1: Verify Reagent and Solvent Quality
The first and most critical step is to ensure the integrity of all chemical components. Phosphoramidite chemistry is highly sensitive to moisture and degradation byproducts.
-
Phosphoramidites: Ensure LNA phosphoramidites are fresh and have been stored under strict anhydrous and inert conditions. Degraded phosphoramidites are a common cause of poor coupling.
-
Solvents: Use anhydrous acetonitrile (ACN) with a water content below 30 ppm, ideally below 10 ppm.[2] Moisture in the ACN will react with the activated phosphoramidite, preventing it from coupling to the 5'-hydroxyl group of the growing chain.
-
Activator: Use a fresh, high-purity activator solution. Activators can degrade over time, leading to incomplete activation of the phosphoramidite.
Step 2: Optimize Coupling Time
LNA phosphoramidites are more sterically hindered than their DNA counterparts and require a longer coupling time to react completely.[1]
-
Action: Increase the coupling time for LNA monomers. Standard DNA coupling times of 30-60 seconds are often insufficient.
-
Recommendation: For LNA phosphoramidites, recommended coupling times are typically in the range of 180 to 250 seconds, depending on the synthesizer.[1]
| Coupling Time | Expected Coupling Efficiency for LNA Monomers | Notes |
| 60 seconds | Substantially Reduced | Generally insufficient for sterically hindered LNA monomers. |
| 180 seconds | Improved | Recommended starting point for many synthesizers (e.g., ABI).[1] |
| 250 seconds | Optimized | Often recommended for synthesizers like the Expedite platform.[1] |
| > 250 seconds | Potentially >99% | May be necessary for particularly challenging sequences to maximize yield. |
Step 3: Evaluate Activator Choice
While several activators can be used, their acidity and reactivity can impact the synthesis of long or modified oligonucleotides.
-
Common Activators: 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are commonly used.[3][4]
-
Consideration for LNA: For long LNA-containing oligos, a less acidic activator like DCI (pKa 5.2) can be advantageous to minimize side reactions like depurination, which can occur with more acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3).[2][5]
| Activator | pKa | Key Characteristics |
| 1H-Tetrazole | 4.89 | Traditional activator, but has low solubility and is less efficient for sterically hindered monomers.[5] |
| ETT | 4.3 | More acidic and efficient than tetrazole, good for hindered monomers.[2][5] |
| BTT | 4.1 | Strongly acidic and highly efficient for RNA and other modified amidites.[2][5] |
| DCI | 5.2 | Less acidic than tetrazoles, reducing the risk of depurination. It is a strong activator due to its nucleophilicity.[2] |
Step 4: Ensure Efficient Capping
Inefficient capping of unreacted 5'-hydroxyl groups after a failed coupling step will allow these chains to be extended in subsequent cycles, leading to deletion impurities that are difficult to separate from the full-length product.
-
Action: Ensure your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous. Check that the synthesizer is delivering a sufficient volume for a sufficient duration to cap all unreacted sites.[4][6]
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting high N-1 impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of phosphoramidite-related impurities in LNA oligonucleotide synthesis?
A: The most common impurities include:
-
N-1 (Deletion) Sequences: The most prevalent impurity, resulting from incomplete coupling at one of the synthesis cycles.[]
-
Truncated Sequences: Short sequences that are successfully capped after a coupling failure.
-
N+1 (Addition) Sequences: Less common, but can arise from issues like the addition of a phosphoramidite dimer, particularly with dG phosphoramidites.[2][6]
-
Phosphonate Adducts: Hydrolysis of the phosphoramidite to a phosphonate can occur in the presence of water, leading to inactive monomers.[2]
-
Side-Reaction Products: Depurination (loss of A or G bases) can be caused by prolonged exposure to the acidic deblocking solution.[2] Additionally, side reactions during deprotection, such as N3-cyanoethylation of thymidine, can create adducts with a +53 Da mass difference.[2][]
Q2: How does the quality of the LNA phosphoramidite starting material affect the final oligonucleotide product?
A: The quality of the starting material is paramount. Even small amounts of reactive impurities in the phosphoramidite monomer can be incorporated into the oligonucleotide during synthesis. Because synthesis is a repetitive process, these impurities can accumulate, leading to a significant percentage of impure final product that can be difficult or impossible to separate.[8]
Q3: Why is a longer oxidation time sometimes required for LNA synthesis?
A: The phosphite triester formed after the coupling of an LNA monomer can be slower to oxidize to the stable phosphate triester compared to a standard DNA phosphite. Using a standard oxidation time may be insufficient, leading to undesired side reactions in subsequent steps. An extended oxidation time (e.g., 45 seconds) is often recommended to ensure this conversion is complete.[1]
Q4: Can I use the same deprotection methods for LNA-containing oligonucleotides as for standard DNA?
A: Generally, standard deprotection protocols can be used. However, it is advisable to avoid using methylamine for deprotection if your sequence contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification on the cytosine base.[1]
Q5: What analytical techniques are best for identifying and quantifying impurities in LNA oligonucleotide samples?
A: A combination of techniques is often employed for comprehensive analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by providing accurate mass information, which allows for the characterization of deletions, additions, and other modifications.[9]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Pair Reversed-Phase (IP-RP) HPLC are excellent for separating the full-length product from closely related impurities.[10]
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation based on size and charge, making it effective for quantifying the purity of the main product and resolving short-failure sequences.
Experimental Protocols
Protocol 1: General Method for LC-MS Analysis of LNA Oligonucleotides and Impurities
This protocol provides a general method for the analysis of LNA-containing oligonucleotides using Ion-Pair Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (IP-RP LC-MS).
1. Sample Preparation: a. Reconstitute the lyophilized LNA oligonucleotide in nuclease-free water to a stock concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 50-100 µg/mL in the initial mobile phase A.
2. LC-MS System and Conditions:
- LC System: A high-performance liquid chromatography system.
- MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: A column suitable for oligonucleotide analysis, such as an Agilent PLRP-S or Waters ACQUITY Premier Oligonucleotide BEH C18.
- Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in nuclease-free water.
- Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Methanol/Water.
- Column Temperature: 50-60 °C.
- Flow Rate: 0.2-0.4 mL/min.
- Gradient: A shallow gradient from ~20% to 50% Mobile Phase B over 20-30 minutes.
- Injection Volume: 5-10 µL.
- MS Conditions:
- Mode: Negative Ion Electrospray Ionization (ESI-).
- Mass Range: 600-2500 m/z.
- Source Conditions: Optimize capillary temperature, gas flow, and voltages for oligonucleotide analysis.
3. Data Analysis: a. Acquire the total ion chromatogram (TIC). b. Identify the main peak corresponding to the full-length product (FLP). c. Deconvolute the mass spectrum of the main peak to confirm the intact mass of the LNA oligonucleotide. d. Analyze smaller peaks in the chromatogram by deconvoluting their respective mass spectra to identify impurities such as n-1, n+1, and other adducts.
Protocol 2: Optimizing LNA Phosphoramidite Coupling Time
This protocol describes a method to determine the optimal coupling time for a specific LNA phosphoramidite on an automated DNA/RNA synthesizer.
1. Synthesizer Setup: a. Install fresh, anhydrous ACN, activator (e.g., 0.25 M DCI), and other synthesis reagents. b. Dissolve the LNA phosphoramidite in anhydrous ACN to the recommended concentration (e.g., 0.1 M).
2. Synthesis Design: a. Design a short, simple test sequence, such as a 5-mer, that includes the LNA base of interest (e.g., 5'-T-T-LNA(A)-T-T-3'). b. Program the synthesizer to run multiple parallel syntheses of this sequence, varying only the coupling time for the LNA monomer. c. Use a range of coupling times, for example: 60s, 120s, 180s, 240s, and 300s. Keep all other synthesis parameters (deblocking, capping, oxidation times) constant and at recommended values.
3. Synthesis and Analysis: a. Run the synthesis protocols. b. Monitor the trityl cation release after each coupling step. A consistent and strong colorimetric signal indicates high coupling efficiency. A drop in signal after the LNA coupling step suggests inefficiency.[3] c. After synthesis, deprotect and cleave the oligonucleotides from the solid support. d. Analyze the crude product from each synthesis by LC-MS (using Protocol 1) or CGE.
4. Evaluation: a. For each synthesis, calculate the percentage of full-length product versus n-1 impurity. b. Plot the percentage of full-length product against the coupling time. c. The optimal coupling time is the shortest time that yields the highest percentage of full-length product without significant further improvement at longer times.
Visualizations
Standard Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Classification of Phosphoramidite Impurities
Caption: Classification of phosphoramidite impurities based on reactivity.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. benchchem.com [benchchem.com]
- 8. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
Validation & Comparative
LNA-G vs. 2'-O-Methyl-G Modified Oligonucleotides: A Comparative Guide for RNA Targeting
For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount to the success of RNA-targeting oligonucleotides. Among the plethora of available modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) are two of the most prevalent and well-characterized. This guide provides an objective, data-driven comparison of LNA-G and 2'-O-Methyl-G modified oligonucleotides to inform the rational design of potent and safe RNA-targeting therapeutics.
This document delves into the key performance characteristics of these two critical modifications, including their impact on binding affinity, nuclease resistance, and both in vitro and in vivo efficacy. A significant consideration in the comparison is the observed toxicity profile, particularly hepatotoxicity, associated with LNA-containing oligonucleotides. Detailed experimental protocols for the evaluation of these parameters are also provided to facilitate reproducible research.
At a Glance: Key Performance Indicators
The choice between LNA-G and 2'-O-Methyl-G modifications for RNA targeting involves a trade-off between binding affinity, potency, and potential toxicity. While LNA modifications generally offer superior binding affinity and, in some cases, higher potency, these benefits can be offset by a greater risk of hepatotoxicity.[1][2] In contrast, 2'-O-Methyl modifications provide a more moderate enhancement of binding affinity but are associated with a more favorable safety profile.[1][2]
Quantitative Performance Comparison
The following tables summarize the key quantitative differences between LNA and 2'-O-Methyl modified oligonucleotides based on published experimental data.
Table 1: Binding Affinity (Melting Temperature, Tm)
| Modification | ΔTm per Modification (°C) | Key Insights |
| LNA | +1.5 to +8 | LNA significantly increases the thermal stability of the oligonucleotide:RNA duplex, indicating very strong binding.[2][3] The exact increase can depend on the position and number of LNA modifications.[3] |
| 2'-O-Methyl | +0.9 to +1.7 | 2'-O-Methyl provides a moderate increase in duplex stability.[2] |
Table 2: Nuclease Resistance
| Modification | Half-life (t1/2) in Human Serum | Key Insights |
| LNA (chimeric) | ~15 hours | Chimeric LNA/DNA oligonucleotides demonstrate high stability against nuclease degradation.[3] |
| 2'-O-Methyl (gapmer) | ~12 hours | 2'-O-Methyl modified oligonucleotides also offer substantial protection against nucleases.[3] |
| Unmodified DNA | ~1.5 hours | Unmodified DNA is rapidly degraded by nucleases.[3] |
Table 3: In Vitro Efficacy (IC50)
| Modification | Target | IC50 (nM) | Key Insights | |---|---|---| | LNA gapmer | Vanilloid Receptor 1 (VR1) | 0.4 | LNA gapmers can be highly potent in cell culture, showing significantly lower IC50 values compared to other modifications.[4] | | 2'-O-Methyl gapmer | Vanilloid Receptor 1 (VR1) | ~220 | 2'-O-Methyl gapmers can be less potent in vitro compared to LNA gapmers for the same target.[4] | | Phosphorothioate | Vanilloid Receptor 1 (VR1) | ~70 | Phosphorothioate modification alone provides moderate potency.[4] |
Table 4: In Vivo Efficacy (Target mRNA Reduction in Mouse Liver)
| Modification | Target | Dose (µmol/kg) | % mRNA Reduction | Key Insights |
| LNA ASO | TRADD | 4.5 | ~80% (variable efficacy) | LNA ASOs can achieve significant target knockdown in vivo, with potency up to 5-fold higher than corresponding 2'-MOE ASOs in some cases. However, efficacy can be variable.[1] |
| 2'-MOE ASO | TRADD | 4.5 | 77% | 2'-MOE (a related 2'-alkoxy modification with similar properties to 2'-O-Methyl) ASOs demonstrate robust and dose-dependent target reduction in vivo.[1] |
| LNA ASO | ApoB | 0.4 | ~50% | LNA ASOs can show high potency at lower doses.[1] |
| 2'-MOE ASO | ApoB | 0.4 | 24% | 2'-MOE ASOs may require higher doses to achieve the same level of knockdown as potent LNA ASOs.[1] |
Table 5: Hepatotoxicity in Mice
| Modification | Observation | Key Insights |
| LNA ASOs | Profound hepatotoxicity observed (elevated serum transaminases, increased liver weights).[1] | LNA-containing oligonucleotides have been associated with a significant risk of liver toxicity, independent of the target sequence.[1] |
| 2'-MOE ASOs | No evidence of toxicity.[1] | 2'-MOE modified oligonucleotides have a well-established favorable safety profile in preclinical and clinical studies.[2] |
Visualizing the Landscape
To better understand the concepts discussed, the following diagrams illustrate the molecular structures of the modifications, a typical experimental workflow, and the general mechanism of action for antisense oligonucleotides.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
LNA Probes Supersede Standard DNA Probes for Enhanced In Situ Hybridization Sensitivity
A detailed comparison for researchers, scientists, and drug development professionals.
In the realm of molecular detection, in situ hybridization (ISH) stands as a powerful technique for visualizing nucleic acid sequences within their cellular and tissue context. The choice of probe is a critical determinant of experimental success, directly impacting sensitivity and specificity. This guide provides an objective comparison of Locked Nucleic Acid (LNA) modified probes against standard DNA probes for ISH applications, supported by experimental data, to inform probe selection for researchers striving for more robust and reliable results.
Enhanced Binding Affinity and Thermal Stability with LNA Probes
Locked Nucleic Acid is an RNA nucleotide analogue containing a methylene bridge that locks the ribose ring into a conformation ideal for binding.[1][2] This structural modification confers superior hybridization properties to LNA probes compared to their standard DNA counterparts.[1][3] The primary advantage of incorporating LNAs into oligonucleotide probes is the significant increase in thermal stability of the probe-target duplex.[4][5][6] This enhanced stability allows for the use of shorter probes while maintaining a high melting temperature (Tm), which is crucial for detecting small targets like microRNAs or for discriminating between closely related sequences.[1][7]
Experimental evidence consistently demonstrates that LNA-modified probes exhibit a higher binding affinity for their complementary RNA or DNA targets.[4][8] This increased affinity translates to stronger and more stable hybridization, even under stringent washing conditions, ultimately leading to improved signal intensity and a better signal-to-noise ratio.[4][8]
Superior Performance in In Situ Hybridization: A Quantitative Look
Studies comparing LNA-modified probes with conventional DNA probes for RNA-FISH have shown a dramatic improvement in signal intensity. For instance, one study demonstrated that LNA-based probes detected specific RNAs in fixed yeast cells with far greater efficiency than DNA probes of the same sequence.[4] In another example, substituting just a few DNA bases with LNA bases in a probe targeting E. coli rRNA resulted in a 22-fold increase in fluorescence intensity.[8] This enhancement is attributed to the increased probe affinity for the target sequence.[8]
The superior thermal stability of LNA-RNA hybrids is also a key factor. While signals from DNA probes can be lost with increasing hybridization stringency (e.g., higher formamide concentrations), LNA probes continue to produce robust signals under the same conditions.[4] This allows for more stringent washing steps, which are critical for reducing background noise and improving the specificity of the assay.
Quantitative Comparison of LNA vs. DNA Probes
| Parameter | Standard DNA Probes | LNA-Modified Probes | Key Advantages of LNA Probes |
| Binding Affinity | Lower | Significantly Higher[3][4][8] | Enables detection of low-abundance targets.[7] |
| Thermal Stability (Tm) | Lower | Higher (ΔTm of +2-6 °C per LNA modification)[5] | Allows for shorter probe designs and use of more stringent hybridization and wash conditions.[1][4] |
| Signal Intensity | Weaker | Dramatically Increased[4][8] | Brighter signals for easier detection and quantification. |
| Signal-to-Noise Ratio | Lower | Higher[4][7] | Cleaner results with less background interference. |
| Probe Length | Longer (typically 200-1000 nt for high sensitivity)[1] | Shorter (typically 20-25 nt)[1][9] | Better cell permeability and target accessibility, especially for short targets.[4] |
| Specificity | Good | Excellent[1][8] | Capable of discriminating single-nucleotide mismatches.[1] |
| Hybridization Time | Longer | Shorter (often less than 1 hour)[3][9] | Faster experimental workflows. |
Experimental Protocols: A General Overview
While specific protocols may vary depending on the target, tissue, and detection method, the following provides a general outline of the key steps in an LNA-based in situ hybridization experiment.
Probe Design and Synthesis
Successful LNA ISH begins with careful probe design. Probes are typically 20-25 nucleotides in length with a GC content between 30-60%.[9] It is recommended to avoid stretches of more than four consecutive LNA bases and to check for self-complementarity.[5][9] LNA probes can be commercially synthesized and are often labeled with haptens like digoxigenin (DIG) or biotin, or directly with fluorophores.[10][11]
Sample Preparation and Hybridization
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissues or fixed cells are deparaffinized and rehydrated.[1][10]
-
Permeabilization: Treatment with proteinase K is often necessary to allow for probe penetration.[1]
-
Hybridization: The LNA probe, diluted in a hybridization buffer, is applied to the sample. Hybridization is typically carried out at a temperature 20-25°C below the calculated probe:RNA duplex melting temperature.[1] Due to the high affinity of LNA probes, hybridization times can be significantly shorter than with DNA probes.[9]
-
Stringent Washes: Post-hybridization washes are performed at elevated temperatures and low salt concentrations to remove non-specifically bound probes.[1]
-
Detection: If using hapten-labeled probes, an enzymatic detection step with an antibody conjugate (e.g., anti-DIG-AP) followed by a chromogenic substrate is performed.[10] For fluorescently labeled probes, the signal can be directly visualized after washing.
Visualizing the Advantage: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams visualize the in situ hybridization workflow and the structural difference between LNA and standard DNA.
Caption: Structural comparison of a standard DNA nucleotide and a Locked Nucleic Acid (LNA) nucleotide.
Caption: Generalized experimental workflow for in situ hybridization (ISH).
Conclusion
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabion.com [metabion.com]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive Alternative for MicroRNA In Situ Hybridizations Using Probes of 2′-O-Methyl RNA + LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Custom LNA Fish Probes [qiagen.com]
- 10. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
LNA-G Oligonucleotides Demonstrate Superior Binding Affinity in Surface Plasmon Resonance Analysis
A comprehensive comparison of Locked Nucleic Acid (LNA)-G modified oligonucleotides against standard DNA oligonucleotides using Surface Plasmon Resonance (SPR) confirms the significantly higher binding affinity of LNA-G constructs. This enhanced affinity, characterized by slower dissociation rates, makes LNA-G a powerful tool for researchers, scientists, and drug development professionals engaged in the development of antisense therapies and other applications requiring high-affinity nucleic acid binding.
Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is "locked" in an ideal A-form geometry for Watson-Crick base pairing.[1] This conformational rigidity pre-organizes the oligonucleotide backbone for hybridization, leading to a substantial increase in binding affinity (thermal stability) towards complementary DNA and RNA targets.[2][3] This guide provides a comparative analysis of LNA-G and DNA oligonucleotide binding affinity validated by kinetic data and outlines a detailed experimental protocol for Surface Plasmon Resonance (SPR) analysis.
Comparative Binding Kinetics: LNA vs. DNA
Kinetic analysis reveals that the enhanced thermal stability of LNA-containing duplexes is primarily due to a significantly slower rate of dissociation (k_off) compared to their DNA counterparts. Stopped-flow kinetic measurements of the formation of DNA-DNA and DNA-LNA octamer duplexes showed that while the association rates (k_on) were similar, the dissociation constants (K_D) for LNA-containing duplexes were substantially lower, indicating a much more stable complex.[3]
| Duplex Type | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Constant (K_D) (nM) | Reference |
| DNA-DNA | 2 x 10⁷ | 10 | [3] |
| DNA-LNA (1 LNA base) | 2 x 10⁷ | 20 | [3] |
| DNA-LNA (2 LNA bases) | 2 x 10⁷ | 2 | [3] |
| DNA-LNA (3 LNA bases) | 2 x 10⁷ | 0.3 | [3] |
Table 1: Comparison of association rates and dissociation constants for DNA-DNA and DNA-LNA duplexes at 25°C. The LNA-containing oligonucleotides show a progressive decrease in their dissociation constants with an increasing number of LNA modifications, signifying a more stable binding.[3]
Experimental Protocol: SPR Analysis of Oligonucleotide Binding Affinity
This protocol provides a general framework for comparing the binding kinetics of LNA-G and DNA-G oligonucleotides using a Surface Plasmon Resonance (SPR) biosensor, such as a Biacore system.
Materials and Reagents
-
Sensor Chip: SA (Streptavidin) chip for biotinylated ligand capture.
-
Ligand: 5'-biotinylated target oligonucleotide (e.g., a DNA or RNA sequence containing the complementary sequence to the analytes).
-
Analytes: LNA-G modified oligonucleotide and a corresponding unmodified DNA oligonucleotide of the same sequence.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Immobilization Buffer: Running buffer.
-
Regeneration Solution: A solution capable of disrupting the oligonucleotide duplex without damaging the immobilized ligand (e.g., a pulse of 50 mM NaOH or a high salt buffer).
-
SPR System: Biacore T200 or similar.
Ligand Immobilization
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Chip Activation: No chemical activation is needed for the SA chip.
-
Ligand Preparation: Dilute the 5'-biotinylated target oligonucleotide in running buffer to a concentration of approximately 100-200 nM.
-
Immobilization: Inject the biotinylated oligonucleotide over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve a target immobilization level of approximately 100-200 Resonance Units (RU). This low density helps to minimize mass transport limitations.
Analyte Binding and Kinetic Analysis
-
Analyte Preparation: Prepare a dilution series of both the LNA-G and DNA-G oligonucleotides in running buffer. A typical concentration range would be from low nanomolar to micromolar, bracketing the expected K_D.
-
Binding Assay (Multi-cycle kinetics):
-
Inject the lowest concentration of the analyte over the sensor surface at a high flow rate (e.g., 30-50 µL/min) for a defined association time (e.g., 120-180 seconds).
-
Allow the dissociation to proceed for a sufficient time to observe a significant decrease in the signal (e.g., 300-600 seconds).
-
Inject the regeneration solution to remove the bound analyte and return to the baseline.
-
Repeat the process for each concentration in the dilution series, from lowest to highest.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and the blank injections.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a or k_on), dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D).
-
Visualizing the Workflow and Concepts
Figure 1: Structural basis for enhanced LNA binding affinity.
Figure 2: Experimental workflow for SPR analysis.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Kinetics of DNA Strand Displacement Systems with Locked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Helix: A Comparative Guide to LNA, PNA, and DNA Probes for Double-Stranded DNA Recognition
For researchers, scientists, and drug development professionals navigating the complex landscape of nucleic acid probes, the choice between Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), and traditional DNA probes for targeting double-stranded DNA (dsDNA) is a critical decision. This guide provides a comprehensive, data-driven comparison of their performance, mechanisms, and experimental considerations to inform probe selection for applications ranging from diagnostics to therapeutic development.
The ability to specifically recognize and bind to a target sequence within a dsDNA helix without prior denaturation is a key objective in molecular biology and drug discovery. While standard DNA probes have long been utilized, the development of nucleic acid analogs like LNA and PNA has revolutionized the field by offering enhanced binding affinity, specificity, and stability. This guide delves into a comparative analysis of these three probe types, supported by experimental data and detailed protocols.
Performance at a Glance: A Quantitative Comparison
The efficacy of a probe is primarily determined by its binding affinity (often measured by melting temperature, Tm) and its ability to discriminate against mismatched sequences. The following tables summarize key quantitative data from comparative studies.
| Probe Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Notable Characteristics |
| LNA | +2 to +8[1] | High thermal stability, excellent mismatch discrimination.[2] |
| PNA | ≥ 1[3] | High binding strength, independent of salt concentration, resistant to enzymatic degradation.[4][5] |
| DNA | Baseline | Standard for comparison, susceptible to nuclease degradation.[3] |
| Probe Chemistry | Target | C50 (nM) for dsDNA Recognition |
| Invader Probes (a type of DNA-based probe) | Mixed-sequence dsDNA | 30-50[6][7] |
| LNA-modified ONs | Mixed-sequence dsDNA | Less efficient than Invader probes[6][7] |
| Fully modified MPγPNAs | Mixed-sequence dsDNA | Less efficient than Invader probes[6][7] |
Mechanisms of dsDNA Recognition: Invading the Duplex
The interaction of these probes with dsDNA is not a simple hybridization event. LNA and PNA probes, in particular, employ sophisticated mechanisms to invade the stable double helix.
DNA Probes: Conventional DNA probes typically require the denaturation of the target dsDNA to allow for hybridization of the probe to its complementary single strand. Some advanced DNA probe designs, like "Invader probes," are duplexes themselves that are energetically activated to facilitate strand invasion.[8][9]
LNA Probes: LNA monomers, when incorporated into a DNA oligonucleotide, lock the ribose ring in a C3'-endo conformation, which is ideal for Watson-Crick base pairing.[1] This pre-organization enhances the probe's affinity for its complement within the dsDNA target. LNA-modified probes can utilize a "toehold invasion" strategy, where a single-stranded LNA-containing overhang initiates binding, followed by displacement of the native DNA strand.[8][9]
PNA Probes: PNA probes possess a neutral N-(2-aminoethyl)glycine backbone, which eliminates the electrostatic repulsion that exists between negatively charged DNA strands.[5][10] This allows PNA to bind to complementary DNA with very high affinity and specificity.[5] PNA probes can recognize dsDNA through several mechanisms, including triplex invasion, duplex invasion, and double duplex invasion.[11] In triplex invasion, one PNA strand binds to the major groove of the dsDNA, while in duplex invasion, the PNA strand displaces one of the DNA strands to form a PNA/DNA duplex.[11][12]
Visualizing the Pathways and Workflows
To better understand the processes involved in dsDNA recognition and the experimental setups used for their comparison, the following diagrams have been generated using Graphviz.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PNA and BNA Probe Comparison [biosyn.com]
- 4. journals.ardascience.com [journals.ardascience.com]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recognition of double-stranded DNA using LNA-modified toehold Invader probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition of double-stranded DNA using LNA-modified toehold Invader probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recognition Mechanisms and Applications of Peptide Nucleic Acids Targeting Double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct, sequence-specific detection of dsDNA based on peptide nucleic acid and graphene oxide without requiring denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA-G Probes Demonstrate Superior Mismatch Discrimination Over Traditional DNA Probes
Researchers and drug development professionals requiring high specificity in nucleic acid detection are increasingly turning to Locked Nucleic Acid (LNA) modified probes. A comprehensive comparison of LNA-G probes and traditional DNA probes reveals that the incorporation of LNA monomers significantly enhances mismatch discrimination, a critical factor in applications such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and in situ hybridization.
Locked Nucleic Acid is an RNA analog where the ribose ring is "locked" by a methylene bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the probe into a helical structure, leading to a substantial increase in binding affinity and thermal stability when hybridized to a complementary DNA or RNA target.[1][2] This enhanced stability allows for the use of shorter probes, which inherently offer better discrimination against mismatched targets.[3][4]
Experimental data consistently shows that LNA-modified probes exhibit a significantly larger melting temperature (Tm) difference (ΔTm) between perfectly matched and mismatched targets compared to their DNA counterparts.[4][5] This heightened sensitivity enables the reliable distinction of sequences differing by just a single nucleotide.
Quantitative Comparison of Mismatch Discrimination
The superior performance of LNA-G probes in mismatch discrimination is evident in the thermodynamic data obtained from melting experiments. The following table summarizes the melting temperatures (Tm) and the difference in Tm (ΔTm) for fully matched and single-base mismatched duplexes for both DNA and LNA probes. A larger ΔTm value indicates better mismatch discrimination.
| Probe Type | Target | Mismatch Type | Tm (°C) of Matched Duplex | Tm (°C) of Mismatched Duplex | ΔTm (°C) | Reference |
| DNA | DNA | A-A | 54.2 | 45.8 | 8.4 | [5] |
| LNA | DNA | A-A | 68.1 | 55.8 | 12.3 | [5] |
| DNA | DNA | G-T | 54.2 | 47.9 | 6.3 | [5] |
| LNA | DNA | G-T | 68.1 | 62.6 | 5.5 | [5] |
| DNA | DNA | T-G | 64.9 | 55.4 | 9.5 | [3] |
| LNA | DNA | T-G | 78.5 | 62.6 | 15.9 | [3] |
Note: The specific Tm values are dependent on the sequence context and experimental conditions.
The data clearly indicates that for most mismatch types, LNA probes provide a significantly larger ΔTm, thereby offering a wider window for discriminating between the intended target and a sequence with a single nucleotide variation.[4] However, it is important to note that the degree of improvement can be sequence and mismatch dependent. For instance, in the case of G-T mismatches, LNA modification of the guanine at or near the mismatch site can sometimes be detrimental to discrimination.[5][6]
Experimental Methodologies
The data presented above is typically generated through UV melting experiments, a standard method for determining the thermal stability of nucleic acid duplexes.
Experimental Protocol: UV Melting Analysis
-
Oligonucleotide Synthesis and Purification: DNA and LNA-modified oligonucleotides are synthesized using standard phosphoramidite chemistry. The probes are purified, typically by HPLC, to ensure high purity.
-
Sample Preparation: Complementary and mismatched target DNA strands are mixed with the DNA or LNA probe in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands.
-
Data Analysis: Melting curves (absorbance vs. temperature) are analyzed to determine the Tm for both the perfectly matched and the mismatched duplexes. The difference between these two Tm values (ΔTm) is calculated to quantify the mismatch discrimination.
Mechanism of Enhanced Discrimination
The enhanced mismatch discrimination of LNA probes can be attributed to a combination of factors. The rigid conformation of the LNA monomers enhances base stacking in a perfectly matched duplex, leading to a significant increase in stability.[5] Conversely, a mismatch introduces a local disruption in the duplex structure, and the conformational rigidity of the LNA accentuates the destabilizing effect of this disruption, resulting in a more pronounced decrease in Tm compared to a flexible DNA probe.
Comparison of ΔTm in DNA and LNA Probes
The signaling pathway for mismatch discrimination highlights the superior performance of LNA-G probes. The workflow for a typical mismatch discrimination experiment is outlined below.
Experimental Workflow for Mismatch Discrimination
References
- 1. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. SNP Detection [qiagen.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
LNA-G Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical hurdle in the development of effective nucleic acid-based therapeutics. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to increase nuclease resistance. This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides, with a focus on LNA-G containing sequences, supported by experimental data and detailed protocols.
The incorporation of LNA nucleotides, which feature a methylene bridge locking the ribose in a C3'-endo conformation, significantly enhances the stability of oligonucleotides against enzymatic degradation. This structural constraint not only increases binding affinity to complementary strands but also provides a steric shield against nuclease attack.
Comparative Nuclease Resistance: A Quantitative Overview
The following table summarizes the half-life of LNA-modified oligonucleotides in human serum compared to other common chemical modifications. This data highlights the substantial improvement in stability conferred by LNA modifications.
| Modification | Half-life in Human Serum (approximate) | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours[1] | Highly susceptible to degradation by both endo- and exonucleases. |
| Phosphorothioate (PS) | ~10 hours[1] | The substitution of a non-bridging oxygen with sulfur in the phosphate backbone provides significant resistance to nuclease cleavage. |
| 2'-O-Methyl (2'-OMe) | ~12 hours (in a gapmer construct)[1] | The methyl group at the 2' position of the ribose offers steric hindrance, protecting against nuclease degradation. |
| LNA/DNA Chimera | ~15 hours [1] | The locked ribose conformation provides exceptional resistance to a broad spectrum of nucleases, leading to a significant increase in oligonucleotide half-life.[1] |
Studies have demonstrated that incorporating as few as three LNA monomers at each end of an oligonucleotide is sufficient to increase its half-life in human serum by approximately 10-fold compared to an unmodified oligonucleotide.[1] While specific quantitative data directly comparing the nuclease resistance of LNA-G to other LNA bases (LNA-A, LNA-T, LNA-C) is limited in the reviewed literature, the general consensus is that all LNA modifications contribute significantly to nuclease resistance. Some research on carba-LNA (a related modification) suggests that the specific base can influence the degree of nuclease stability, with cLNA-(Me)C showing the highest resistance.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing nuclease resistance and the signaling pathway context where nuclease-resistant oligonucleotides are crucial.
References
A Head-to-Head Comparison of LNA and Other High-Affinity Nucleotide Analogs
In the landscape of genetic research and therapeutic development, the demand for high-affinity nucleotide analogs that can effectively and specifically bind to target DNA or RNA sequences is paramount. Locked Nucleic Acid (LNA) has emerged as a prominent player in this field, renowned for its exceptional binding affinity and stability. This guide provides an objective, data-driven comparison of LNA with other leading high-affinity nucleotide analogs, including Bridged Nucleic Acids (BNA), Peptide Nucleic Acids (PNA), and Morpholinos. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal analog for their specific applications.
Performance Comparison: Key Quantitative Data
The performance of high-affinity nucleotide analogs can be evaluated based on several key parameters, including binding affinity (measured by melting temperature, Tm), nuclease resistance, and in vivo efficacy. The following tables summarize the available quantitative and qualitative data for a head-to-head comparison.
Table 1: Binding Affinity (Melting Temperature, Tm)
The melting temperature (Tm) is a critical indicator of the stability of a duplex formed between the nucleotide analog and its complementary target. A higher Tm signifies stronger binding affinity.
| Nucleotide Analog | Change in Tm per Modification (°C) vs. DNA/RNA | Mismatch Discrimination | Key Characteristics |
| LNA (Locked Nucleic Acid) | +2 to +10[1] | Excellent[1] | High affinity and specificity, RNA-like conformation.[1] |
| BNA (Bridged Nucleic Acid) | +5 to +6 (vs. RNA)[2] | Excellent[3] | High target affinity, similar to or higher than LNA.[2] |
| PNA (Peptide Nucleic Acid) | ≥ +1[3] | Excellent[4] | Neutral backbone, hybridization is independent of salt concentration.[3] |
| Morpholino | Not typically measured by Tm¹ | High | Uncharged backbone, high specificity.[5] |
| 2'-O-Methyl RNA | < +1[6] | Good | Moderate increase in affinity. |
¹Morpholinos operate via a steric hindrance mechanism and their binding is not typically characterized by melting temperature in the same way as other analogs.
Table 2: Nuclease Resistance and In Vivo Properties
Nuclease resistance is crucial for the stability and longevity of nucleotide analogs in a biological environment. This table also provides a qualitative overview of their in vivo performance and associated toxicities.
| Nucleotide Analog | Nuclease Resistance | In Vivo Efficacy | Known Toxicities |
| LNA | High[4][7] | Potent antisense activity[7][8] | Hepatotoxicity observed in some cases.[9] |
| BNA | Very High[3] | Potent antisense activity, potentially less toxic than LNA.[9][10][11] | Lower toxicity compared to LNA reported in some studies.[9] |
| PNA | Very High[4] | Effective for antisense and antigene applications, but delivery can be a challenge.[4][5] | High nephrotoxicity reported in some contexts.[3] |
| Morpholino | Very High[12] | Premier knockdown tool in developmental biology, used in approved drugs.[5] | Generally considered to have a favorable safety profile. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of these high-affinity nucleotide analogs. Below are outlines of key experimental protocols.
Thermal Denaturation (Tm) Analysis
This protocol is used to determine the melting temperature of a duplex formed between a nucleotide analog and its complementary DNA or RNA target.
Objective: To measure the Tm as an indicator of binding affinity.
Methodology:
-
Sample Preparation:
-
Synthesize the nucleotide analog oligonucleotide and its complementary DNA or RNA target.
-
Purify the oligonucleotides, typically by HPLC.
-
Prepare solutions of the analog and target strands in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[13]
-
Mix equimolar amounts of the analog and target strands to form the duplex.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.[14]
-
-
Measurement:
-
Place the duplex solution in a quartz cuvette.
-
Monitor the absorbance at 260 nm while gradually increasing the temperature at a controlled rate (e.g., 0.5°C/min or 1°C/min).[13][14]
-
The temperature is ramped from a starting temperature (e.g., 15°C or 20°C) to a final temperature (e.g., 80°C or 90°C).[13][15]
-
-
Data Analysis:
Nuclease Resistance Assay
This protocol assesses the stability of nucleotide analogs in the presence of nucleases.
Objective: To compare the degradation rates of different nucleotide analogs.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the nucleotide analog oligonucleotides.
-
Label the oligonucleotides with a detectable marker (e.g., a fluorescent dye or a radioactive isotope).
-
-
Nuclease Digestion:
-
Incubate the labeled oligonucleotides in a solution containing nucleases (e.g., serum, cell extracts, or specific endo- or exonucleases) at a physiological temperature (e.g., 37°C).[7]
-
Take aliquots of the reaction at various time points.
-
-
Analysis:
-
Stop the nuclease activity in the aliquots (e.g., by adding a chelating agent like EDTA and heating).
-
Separate the intact and degraded oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using the appropriate detection method (e.g., fluorescence imaging or autoradiography).
-
-
Quantification:
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Calculate the half-life (t1/2) of each analog, which is the time required for 50% of the oligonucleotide to be degraded.
-
Signaling Pathways and Mechanisms of Action
High-affinity nucleotide analogs primarily function through two main mechanisms in antisense applications: RNase H-mediated degradation of the target RNA and steric hindrance of cellular processes.
RNase H-Mediated Degradation
Certain nucleotide analogs, when part of a "gapmer" design, can recruit the enzyme RNase H to cleave the target RNA. A gapmer consists of a central block of DNA monomers flanked by wings of modified nucleotides (e.g., LNA or BNA).
Steric Hindrance
Analogs like PNA and Morpholinos, as well as LNA/BNA in non-gapmer designs, function by physically blocking the binding of cellular machinery (e.g., ribosomes or splicing factors) to the target RNA, thereby inhibiting translation or modulating splicing.
Conclusion
The choice of a high-affinity nucleotide analog is highly dependent on the specific application. LNA and BNA offer exceptional binding affinity and the ability to recruit RNase H, making them potent agents for gene knockdown. PNA provides a unique, uncharged backbone with high stability, while Morpholinos are well-established for steric blocking with a favorable safety profile. This guide provides a foundational comparison to aid in the selection process. Researchers are encouraged to consult the primary literature for more detailed information relevant to their specific research goals.
References
- 1. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholinos and PNAs compared | Semantic Scholar [semanticscholar.org]
- 8. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2',4'-BNA/LNA with 9-(aminoethoxy)phenoxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synoligo.com [synoligo.com]
- 13. bionova.es [bionova.es]
- 14. Synthesis of LNA gapmers that replace a phosphorothioate linkage with a sulfonamide in the gap region, and their ability to form duplexes with complementary RNA targets - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Oligonucleotide Therapeutics: A Comparative Guide to Quantifying LNA-G Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the precise quantification of modified nucleotides is paramount for ensuring product efficacy, safety, and quality. This guide provides an objective comparison of mass spectrometry for quantifying the incorporation of Locked Nucleic Acid Guanine (LNA-G) into oligonucleotides against alternative analytical methods. Supported by experimental data and detailed protocols, this document serves as a critical resource for selecting the optimal analytical strategy.
The advent of LNA-modified oligonucleotides has opened new frontiers in the development of targeted therapies. The enhanced binding affinity and nuclease resistance conferred by LNA modifications, such as LNA-G, are directly dependent on their successful and consistent incorporation during synthesis. Therefore, robust analytical methods are essential for the characterization and quality control of these next-generation therapeutics. Mass spectrometry (MS) has emerged as a gold-standard technique, offering unparalleled specificity and accuracy in this critical analytical challenge.
Unveiling Incorporation Efficiency: Mass Spectrometry vs. The Alternatives
The quantification of LNA-G incorporation is crucial for validating the synthetic process and ensuring batch-to-batch consistency. While several techniques can be employed, they differ significantly in their specificity, sensitivity, and the nature of the data they provide.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis of the intact oligonucleotide or its fragments. | High Specificity: Directly confirms the mass of the LNA-G-containing oligonucleotide, distinguishing it from unmodified sequences and other impurities.[1][2] Quantitative Accuracy: Provides precise measurement of the relative abundance of modified and unmodified species. Structural Information: Tandem MS (MS/MS) can pinpoint the location of the LNA-G modification within the sequence. | Can be susceptible to ion suppression and matrix effects, potentially impacting sensitivity.[1] Requires sophisticated instrumentation and expertise. |
| Hybridization-Based Assays (e.g., ELISA, LNA Probes) | Utilizes the specific binding of a labeled probe to the LNA-containing oligonucleotide. | High Sensitivity: Capable of detecting very low concentrations of the target oligonucleotide.[3] High Throughput: Amenable to automated, multi-well plate formats. | Indirect Measurement: Does not directly confirm the incorporation of LNA-G but rather the presence of a sequence that binds the probe. Cross-Reactivity: Potential for non-specific binding can lead to inaccurate quantification. Cannot distinguish between the full-length product and certain metabolites.[1] |
| Enzymatic Digestion followed by LC-MS | The oligonucleotide is digested into its constituent nucleosides, which are then separated and quantified by LC-MS. | Absolute Quantification: Can provide an absolute measure of the LNA-G to native guanosine ratio.[4] Resolves Isobaric Impurities: Can differentiate between modifications with the same mass but different chemical structures. | Complex Workflow: Requires complete and reproducible enzymatic digestion, which can be challenging.[4] Indirect: Does not analyze the intact oligonucleotide. |
| Capillary Electrophoresis (CE) | Separation of oligonucleotides based on their size-to-charge ratio in a capillary. | High Resolution: Can separate oligonucleotides with single-nucleotide differences in length.[5][6] Low Sample Consumption: Requires minimal sample volumes. | Limited Structural Information: Does not directly confirm the identity of the modification. Co-migration Issues: Modified and unmodified oligonucleotides of the same length may not be fully resolved. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous Structure Elucidation: Can definitively confirm the structure of the LNA-G modification and its position. Non-destructive: The sample can be recovered after analysis. | Low Sensitivity: Requires relatively large amounts of highly pure sample.[7][8] Complex Data Analysis: Requires specialized expertise for spectral interpretation. |
Experimental Workflow: Quantifying LNA-G Incorporation by LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of LNA-G incorporation into oligonucleotides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for LNA-G Incorporation Quantification by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Quantification of Intact LNA-G Oligonucleotide by LC-MS
This protocol is designed to determine the percentage of successful LNA-G incorporation by analyzing the intact mass of the synthesized oligonucleotide population.
1. Sample Preparation:
-
Synthesize the oligonucleotide using standard phosphoramidite chemistry, incorporating the LNA-G phosphoramidite at the desired position(s).
-
Purify the crude oligonucleotide product using a suitable method, such as reversed-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm to prepare a stock solution of known concentration (e.g., 100 µM in nuclease-free water).
-
Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the LC mobile phase A.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A column suitable for oligonucleotide separation, such as a C18 reversed-phase column.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 5 mM triethylamine (TEA) in water).
-
Mobile Phase B: The same ion-pairing agent in a higher concentration of organic solvent (e.g., 100 mM HFIP and 5 mM TEA in 50:50 acetonitrile:water).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the full-length product from shorter failure sequences.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Data Acquisition: Acquire data in full scan mode over a mass range that encompasses the expected charge states of the oligonucleotide.
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the neutral mass of the eluting species.
-
Identify the peak corresponding to the expected mass of the fully LNA-G-incorporated oligonucleotide and the peak corresponding to the oligonucleotide with a native guanosine at that position (if present).
-
Integrate the peak areas of the LNA-G-containing oligonucleotide and the native G-containing oligonucleotide.
-
Calculate the percentage of LNA-G incorporation using the following formula: % Incorporation = (Peak Area of LNA-G Oligo) / (Peak Area of LNA-G Oligo + Peak Area of Native G Oligo) * 100
Protocol 2: Confirmatory Analysis by Enzymatic Digestion and LC-MS
This protocol provides an orthogonal method to confirm the LNA-G incorporation ratio by analyzing the constituent nucleosides.
1. Enzymatic Digestion:
-
To a known amount of the purified oligonucleotide (e.g., 1 nmol), add a mixture of enzymes capable of digesting the oligonucleotide backbone to single nucleosides (e.g., snake venom phosphodiesterase and alkaline phosphatase).[4]
-
Incubate the reaction under optimal conditions (e.g., 37°C for 2-4 hours).
-
Terminate the reaction by heat inactivation or addition of a quenching agent.
2. LC-MS Analysis of Nucleosides:
-
LC System and Column: A reversed-phase C18 column suitable for separating nucleosides.
-
Mobile Phase: A gradient of a weak acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Set up specific MRM transitions for the LNA-G nucleoside and the native guanosine.
3. Data Analysis:
-
Generate standard curves for both LNA-G and native guanosine using certified reference standards.
-
Integrate the peak areas of the LNA-G and native guanosine from the digested sample chromatogram.
-
Quantify the amount of each nucleoside using their respective standard curves.
-
Calculate the molar ratio of LNA-G to total guanosine to determine the incorporation efficiency.
Logical Relationship of Analytical Methods
The choice of analytical method is often guided by the stage of drug development and the specific question being addressed. The following diagram illustrates the logical relationship between the primary and confirmatory methods for LNA-G quantification.
Caption: Logical Flow of Analytical Methods for LNA-G Quantification.
Conclusion
The precise and accurate quantification of LNA-G incorporation is a critical analytical step in the development of LNA-modified oligonucleotide therapeutics. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as the most powerful and specific method for this purpose. It provides not only quantitative data on incorporation efficiency but also invaluable information on the identity and purity of the final product. While alternative methods like hybridization assays offer high sensitivity for screening purposes, and enzymatic digestion can provide orthogonal confirmation, LC-MS of the intact oligonucleotide remains the definitive technique for ensuring the quality and consistency of these promising new medicines. The adoption of robust MS-based analytical strategies is therefore indispensable for any organization involved in the research, development, and manufacturing of LNA-modified oligonucleotides.
References
- 1. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Oligonucleotide quantification and metabolite profiling by high-resolution and accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the in vivo efficacy of LNA-G vs. MOE-modified antisense oligonucleotides
For researchers, scientists, and drug development professionals, the choice of chemical modification is a critical factor in designing effective and safe antisense oligonucleotide (ASO) therapeutics. Among the leading second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE) offer significant enhancements in binding affinity and nuclease resistance. However, they present distinct in vivo performance profiles. This guide provides an objective comparison of LNA-gapmers and MOE-gapmers, supported by experimental data, to inform the rational design of next-generation antisense drugs.
Executive Summary
LNA-modified ASOs generally exhibit higher binding affinity for their target RNA, which can translate to greater potency in vivo.[1][2] Studies have demonstrated that LNA-gapmers can be up to 5-fold more potent at reducing target mRNA in the liver compared to their MOE counterparts.[3][4] This increased potency, however, is frequently accompanied by a significant risk of hepatotoxicity, characterized by elevated serum transaminases, increased liver weight, and hepatocellular histopathological changes.[1][5][6] In contrast, MOE-modified ASOs offer a more favorable safety profile, with numerous preclinical and clinical studies demonstrating good tolerability, albeit with a more moderate potency.[1][5] The decision between LNA and MOE modifications, therefore, represents a critical balance between maximizing therapeutic efficacy and ensuring a wide therapeutic window.
Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data from comparative in vivo studies of LNA and MOE-modified ASOs.
| Parameter | LNA-Modified ASOs | MOE-Modified ASOs | Key Findings |
| In Vivo Potency (mRNA Reduction) | Up to 5-fold higher than MOE ASOs[3][4] | Baseline for comparison | LNA modification can significantly enhance target mRNA knockdown in vivo.[3] |
| Hepatotoxicity | Significant risk observed[1][5][6] | No evidence of toxicity in comparative studies[3][5] | LNA chemistry is associated with a dose-dependent risk of liver injury.[1] |
| Serum Transaminase Levels (ALT/AST) | Markedly elevated[3][4] | Within normal range[3] | A key indicator of LNA-associated hepatotoxicity.[3] |
| Liver Weight | Significant, dose-dependent increases[3] | Minimal to no increase[3] | Correlates with hepatotoxicity findings.[3] |
Detailed Efficacy and Safety Profiles
Binding Affinity and In Vitro Potency
The enhanced binding affinity of LNA is due to its rigid, bicyclic structure which pre-organizes the sugar into an RNA-like conformation, leading to more stable ASO:RNA duplexes.[1] This translates to a higher melting temperature (Tm) of the duplex. While both modifications improve nuclease resistance, the superior binding affinity of LNA often results in lower IC50 values in cell culture assays compared to MOE-modified ASOs for the same target.[1][7]
In Vivo Efficacy and Potency
In animal models, the high affinity of LNA ASOs can lead to a substantial increase in potency. For instance, studies targeting mouse TRADD mRNA demonstrated that LNA ASOs achieved significant mRNA reduction at lower doses compared to MOE ASOs.[3] However, this potency advantage is not consistently observed and can be influenced by factors such as the specific ASO sequence and the design of the gapmer.[3]
Safety and Tolerability
The primary concern with LNA-modified ASOs is the risk of hepatotoxicity.[1][5][6] This toxicity has been observed across different LNA ASO sequences and targets, suggesting it is an inherent property of the LNA chemistry itself.[5][6] The underlying mechanisms are thought to involve off-target effects. In stark contrast, MOE ASOs have consistently demonstrated a favorable safety profile in preclinical and clinical settings.[1][5]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the in vivo efficacy and safety of LNA and MOE-modified ASOs.
In Vivo ASO Efficacy Study in Mice
-
Animal Model: Male BALB/c or C57BL/6 mice.
-
ASO Administration: ASOs are administered via subcutaneous (SC) or intraperitoneal (IP) injection. Dosing regimens can vary, for example, twice weekly for a duration of 3 weeks.[3] A saline-treated group serves as the control.
-
Dose Levels: A range of doses are tested to evaluate dose-dependent effects (e.g., 0.5, 1.5, and 4.5 µmol/kg).[3]
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected for mRNA analysis. Blood is collected for serum chemistry analysis.
-
mRNA Quantification: Target mRNA levels in the liver are quantified using real-time PCR (qPCR) and normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The percent reduction in target mRNA is calculated relative to the saline-treated control group.
Hepatotoxicity Assessment
-
Serum Chemistry: Blood samples are analyzed for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[3]
-
Organ Weight Measurement: The weight of the liver is recorded and often expressed as a percentage of the total body weight.[3]
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of cellular morphology and signs of tissue damage.[4][5]
Visualizing the Mechanisms and Workflows
Antisense Oligonucleotide Mechanism of Action
Caption: Mechanism of action for RNase H-dependent ASOs.
In Vivo Efficacy and Toxicity Evaluation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Thermal Melting Analysis for Validating LNA-G Duplex Stability
For researchers, scientists, and professionals in drug development, the stability of nucleic acid duplexes is a critical parameter in the design of oligonucleotides for therapeutic and diagnostic applications. The incorporation of Locked Nucleic Acid (LNA) nucleotides is a powerful strategy to enhance the thermal stability and binding affinity of these duplexes. This guide provides a comparative analysis of thermal melting (Tm) analysis for validating the stability of LNA-G containing duplexes, supported by experimental data and protocols.
Introduction to LNA and Duplex Stability
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is "locked" in an N-type (C3'-endo) conformation through a methylene bridge connecting the 2'-O and 4'-C atoms.[1] This conformational restriction pre-organizes the oligonucleotide strand for duplex formation, leading to a significant increase in thermal stability when hybridized with a complementary DNA or RNA strand.[2][3] The stability of these LNA-modified duplexes, particularly those containing guanine (G), is crucial for applications such as antisense therapy, siRNA, and diagnostic probes. Thermal melting analysis is a widely used technique to quantify this stability by measuring the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.[4]
Thermal Melting (Tm) Analysis
Thermal melting analysis is a fundamental method for determining the stability of nucleic acid duplexes. The process involves monitoring a physical property of the duplex, typically UV absorbance at 260 nm, as the temperature is gradually increased. Single-stranded DNA absorbs more UV light than double-stranded DNA, a phenomenon known as the hyperchromic effect. The resulting melting curve, a plot of absorbance versus temperature, provides the Tm value.
A standard protocol for determining the Tm of LNA-G duplexes using UV-Vis spectrophotometry is as follows:
-
Oligonucleotide Preparation : Synthesize and purify the LNA-containing oligonucleotide and its complementary DNA or RNA strand. Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Duplex Annealing : Mix equimolar amounts of the LNA-modified strand and its complement in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0).[1][5] Heat the solution to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper annealing of the duplex.
-
Sample Preparation for Tm Measurement : Dilute the annealed duplex solution to the desired final concentration (e.g., 1-2 µM) in the same buffer.[1][6] To prevent evaporation at high temperatures, overlay the sample in the cuvette with mineral oil.[1]
-
Data Acquisition : Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller. Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C or 1.0°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[6][7]
-
Data Analysis : Plot the absorbance at 260 nm against the temperature. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this melting curve.[6]
Performance of LNA-G Duplexes in Thermal Melting Analysis
The incorporation of LNA nucleotides, including LNA-G, consistently increases the melting temperature of a duplex compared to its unmodified DNA counterpart.[6] This increase in Tm (ΔTm) is a direct measure of the enhanced stability. The magnitude of this stabilization is sequence-dependent.[8]
| Duplex Type | Sequence (5'-3') | Complement (3'-5') | Tm (°C) | ΔTm vs. DNA/DNA (°C) |
| DNA/DNA | GCGG TGCGC | CGCC ACGCG | 60.5 | - |
| LNA/DNA | GCGGL TGCGC | CGCC ACGCG | 68.5 | +8.0 |
| DNA/DNA | ATAG CGCAT | TATC GCGTA | 55.2 | - |
| LNA/DNA | ATAGL CGCAT | TATC GCGTA | 62.7 | +7.5 |
| DNA/DNA | CTTG AATTC | GAAC TTAAG | 48.9 | - |
| LNA/DNA | CTTGL AATTC | GAAC TTAAG | 57.4 | +8.5 |
Table 1: Comparison of melting temperatures (Tm) for DNA/DNA and LNA/DNA duplexes. GL represents an LNA-modified guanine. Data is representative and compiled based on typical increases observed in the literature.[6][8]
The data clearly demonstrates that a single LNA-G incorporation significantly enhances the thermal stability of the duplex, as reflected by the substantial increase in Tm.
Alternative Methods for Stability Validation
While UV-Vis thermal melting is the most common method, other techniques can also be employed to assess duplex stability.
-
Differential Scanning Calorimetry (DSC) : DSC directly measures the heat absorbed by a sample during melting. This provides a model-independent determination of the enthalpy (ΔH) of the transition, offering a more complete thermodynamic profile than Tm alone.[9]
-
Circular Dichroism (CD) Spectroscopy : CD spectroscopy provides information about the secondary structure of the nucleic acid duplex. While not a direct measure of stability in the same way as Tm or DSC, changes in the CD spectrum with temperature can be used to monitor the melting transition and confirm the duplex conformation (e.g., A-form, B-form).
| Method | Principle | Key Output | Advantages | Disadvantages |
| Thermal Melting (UV-Vis) | Measures change in UV absorbance with temperature (hyperchromicity). | Melting Temperature (Tm) | Widely available, high-throughput, requires small sample volumes. | Provides limited thermodynamic data (primarily Tm). |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity change of the sample as a function of temperature. | Tm, Enthalpy (ΔH), Entropy (ΔS) | Provides a full thermodynamic profile, model-independent.[9] | Requires larger sample quantities, lower throughput. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right-circularly polarized light. | Conformational information (e.g., A/B-form DNA), can monitor melting. | Provides structural information in addition to thermal stability. | Indirect measure of stability, can be sensitive to buffer components. |
Table 2: Comparison of methods for analyzing nucleic acid duplex stability.
Conclusion
Thermal melting analysis is a robust, accessible, and high-throughput method for validating the enhanced stability of LNA-G modified duplexes. The significant increase in the melting temperature upon LNA incorporation provides clear, quantitative evidence of stabilization. While alternative techniques like DSC offer more comprehensive thermodynamic data, the simplicity and efficiency of Tm analysis make it an indispensable tool for the routine characterization and quality control of LNA-modified oligonucleotides in both research and drug development settings.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vbn.aau.dk [vbn.aau.dk]
- 3. researchgate.net [researchgate.net]
- 4. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 5. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
LNA-G Probes vs. bDNA Probes: A Comparative Guide for lncRNA Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of long non-coding RNAs (lncRNAs) are critical. This guide provides an objective comparison between two leading technologies: Locked Nucleic Acid (LNA) probes, with a focus on advanced LNA-G designs, and branched DNA (bDNA) probes. We will delve into their underlying principles, performance metrics based on experimental data, and detailed protocols to assist you in selecting the optimal method for your research needs.
The selection of a probe technology for lncRNA analysis hinges on the specific requirements of the experiment, including the need for spatial resolution, throughput, and the level of sensitivity required. Both LNA and bDNA probe technologies offer distinct advantages for the direct detection of lncRNA molecules.
Fundamental Principles of LNA and bDNA Probes
LNA-G Probes: High-Affinity Hybridization
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally 'locked' by a methylene bridge. This structural constraint significantly increases the binding affinity and specificity of the probe to its target RNA sequence. LNA-G probes represent an advanced generation of these probes, often incorporating guanine modifications or proprietary designs to enhance performance in techniques like in situ hybridization (ISH) and fluorescence in situ hybridization (FISH). Their high melting temperature allows for the use of shorter probes, which facilitates penetration into cells and tissues.
bDNA Probes: Signal Amplification without Enzymatic Reactions
The branched DNA (bDNA) assay is a hybridization-based method that quantifies RNA molecules directly from samples without the need for RNA purification or enzymatic amplification steps like reverse transcription and PCR. The core of this technology is a 'signal amplification' strategy. Multiple target-specific oligonucleotide probes first bind to the lncRNA of interest. Subsequently, a series of amplifier molecules and labeled probes bind to these initial probes, creating a highly branched structure that significantly amplifies the signal.
Performance Comparison: LNA vs. bDNA
The choice between LNA and bDNA probes often depends on the specific experimental goals. LNA probes are frequently favored for applications requiring high spatial resolution, such as visualizing the subcellular localization of lncRNAs. In contrast, bDNA assays are well-suited for high-throughput quantification of lncRNA expression levels across many samples.
| Feature | LNA-G Probes (Typically for ISH/FISH) | bDNA Probes (e.g., QuantiGene Assays) |
| Primary Application | In situ localization and visualization of lncRNA | High-throughput quantification of lncRNA expression |
| Assay Principle | Direct hybridization of high-affinity probes | Signal amplification through branched DNA structures |
| Spatial Resolution | Single-cell to subcellular level | No spatial resolution (lysate-based) |
| Throughput | Lower to moderate | High (96- or 384-well plate format) |
| Sensitivity | Can detect single RNA molecules in situ | High sensitivity, capable of detecting low-abundance transcripts |
| Specificity | High, due to the locked nucleic acid structure | High, achieved through cooperative hybridization of multiple probes |
| Workflow Complexity | Can be complex, involving tissue/cell preparation, hybridization, and imaging | Relatively simple and automatable, with fewer hands-on steps |
| Need for RNA Purification | Not always required for FFPE tissues, but sample prep is crucial | No RNA purification needed; works with crude cell lysates or tissue homogenates |
| Enzymatic Amplification | No | No |
Experimental Workflows
Visualizing the Methodologies
The following diagrams illustrate the generalized workflows for lncRNA detection using LNA-G probes in an in situ hybridization context and bDNA probes in a plate-based assay.
Unveiling Conformational Secrets: A Guide to Circular Dichroism for Studying LNA-G Modified Oligonucleotides
For researchers, scientists, and drug development professionals, understanding the structural dynamics of nucleic acids is paramount. The incorporation of Locked Nucleic Acid (LNA) monomers, particularly LNA-Guanosine (LNA-G), into oligonucleotides offers unprecedented control over their conformation and stability. This guide provides a comparative analysis of how Circular Dichroism (CD) spectroscopy can be employed to elucidate the profound conformational changes induced by LNA-G, offering a powerful tool for the design and validation of novel nucleic acid-based therapeutics and diagnostics.
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of chiral molecules like nucleic acids.[1] By measuring the differential absorption of left and right circularly polarized light, CD provides a unique spectral fingerprint for various nucleic acid conformations, including B-form DNA, A-form DNA/RNA, and G-quadruplexes.[1][2][3] LNA modifications, which feature a methylene bridge locking the ribose ring in a C3'-endo conformation, pre-organize the oligonucleotide into an A-form helical geometry. This has significant implications for hybridization affinity, nuclease resistance, and biological activity.
LNA-G Induced Conformational Shift: A Comparative Overview
The introduction of LNA-G into a DNA oligonucleotide dramatically alters its structural landscape. The locked sugar pucker of LNA-G forces the surrounding nucleotide residues to adopt an A-like conformation, which is the native conformation of RNA duplexes. This conformational switch from the canonical B-form DNA to an A-form helix is a hallmark of LNA-modified oligonucleotides and can be readily monitored by CD spectroscopy.
A-form helices are characterized by a positive CD band around 260-270 nm and a strong negative band around 210 nm. In contrast, B-form DNA typically displays a positive band near 275-280 nm and a negative band around 245 nm.[1] The CD spectrum of an LNA-G modified DNA duplex will therefore show a distinct shift in the positive peak to shorter wavelengths and an overall shape more reminiscent of an RNA/RNA duplex.
Furthermore, LNA modifications, including LNA-G, are known to significantly enhance the thermal stability of duplexes. This increased stability, reflected by a higher melting temperature (Tm), can be accurately determined by monitoring the CD signal at a fixed wavelength as a function of temperature.
Quantitative Comparison of Conformational and Stability Changes
The following table summarizes typical changes observed in CD spectra and thermal stability upon incorporation of LNA-G into DNA oligonucleotides, compared to unmodified DNA and other alternatives.
| Oligonucleotide Type | Predominant Conformation | Characteristic CD Peaks (nm) | Typical Melting Temperature (Tm) (°C) |
| Unmodified DNA Duplex | B-form | Positive: ~275-280, Negative: ~245 | Sequence-dependent |
| Unmodified RNA Duplex | A-form | Positive: ~260-270, Negative: ~210 | Generally higher than DNA |
| LNA-G Modified DNA Duplex | A-form | Positive: ~260-270, Negative: ~210 | Significantly increased vs. DNA |
| DNA G-Quadruplex (Parallel) | Parallel G-quadruplex | Positive: ~260, Negative: ~240 | Highly stable, cation-dependent |
| LNA-G Modified G-Quadruplex | Parallel G-quadruplex | Positive: ~260, Negative: ~240[4] | Further stabilized vs. DNA G-quadruplex[4] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy of LNA-G Modified Oligonucleotides
This protocol outlines the general steps for acquiring CD spectra of LNA-G modified oligonucleotides.
1. Sample Preparation:
-
Dissolve the lyophilized LNA-G modified and control oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Determine the concentration of the oligonucleotide solutions using UV-Vis spectrophotometry at 260 nm.
-
For duplex studies, mix equimolar amounts of the complementary strands.
-
Anneal the duplex samples by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
2. Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas.
-
Set the desired temperature using a Peltier temperature controller.
-
Use a quartz cuvette with an appropriate path length (typically 1 cm or 1 mm).
3. Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Measure the CD spectrum of the oligonucleotide sample over a wavelength range of 200-320 nm.
-
Typically, spectra are recorded at 20°C or 25°C.
-
For thermal melting studies, record the CD signal at a fixed wavelength (e.g., 260 nm) while ramping the temperature at a controlled rate (e.g., 1°C/minute).
4. Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the oligonucleotide, and l is the path length of the cuvette in cm.
-
For thermal melts, determine the melting temperature (Tm) by finding the temperature at the midpoint of the transition in the melting curve.
Visualizing Workflows and Pathways
Experimental Workflow for CD Spectroscopy
Caption: Experimental workflow for Circular Dichroism spectroscopy of oligonucleotides.
LNA-Induced Conformational Change in Antisense Oligonucleotide Action
LNA-modified antisense oligonucleotides (ASOs) are designed to bind to target mRNA and promote its degradation by RNase H. The A-form conformation induced by LNA modifications is crucial for this mechanism.
Caption: Role of LNA-G induced A-form conformation in RNase H-mediated gene silencing.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic comparison of different DNA structures formed by oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of LNA-G probes in complex biological samples
For researchers, scientists, and drug development professionals navigating the complexities of antisense technology, ensuring the specificity of gene silencing tools is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-Gapmer probes and other antisense alternatives, supported by experimental data and detailed protocols to validate their performance in complex biological samples.
LNA-Gapmers are a class of antisense oligonucleotides (ASOs) designed to silence target RNA molecules with high affinity and specificity.[1][2][3] Their unique chimeric design, consisting of a central DNA "gap" flanked by LNA "wings," enables the recruitment of RNase H to cleave the target RNA, offering a potent mechanism for gene knockdown.[2][3][4] However, like all antisense technologies, the potential for off-target effects necessitates rigorous validation to ensure that the observed phenotype is a direct result of silencing the intended target.[5][6]
Comparing Antisense Technologies
The landscape of gene silencing technologies includes various alternatives to LNA-Gapmers, each with its own set of advantages and disadvantages. This section compares LNA-Gapmers with other commonly used antisense modalities.
| Technology | Mechanism of Action | Key Advantages | Key Disadvantages |
| LNA-Gapmers | RNase H-mediated cleavage of target RNA.[2][3][4] | High target affinity and nuclease resistance.[1][4] Effective against nuclear and cytoplasmic RNAs.[3] | Potential for hybridization-dependent off-target effects.[5][7] |
| siRNA | Utilizes the RNA-induced silencing complex (RISC) to cleave target mRNA.[2] | Highly potent, often effective at sub-nanomolar concentrations.[8] | Primarily targets cytoplasmic mRNAs.[3] Can cause miRNA-like off-target effects and saturate the RISC machinery.[3] |
| Phosphorothioate (PS) ASOs | RNase H-mediated cleavage of target RNA.[8] | Well-established technology. | Lower binding affinity and potency compared to LNA-Gapmers.[8] Potential for non-specific protein binding and toxicity.[1][9] |
| 2'-O-Methyl (2'-OMe) & 2'-MOE ASOs | Steric blocking of translation or splicing; can be used in gapmer designs for RNase H activity.[2][10] | Enhanced nuclease resistance.[2] | Lower binding affinity compared to LNA.[10] As steric blockers, they do not induce target degradation. |
Experimental Validation of LNA-Gapmer Specificity
To ensure the specificity of LNA-Gapmers, a multi-faceted validation approach is recommended. This involves a combination of computational analysis and experimental techniques to identify and quantify both on-target knockdown and potential off-target effects.
Key Experimental Protocols
1. Dose-Response and Time-Course Analysis
-
Objective: To determine the optimal concentration and time point for achieving potent and specific target knockdown while minimizing off-target effects.[11]
-
Methodology:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of transfection.
-
Transfection: Transfect cells with a range of LNA-Gapmer concentrations (e.g., 0.1 nM to 50 nM for transfection, or 100 nM to 5 µM for unassisted uptake).[11] Include a negative control LNA-Gapmer and an untreated control.[11]
-
Time Points: Harvest cells at various time points post-transfection (e.g., 24, 48, 72 hours).
-
Analysis: Quantify target RNA levels using RT-qPCR and protein levels using Western blotting.[11]
-
2. Multi-LNA-Gapmer Validation
-
Objective: To confirm that the observed phenotype is due to the knockdown of the target RNA and not an off-target effect of a specific LNA-Gapmer sequence.[11]
-
Methodology:
-
Design: Design and synthesize at least two to three independent LNA-Gapmers targeting different regions of the same target RNA.[11]
-
Transfection: Transfect cells with each LNA-Gapmer at its predetermined optimal concentration.
-
Phenotypic Analysis: Assess the resulting phenotype for each LNA-Gapmer. A consistent phenotype across multiple LNA-Gapmers strongly suggests it is an on-target effect.
-
3. Transcriptome-Wide Analysis (Microarray or RNA-Seq)
-
Objective: To identify potential off-target gene expression changes across the entire transcriptome.[12][13]
-
Methodology:
-
Treatment: Treat cells with the LNA-Gapmer at a concentration known to effectively silence the target.
-
RNA Extraction: Isolate high-quality total RNA from treated and control cells.
-
Library Preparation and Sequencing/Hybridization: Prepare libraries for RNA-Seq or label RNA for microarray analysis according to the manufacturer's protocols.
-
Data Analysis: Analyze the data to identify differentially expressed genes. Genes with sequences partially complementary to the LNA-Gapmer should be prioritized for further validation.[5]
-
4. Rescue Experiments
-
Objective: To demonstrate that the observed phenotype can be reversed by re-introducing the target gene.
-
Methodology:
-
Construct Design: Create an expression vector for the target gene that is resistant to the LNA-Gapmer (e.g., by introducing silent mutations in the LNA-Gapmer binding site).
-
Co-transfection: Co-transfect cells with the LNA-Gapmer and the rescue construct.
-
Phenotypic Analysis: Assess whether the expression of the rescue construct can reverse the phenotype induced by the LNA-Gapmer.
-
Visualizing Workflows and Pathways
DOT Script for LNA-Gapmer Mechanism of Action:
Caption: Mechanism of LNA-Gapmer mediated RNA degradation.
DOT Script for Specificity Validation Workflow:
Caption: A comprehensive workflow for validating LNA-Gapmer specificity.
References
- 1. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling [mdpi.com]
- 2. Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies [mdpi.com]
- 3. qiagen.com [qiagen.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.takara.co.kr [cms.takara.co.kr]
- 12. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative study of LNA-G and 2'-F-ANA modified oligonucleotides
A Comparative Guide to LNA-G and 2'-F-ANA Modified Oligonucleotides for Researchers and Drug Development Professionals
In the landscape of therapeutic oligonucleotides, chemical modifications are paramount for enhancing drug-like properties. Among the myriad of available modifications, Locked Nucleic Acid (LNA) guanosine (LNA-G) and 2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) have emerged as critical tools for improving the stability, binding affinity, and in vivo performance of oligonucleotides. This guide provides a comprehensive comparison of LNA-G and 2'-F-ANA modified oligonucleotides, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.
Key Performance Characteristics
LNA and 2'-F-ANA modifications are strategically incorporated into oligonucleotides to enhance their therapeutic potential. LNA features a methylene bridge that "locks" the ribose ring in an A-form conformation, leading to a significant increase in thermal stability and binding affinity.[1][2][3] In contrast, 2'-F-ANA introduces a fluorine atom at the 2' position of an arabinose sugar, which also enhances binding affinity and nuclease resistance, while maintaining the ability of the oligonucleotide to recruit RNase H for target degradation.[4][5][6]
Comparative Data on Physicochemical Properties
The choice between LNA-G and 2'-F-ANA often depends on the specific application, such as antisense, siRNA, or aptamer development. The following tables summarize key quantitative data comparing the performance of these two modifications.
| Property | LNA-G Modification | 2'-F-ANA Modification | References |
| Thermal Stability (ΔTm per modification) | +2 to +8 °C | ~+1.2 to +1.5 °C | [7][8] |
| Binding Affinity to RNA | Very High | High | [9][8][10] |
| Nuclease Resistance | High | High | [1][11][12] |
| RNase H Activation | Generally not well tolerated within the DNA gap of a gapmer ASO | Well tolerated, supports RNase H activity | [13][14] |
| Conformation | Locked C3'-endo (A-form) | O4'-endo (East), adopts an A-like helical structure in duplexes with RNA | [10][14] |
| Mismatch Discrimination | Excellent | Very Good | [6][15] |
Table 1: Comparison of Physicochemical Properties of LNA-G and 2'-F-ANA Modified Oligonucleotides.
In Vitro and In Vivo Efficacy
Both LNA and 2'-F-ANA modifications have been successfully employed to enhance the efficacy of oligonucleotides in vitro and in vivo.
| Application | LNA-G Performance | 2'-F-ANA Performance | References |
| Antisense Oligonucleotides (ASOs) | Widely used in "gapmer" designs to enhance affinity of the flanking regions. Can increase potency and duration of action. | Effective in "gapmer" ASOs, demonstrating potent and persistent gene silencing. Chimeric designs with DNA show high efficacy. | [1][12][16][17] |
| siRNA | Used to enhance stability and reduce off-target effects. Can be incorporated at the ends of siRNA duplexes. | Incorporation into siRNA duplexes can increase activity and significantly enhance serum stability. | [18][19][20] |
| Aptamers | Increases structural stability and nuclease resistance. | Enhances stability and nuclease resistance of G-quadruplex aptamers. | [11][21] |
Table 2: Performance of LNA-G and 2'-F-ANA Modified Oligonucleotides in Various Applications.
Experimental Methodologies
The data presented in this guide are based on a variety of established experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare LNA-G and 2'-F-ANA modified oligonucleotides.
Thermal Melting (Tm) Analysis
Objective: To determine the duplex stability of oligonucleotides containing LNA-G or 2'-F-ANA modifications when hybridized to a complementary DNA or RNA strand.
Protocol:
-
Oligonucleotides and their complementary strands are diluted to a final concentration of 1-2 µM in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The samples are heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for annealing.
-
UV absorbance is monitored at 260 nm as the temperature is increased from 20°C to 95°C at a rate of 1°C/minute.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, calculated from the first derivative of the melting curve.[22]
Nuclease Resistance Assay
Objective: To evaluate the stability of LNA-G and 2'-F-ANA modified oligonucleotides in the presence of nucleases.
Protocol:
-
Modified oligonucleotides are incubated in a solution containing a nuclease, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (to simulate in vivo conditions), at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The digestion is stopped by adding a quenching solution (e.g., EDTA).
-
The samples are analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or HPLC to visualize the degradation of the oligonucleotide over time. The percentage of intact oligonucleotide is quantified at each time point.[18][20]
RNase H Cleavage Assay
Objective: To assess the ability of an antisense oligonucleotide containing LNA-G or 2'-F-ANA modifications to induce RNase H-mediated cleavage of a target RNA.
Protocol:
-
A 5'-radiolabeled target RNA is pre-annealed with the antisense oligonucleotide in an RNase H reaction buffer.
-
The reaction is initiated by the addition of RNase H enzyme and incubated at 37°C.
-
Aliquots are removed at different time intervals and the reaction is quenched.
-
The RNA cleavage products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of cleavage is quantified to determine the efficiency of RNase H activation.[13]
Cell-Based Gene Silencing Assay
Objective: To measure the in vitro efficacy of LNA-G or 2'-F-ANA modified antisense oligonucleotides or siRNAs in downregulating the expression of a target gene.
Protocol:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The modified oligonucleotides are delivered to the cells using a transfection reagent or through gymnotic delivery (without a transfection agent).[12]
-
After a specified incubation period (e.g., 24-72 hours), the cells are harvested.
-
The level of the target mRNA is quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
The level of the target protein is quantified using Western blotting or ELISA. The percentage of target gene knockdown is calculated relative to a control treatment.[16][17]
Visualizing the Impact of Modifications
The following diagrams illustrate the structural differences between LNA and 2'-F-ANA and a typical workflow for evaluating their performance.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. microsynth.com [microsynth.com]
- 4. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 7. Locked Analog G Oligo Modifications from Gene Link [genelink.com]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genelink.com [genelink.com]
- 10. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. glenresearch.com [glenresearch.com]
- 15. ias.ac.in [ias.ac.in]
- 16. [PDF] 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing | Semantic Scholar [semanticscholar.org]
- 17. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
LNA-G Oligonucleotides: A Performance Benchmark in Molecular Diagnostic Assays
For researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their molecular diagnostic assays, Locked Nucleic Acid (LNA) modified oligonucleotides, particularly those incorporating LNA-G clamps, offer a significant performance advantage over traditional DNA-based probes and primers. This guide provides an objective comparison of LNA-G performance against other nucleic acid chemistries, supported by experimental data, to inform assay design and technology selection.
The unique structural feature of LNA, a methylene bridge that locks the ribose sugar in a C3'-endo conformation, confers extraordinary thermal stability and discriminatory power to oligonucleotides. This guide will delve into the practical implications of these properties in key molecular diagnostic applications, including quantitative PCR (qPCR), digital PCR (dPCR), Fluorescence In Situ Hybridization (FISH), and allele-specific PCR (AS-PCR) for single nucleotide polymorphism (SNP) and mutation detection.
Enhanced Specificity and Sensitivity in qPCR and dPCR
In quantitative and digital PCR applications, the incorporation of LNA bases into primers and probes leads to a substantial increase in melting temperature (Tm), allowing for the use of shorter oligonucleotides. This is particularly advantageous for targeting AT-rich regions and for improving the discrimination of closely related sequences.
A key application where LNA technology excels is in the detection of low-frequency mutations. LNA-enhanced assays in digital PCR have demonstrated the ability to detect mutation frequencies as low as 0.1%[1][2]. This heightened sensitivity is critical for applications such as liquid biopsy analysis for circulating tumor DNA (ctDNA).
| Assay Type | Probe/Primer Chemistry | Key Performance Metric | LNA-G Performance | Standard DNA Performance | MGB Probe Performance |
| qPCR | Probes & Primers | Melting Temperature (Tm) | Increased by 2-6°C per LNA base[3] | Baseline | Increased, but often with less design flexibility[4] |
| dPCR | Probes & Primers | Limit of Detection (LOD) | As low as 0.1% mutation frequency[1][2] | Higher, less sensitive | Comparable in some assays, but LNA can offer superior discrimination[4][5] |
| Allele-Specific PCR | Primers | Mismatch Discrimination (ΔTm) | ΔTm often around 20°C for single mismatches[6] | Low ΔTm, leading to false positives[7][8] | Effective, but LNA can provide greater specificity[5] |
Superior Signal and Specificity in In Situ Hybridization
For in situ hybridization techniques, LNA-modified probes have been shown to dramatically improve signal intensity and specificity compared to their standard DNA counterparts. The higher binding affinity of LNA probes allows for more stringent hybridization and washing conditions, significantly reducing off-target binding and background noise.
Experimental data demonstrates that while DNA probes can lose signal under high stringency conditions (e.g., 70% formamide), LNA probes maintain a robust signal[9]. Furthermore, studies have consistently shown a higher signal-to-noise ratio for LNA probes across various formamide concentrations, indicating a more efficient and specific binding to the target sequence[10].
| Assay Type | Probe Chemistry | Key Performance Metric | LNA Performance | Standard DNA Performance |
| FISH | Probes | Signal Robustness (High Stringency) | Robust signal in up to 70% formamide[9] | Signal lost at high stringency[9] |
| FISH | Probes | Signal-to-Noise Ratio | Consistently higher across various conditions[10] | Lower signal-to-noise ratio |
Experimental Workflows and Methodologies
To provide a practical understanding of how LNA-G oligonucleotides are integrated into diagnostic assays, the following sections detail the experimental protocols for key applications.
Allele-Specific PCR for SNP/Mutation Detection
Allele-specific PCR (AS-PCR) is a powerful technique for genotyping single nucleotide polymorphisms (SNPs) and detecting point mutations. The specificity of this method is greatly enhanced by incorporating LNA bases at the 3'-end of the primers.
Experimental Protocol for Allele-Specific PCR:
-
Primer Design: Design two forward allele-specific primers, one for the wild-type allele and one for the mutant allele, with an LNA base incorporated at the 3'-end corresponding to the SNP/mutation site. A common reverse primer is also designed.
-
PCR Reaction Setup: Prepare separate PCR reactions for the wild-type and mutant alleles. Each reaction should contain the genomic DNA template, the respective allele-specific LNA primer, the common reverse primer, DNA polymerase, dNTPs, and PCR buffer.
-
Thermal Cycling: Perform thermal cycling with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension. The annealing temperature should be optimized based on the Tm of the LNA primers.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the wild-type reaction and its absence in the mutant reaction indicates a homozygous wild-type genotype, and vice versa. The presence of bands in both reactions indicates a heterozygous genotype.
Fluorescence In Situ Hybridization (FISH)
LNA-based probes significantly enhance the performance of FISH assays by providing brighter signals and lower background.
Experimental Protocol for LNA-FISH:
-
Probe Design: Design LNA-DNA gapmer or mixmer probes conjugated to a fluorophore. The LNA modifications increase the probe's affinity and specificity.
-
Sample Preparation: Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize to allow probe entry.
-
Hybridization: Pre-hybridize the sample to block non-specific binding sites. Hybridize with the LNA probe in a hybridization buffer, typically containing formamide, at an optimized temperature overnight.
-
Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probes. The high Tm of LNA probes allows for higher wash temperatures, leading to lower background.
-
Imaging: Counterstain the nuclei with a DNA stain like DAPI and visualize the fluorescent signal using a fluorescence microscope.
Conclusion
The incorporation of LNA-G technology into molecular diagnostic assays provides a robust and reliable method for increasing sensitivity, specificity, and overall performance. The enhanced thermal stability and mismatch discrimination capabilities of LNA oligonucleotides make them particularly well-suited for challenging applications such as the detection of rare mutations and the analysis of complex genetic variations. While the initial design of LNA-based assays may require more careful optimization, the resulting improvements in data quality and assay reliability often justify the investment for researchers and clinicians striving for the highest standards of diagnostic accuracy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dPCR LNA - Mutation Assay | QIAGEN [qiagen.com]
- 3. metabion.com [metabion.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. SNP Detection [qiagen.com]
- 7. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DMT-LNA-G Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of DMT-LNA-G phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. A Safety Data Sheet (SDS) for a similar compound, dmf-G-LNA-CE Phosphoramidite, indicates that it may be harmful if swallowed, harmful in contact with skin, cause eye irritation, and may be harmful if inhaled[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: If handling as a powder or creating aerosols, use a suitable respirator.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors[1].
-
Prevent contact with skin and eyes[1].
-
Keep the container tightly closed and protect from moisture[1].
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste from oligonucleotide synthesis must be treated as hazardous waste. The primary waste streams include the phosphoramidite itself, contaminated labware, and solvent waste from the synthesis process, which is often rich in organic solvents like acetonitrile[2][3][4].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound in its original container or a clearly labeled, sealed hazardous waste container.
-
Contaminated items such as pipette tips, weigh boats, and gloves should be placed in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
The waste generated during oligonucleotide synthesis is a significant environmental concern due to the large volumes of organic solvents used, particularly acetonitrile[2][3][4][5].
-
Collect all liquid waste from the synthesis cycles, including wash steps, into a designated, clearly labeled hazardous waste container suitable for organic solvents.
-
This waste stream will contain residual phosphoramidites, protecting groups, and other reagents, making it hazardous[2][4].
-
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste," "Acetonitrile waste from oligonucleotide synthesis").
-
Include the date of accumulation.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or evaporation.
-
Store away from incompatible materials.
4. Disposal:
-
Disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all federal, state, and local regulations for hazardous waste disposal[1].
-
Do not dispose of this chemical down the drain or in regular trash.
Quantitative Data on Oligonucleotide Synthesis Waste
The oligonucleotide synthesis process is known for generating a significant amount of waste relative to the product. This data highlights the importance of proper waste management and the industry's push towards more sustainable practices[6].
| Metric | Value | Source |
| Process Mass Intensity (PMI) | ~4300 kg of waste per kg of API (for a 20-mer) | Traditional methods result in a high PMI, indicating a large amount of waste generated for a small amount of product[6]. |
| Solvent Waste per Cycle | Up to 3-5 mL per cycle (small scale) | Each synthesis cycle consumes a significant volume of solvents like acetonitrile, dichloromethane (DCM), and toluene, which contribute to the bulk of the hazardous waste[4]. |
| Excess Reagent Usage | ~7-8 mg of excess phosphoramidite per µmol scale | To drive reactions to completion, a significant excess of phosphoramidites and other reagents is used, which ends up in the waste stream[2][4]. |
Experimental Protocols: Not Applicable
This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal steps provided are based on general laboratory safety standards and information derived from safety data sheets for similar compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 4. glenresearch.com [glenresearch.com]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
Personal protective equipment for handling DMT-LNA-G phosphoramidite
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling DMT-LNA-G phosphoramidite, a key component in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Summary
This compound presents potential hazards that necessitate the use of appropriate personal protective equipment. The following table summarizes the hazards and the recommended PPE for safe handling.[1]
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Ingestion | H303: May be harmful if swallowed | Standard laboratory PPE (lab coat, gloves, eye protection). Do not eat, drink, or smoke in the work area. |
| Skin Contact | H313: May be harmful in contact with skin | Chemical-resistant gloves (e.g., nitrile), a fully buttoned laboratory coat, and long pants are required.[2] |
| Eye Contact | H320: Causes eye irritation | Safety glasses with side shields or safety goggles are mandatory. A face shield should be worn when there is a significant splash potential.[2] |
| Inhalation | H333: May be harmful if inhaled | Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood should be utilized.[2] |
| Moisture | P232: Protect from moisture | Keep the container tightly closed and store it in a cool, dry place.[1] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Before handling, ensure the designated work area, preferably a fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials and equipment, including the chemical, spatulas, weighing paper, and solvent dispensers.
2. Donning Personal Protective Equipment (PPE):
-
Put on a clean, fully buttoned laboratory coat.
-
Wear appropriate safety glasses with side shields or goggles.
-
Don chemical-resistant gloves (nitrile is a suitable option). Ensure the gloves are free of tears or holes before use.
3. Handling and Dispensing:
-
Keep the container of this compound tightly closed when not in use to protect it from moisture.[1]
-
When weighing and dispensing the solid phosphoramidite, perform these actions in a fume hood to minimize inhalation exposure.
-
Avoid creating dust. Use a spatula to carefully transfer the desired amount of the substance.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek medical attention.[1]
-
If on Skin: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.[1]
-
If Swallowed: Rinse the mouth with water and seek medical attention.[1]
5. Disposal Plan:
-
Solid Waste: Collect any solid residue, contaminated weighing paper, and used gloves in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Follow all institutional, federal, state, and local regulations for the disposal of chemical waste.[1]
6. Decontamination:
-
After handling is complete, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Properly dispose of all contaminated cleaning materials in the designated hazardous waste container.
Operational Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, to minimize exposure and ensure laboratory safety.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
